2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-6-propylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2S/c1-2-3-5-4-6-7(10)12-9(11)13-8(6)14-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVCROROWVUHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(S1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729110 | |
| Record name | 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902765-62-2 | |
| Record name | 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structural Elucidation of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
Foreword: The Thieno[2,3-d]pyrimidine Scaffold—A Cornerstone in Medicinal Chemistry
The thieno[2,3-d]pyrimidine heterocyclic system represents a privileged scaffold in modern drug discovery. As a bioisostere of purine, the fundamental building block of nucleic acids, this framework has been the foundation for compounds exhibiting a vast spectrum of biological activities.[1][2] Derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] The versatility of this core lies in its rigid, planar structure and the numerous sites available for chemical modification, allowing for the fine-tuning of pharmacological properties.
This guide focuses on a specific, highly functionalized derivative: 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine . The presence of two reactive chlorine atoms at the 2- and 4-positions of the pyrimidine ring makes it an exceptionally valuable intermediate for generating diverse chemical libraries via nucleophilic substitution reactions.[4] The 6-propyl substituent on the thiophene ring provides a lipophilic anchor, a feature often crucial for modulating target engagement and pharmacokinetic profiles.
Unambiguous structural confirmation is the bedrock upon which all subsequent research—be it medicinal chemistry optimization or biological screening—is built. This document provides a comprehensive, field-proven workflow for the complete structural elucidation of this target molecule, moving from its logical synthesis to a multi-technique spectroscopic analysis. The causality behind each experimental choice is explained, ensuring a self-validating and reproducible process for researchers in the field.
Part 1: Proposed Synthetic Pathway
While numerous strategies exist for synthesizing the thieno[2,3-d]pyrimidine core, a robust and common approach involves the initial construction of a substituted 2-aminothiophene, followed by pyrimidine ring annulation.[5] The following protocol outlines a logical and efficient hypothetical synthesis for obtaining the title compound, which is essential for understanding the expected structure.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-amino-5-propylthiophene-3-carboxylate via Gewald Reaction
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pentanal (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in 100 mL of ethanol.
-
Add triethylamine (1.5 eq.) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the 2-aminothiophene intermediate.
Step 2: Cyclization to 6-propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
In a flame-dried 100 mL flask under a nitrogen atmosphere, dissolve the 2-aminothiophene intermediate (1.0 eq.) in 50 mL of anhydrous 1,4-dioxane.
-
Add urea (2.0 eq.) to the solution.
-
Heat the mixture to reflux (approx. 101°C) for 12-18 hours. A white precipitate should form as the reaction progresses.
-
Cool the reaction to ambient temperature. Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Step 3: Chlorination to 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine
-
Carefully add the dried 6-propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq.) to a flask containing phosphorus oxychloride (POCl₃) (10.0 eq.).
-
Add N,N-dimethylaniline (0.5 eq.) dropwise as a catalyst.
-
Heat the mixture to reflux (approx. 105°C) for 6 hours. The solution should become clear.
-
Cool the reaction mixture to room temperature and slowly pour it over crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
Part 2: The Analytical Workflow for Structure Elucidation
A multi-faceted analytical approach is non-negotiable for the definitive confirmation of a novel chemical entity. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system. The workflow below outlines the logical progression of experiments.
Caption: The logical workflow for synthesis and structural elucidation.
Part 3: In-Depth Spectroscopic & Spectrometric Analysis
This section details the expected outcomes from each analytical technique, providing the rationale for data interpretation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, critically, the elemental composition, particularly through isotopic patterns.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a 1 mg/mL solution of the purified compound in acetonitrile.
-
Infuse the sample into an Orbitrap or Q-TOF mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the full scan mass spectrum from m/z 100-500.
Expected Data & Interpretation: The molecular formula is C₉H₈Cl₂N₂S. The molecular weight is 246.00 g/mol . A key confirmatory feature will be the isotopic cluster for the molecular ion [M+H]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected pattern is a trio of peaks at approximately m/z 247, 249, and 251.
| Ion | Calculated m/z | Expected Relative Abundance | Interpretation |
| [M+H]⁺ (²x³⁵Cl) | 247.0045 | 100% | Both chlorine atoms are the ³⁵Cl isotope. |
| [M+2+H]⁺ (¹x³⁵Cl, ¹x³⁷Cl) | 249.0016 | ~65% | One ³⁵Cl and one ³⁷Cl isotope are present. |
| [M+4+H]⁺ (²x³⁷Cl) | 251.0000 | ~10% | Both chlorine atoms are the ³⁷Cl isotope. |
This characteristic 100:65:10 intensity ratio is irrefutable evidence for the presence of two chlorine atoms in the molecule.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the solid purified compound directly on the ATR crystal.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | Aromatic C-H stretch (thiophene ring) |
| ~2960-2850 | Medium | Aliphatic C-H stretch (propyl group) |
| ~1600-1550 | Medium | C=N/C=C stretching (pyrimidine/thiophene rings) |
| ~1450 | Medium | CH₂ bending (propyl group) |
| ~850-750 | Strong | C-Cl stretching |
The presence of both aromatic and aliphatic C-H stretches, coupled with strong C-Cl absorption and characteristic ring vibrations, aligns perfectly with the proposed structure.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework.
Protocol: NMR Sample Preparation and Analysis
-
Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.
3.3.1 ¹H NMR Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.25 | Singlet (s) | 1H | H-5 | Aromatic proton on the electron-rich thiophene ring. |
| ~2.90 | Triplet (t) | 2H | H-1' | Methylene group adjacent to the thiophene ring, split by the H-2' protons. |
| ~1.80 | Sextet | 2H | H-2' | Methylene group split by both H-1' (2 protons) and H-3' (3 protons) protons. |
| ~1.05 | Triplet (t) | 3H | H-3' | Terminal methyl group split by the adjacent H-2' methylene protons. |
3.3.2 ¹³C NMR Analysis (101 MHz, CDCl₃)
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-175 | C-7a | Quaternary carbon at the thiophene/pyrimidine ring junction. |
| ~155-160 | C-2, C-4 | Carbons in the pyrimidine ring directly bonded to electronegative Cl and N. |
| ~150-155 | C-6 | Thiophene carbon bearing the propyl group. |
| ~120-125 | C-5 | Protonated carbon in the thiophene ring. |
| ~115-120 | C-4a | Quaternary carbon at the thiophene/pyrimidine ring junction. |
| ~32 | C-1' | Propyl methylene carbon attached to the ring. |
| ~24 | C-2' | Central propyl methylene carbon. |
| ~14 | C-3' | Terminal propyl methyl carbon. |
3.3.3 2D NMR for Unambiguous Assignment
2D NMR experiments are essential to connect the puzzle pieces from 1D spectra into a coherent structure.[10]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A clear correlation trail will be observed from H-1' ↔ H-2' ↔ H-3' , confirming the integrity of the n-propyl chain. The H-5 proton will show no COSY correlations, confirming it is an isolated spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.
-
δH 7.25 ↔ δC 120-125 (C-5)
-
δH 2.90 ↔ δC 32 (C-1')
-
δH 1.80 ↔ δC 24 (C-2')
-
δH 1.05 ↔ δC 14 (C-3')
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for assembling the molecular scaffold by showing 2- and 3-bond correlations between protons and carbons.
Caption: Key HMBC correlations confirming the scaffold connectivity.
Key Expected HMBC Correlations:
-
H-5 (δ ~7.25) → C-7a, C-4a, C-6 : This is the most critical set of correlations. The proton on the thiophene ring will show a connection to both carbons at the ring junction (C-7a, C-4a) and the carbon bearing the propyl group (C-6), unequivocally locking the thiophene ring to the pyrimidine core.
-
H-1' (δ ~2.90) → C-5, C-6, C-7a, C-2' : Protons of the methylene group attached to the ring will correlate to their own carbon's neighbors, confirming the attachment point at C-6.
Part 4: Conclusion—A Self-Validating Structural Proof
The structural elucidation of 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine is achieved through a systematic and synergistic application of modern analytical techniques.
-
HRMS establishes the correct molecular formula and confirms the presence of two chlorine atoms through its unique isotopic signature.
-
IR Spectroscopy verifies the presence of the expected functional groups and bond types.
-
1D NMR (¹H and ¹³C) provides a complete census of the hydrogen and carbon atoms and their immediate electronic environments.
-
2D NMR (COSY, HSQC, and HMBC) acts as the final arbiter, assembling the individual atoms into the correct constitutional isomer by mapping the precise connectivity of the entire C-H framework.
The convergence of data from these independent yet complementary analyses provides an unassailable, self-validating proof of structure. This confirmed molecule can now serve as a reliable starting point for the development of novel therapeutics, leveraging the rich chemical potential of the thieno[2,3-d]pyrimidine scaffold.
References
-
Guo, Y., Wang, T., Zhang, H., Wang, Z., & Geng, L. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from ResearchGate. [Link]
-
El-Gazzar, A. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. [Link]
-
Ali, T. E., & El-Gazzar, A. B. A. (2014). Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. International Journal of Scientific & Technology Research, 3(10). [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1949-1969. [Link]
-
ResearchGate. (n.d.). IR Spectra of the Compounds Synthesized. Retrieved from ResearchGate. [Link]
-
Ali, T. E., & Ibrahim, M. A. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(S1), E1-E15. [Link]
-
Lin, C. W., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. International Journal of Molecular Sciences, 23(19), 11849. [Link]
- Google Patents. (2004).
-
ResearchGate. (n.d.). Synthesis and Structure of Novel Thieno[2, 3-d]Pyrimidine Derivatives Containing 1, 3, 4-Oxadiazole Moiety. Retrieved from ResearchGate. [Link]
-
NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook. [Link]
-
Cruz-Almanza, R., et al. (1999). 2D 1H and 13C NMR in the conformation of 4-aryl derivatives of thieno[3,2-c]pyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(5), 1035-1048. [Link]
-
Liu, X., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736. [Link]
-
Wang, H., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200085. [Link]
-
Wang, H., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200085. [Link]
-
SpectraBase. (n.d.). 2,4-Dichloro-6-methoxypyrimidine. [Link]
-
SciELO. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]
-
Liu, H., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(19), 6542. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
-
Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(15), 4485-4501. [Link]
-
PubChem. (n.d.). 2,4-Dichlorothieno[3,2-d]pyrimidine. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ProQuest [proquest.com]
- 4. nbinno.com [nbinno.com]
- 5. scielo.br [scielo.br]
- 6. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 7. article.sapub.org [article.sapub.org]
- 8. iccpge.elmergib.edu.ly [iccpge.elmergib.edu.ly]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub. 2D 1H and 13C NMR in the conformation of 4-aryl derivatives of thieno[3,2-c]pyridines / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 1999 [sci-hub.ru]
A Technical Guide to 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
The thieno[2,3-d]pyrimidine scaffold is a prominent heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to the native purine bases found in DNA and RNA.[1] This bioisosterism allows it to serve as a "privileged scaffold," capable of interacting with a multitude of biological targets, particularly ATP-binding sites within kinases. This guide focuses on a specific, highly reactive derivative: 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine. While this exact molecule is not extensively cataloged, this document serves as a technical primer for researchers and drug development professionals by delineating its chemical identity, proposing a robust synthetic pathway based on established chemical principles, and exploring its vast potential as a pivotal intermediate for creating libraries of targeted therapeutic agents. We will delve into the rationale behind synthetic choices, the reactivity of the dichloro-substituted core, and its application in generating novel molecules with potential anticancer, anti-inflammatory, and other therapeutic activities.[1][2][3]
Part 1: Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Core Structure
The formal IUPAC name for the topic compound is 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine . This name can be deconstructed as follows:
-
Thieno[2,3-d]pyrimidine: This defines the core bicyclic heterocyclic system, where a thiophene ring is fused to a pyrimidine ring at the 'd' face (the 4,5-bond) of the pyrimidine. The fusion nomenclature "[2][3]" indicates that the thiophene's 2 and 3 positions are shared with the pyrimidine ring.
-
2,4-Dichloro: Two chlorine atoms are substituted on the pyrimidine ring at positions 2 and 4. These atoms are not merely structural; they are excellent leaving groups, rendering the molecule a highly reactive and versatile synthetic intermediate.
-
6-propyl: A propyl group (–CH₂CH₂CH₃) is attached to the thiophene ring at position 6.
Key Chemical Identifiers (Calculated):
-
Molecular Formula: C₉H₈Cl₂N₂S
-
Molecular Weight: 247.15 g/mol
-
Canonical SMILES: CCC1=CC2=C(S1)N=C(N=C2Cl)Cl
-
InChIKey: (Generated from structure) - Will be unique to this molecule.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol/Water) | ~3.5 - 4.0 | Indicates high lipophilicity; suggests good membrane permeability but may require optimization to avoid poor solubility. |
| Topological Polar Surface Area (TPSA) | ~45 Ų | Suggests good potential for oral bioavailability and cell permeability (typically <140 Ų). |
| Hydrogen Bond Donors | 0 | Lacks hydrogen bond donating capability. |
| Hydrogen Bond Acceptors | 2 (Nitrogens) | Can interact with biological targets through hydrogen bonding. |
| Rotatable Bonds | 2 | Low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding affinity. |
Part 2: The Thieno[2,3-d]pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The thieno[2,3-d]pyrimidine core is a bioisostere of adenine, a fundamental component of life. This mimicry allows derivatives to act as competitive inhibitors for enzymes that would typically bind purine-based substrates like ATP. This is a cornerstone of targeted therapy.
Therapeutic Significance of the Scaffold
Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated a wide array of biological activities, validating its status as a privileged structure.[1] Key therapeutic areas include:
-
Oncology: Many derivatives function as potent kinase inhibitors, targeting enzymes like VEGFR-2, PI3K, and EGFR, which are critical drivers of tumor growth and angiogenesis.[2][3][4] Others have shown efficacy as topoisomerase II inhibitors, disrupting DNA replication in cancer cells.[5]
-
Inflammation: The scaffold has been utilized to develop inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[6]
-
Infectious Diseases: Antimicrobial and antiviral properties have also been reported for this class of compounds.[1]
General Mechanism of Action: Kinase Inhibition
A primary mechanism of action for many thieno[2,3-d]pyrimidine derivatives is the competitive inhibition of protein kinases. The diagram below illustrates this fundamental interaction.
Caption: General mechanism of ATP-competitive kinase inhibition by thieno[2,3-d]pyrimidine analogs.
Part 3: Proposed Synthesis and Experimental Protocol
The synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine can be efficiently achieved through a multi-step sequence starting from readily available commercial reagents. The chosen pathway, centered around the Gewald reaction, is robust and widely applicable for creating substituted 2-aminothiophenes, the key precursors to our target.[6]
Retrosynthetic Analysis
The retrosynthetic logic involves disconnecting the core scaffold to identify a reliable forward-synthesis pathway. The chloro groups are installed last from a more stable dihydroxy precursor, which itself is formed by cyclizing a 2-aminothiophene intermediate.
Caption: Retrosynthetic pathway for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine.
Step-by-Step Synthetic Protocol
Causality Statement: This protocol is designed as a self-validating system. The success of each step is confirmed by standard analytical techniques before proceeding, ensuring the final product's integrity. The choice of reagents like POCl₃ is based on its proven efficacy in converting heterocyclic hydroxyls to chlorides, a critical transformation for creating a reactive intermediate for drug discovery.[7]
Step 1: Synthesis of 2-Amino-4-propyl-3-cyanothiophene (Gewald Reaction)
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (100 mL), 2-hexanone (10.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol).
-
Catalyst Addition: Add a catalytic amount of a morpholine (2.0 mL). The causality here is that a basic catalyst is required to facilitate the initial Knoevenagel condensation between the ketone and the active methylene compound (malononitrile).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Characterization: Confirm the structure using ¹H NMR and Mass Spectrometry.
Step 2: Synthesis of 6-Propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
Reagents & Setup: In a flask, dissolve the 2-amino-4-propyl-3-cyanothiophene from Step 1 (0.05 mol) in a suitable high-boiling solvent like N,N-dimethylformamide (DMF).
-
Cyclization: Add urea (4.5 g, 0.075 mol) and heat the mixture to 150-160°C for 8-10 hours. The rationale is that at high temperatures, urea decomposes to isocyanic acid, which reacts with the aminothiophene to form the pyrimidine ring.
-
Workup: Cool the mixture, and pour it into ice water. The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Characterization: Confirm the formation of the bicyclic dione via ¹H NMR (noting the appearance of NH protons) and IR spectroscopy (observing characteristic C=O stretches).
Step 3: Synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine (Target Molecule)
-
Reagents & Setup: To the dried 6-propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (0.02 mol), add phosphorus oxychloride (POCl₃, 25 mL) in a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes).
-
Reaction: Add a few drops of a catalyst such as N,N-dimethylaniline. Heat the mixture to reflux (approx. 110°C) for 3-5 hours. The POCl₃ acts as both the solvent and the chlorinating agent.
-
Workup: Carefully cool the reaction mixture. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic step and must be done in a well-ventilated fume hood.
-
Extraction: Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) until it is slightly alkaline. Extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Final Characterization: The final, purified product should be characterized comprehensively by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Part 4: Reactivity and Application in Library Synthesis
The primary value of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine lies in its role as a versatile synthetic hub. The two chlorine atoms at the C2 and C4 positions are activated towards nucleophilic aromatic substitution (SNAr).
Differential Reactivity
Typically, the C4 position is more reactive towards nucleophiles than the C2 position. This differential reactivity is a key strategic advantage, as it allows for the sequential and controlled introduction of different functional groups. A researcher can first substitute the C4-chloro with one nucleophile (e.g., an amine) under milder conditions, and then substitute the C2-chloro with a second, different nucleophile under more forcing conditions.
Workflow for Drug Candidate Library Synthesis
This molecule is an ideal starting point for generating a library of diverse compounds for high-throughput screening. The workflow below demonstrates how a single core intermediate can be rapidly elaborated into numerous final products.
Caption: Workflow for parallel synthesis of a compound library from the dichloro intermediate.
Conclusion
2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine represents a molecule of significant strategic importance for drug discovery and development. While not a therapeutic agent itself, its value as a reactive, versatile intermediate cannot be overstated. By leveraging established and reliable synthetic methodologies, such as the Gewald reaction followed by cyclization and chlorination, this compound can be produced efficiently. Its activated dichloro-pyrimidine core allows for controlled, sequential functionalization, enabling the rapid generation of diverse molecular libraries. For researchers aiming to develop novel kinase inhibitors or other targeted therapies, 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine serves as an ideal starting scaffold, bridging fundamental organic synthesis with cutting-edge medicinal chemistry.
References
-
El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1321-1332. [Link]
-
Eissa, I. H., Al-Abdullah, E. S., Al-Harbi, N. O., & Kaeed, E. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Wang, Y., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890. [Link]
-
Reddy, T. S., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(28), 7652-7665. [Link]
-
Motawi, A. M., et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 164, 108839. [Link]
-
PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-dichloro-6-methylfuro[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Blaze Chemistry. (n.d.). 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichlorothieno[3,2-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dichloro-6-methoxypyrimidine. Retrieved from [Link]
-
Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736. [Link]
- Google Patents. (n.d.). Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine.
-
NIST. (n.d.). Pyrimidine, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
Zhang, B., et al. (2020). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 768, 052044. [Link]
-
Al-Zoubi, R. M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
Navigating the Synthetic Landscape of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine: A Technical Guide for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Structural Analogs
To understand the chemical behavior of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, it is instructive to examine the properties of its close analogs. The electronic and steric influence of the propyl group at the 6-position is a key differentiator, impacting solubility, lipophilicity, and metabolic stability.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 2,4-Dichlorothieno[2,3-d]pyrimidine | 18740-39-1[1] | C6H2Cl2N2S[1] | 205.06[1] | Unsubstituted core scaffold. |
| 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine | 35265-82-8[2] | C7H4Cl2N2S[2] | 219.09[2] | Methyl-substituted analog, providing a reference for the effect of a small alkyl group. |
| 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine | 1442082-87-2[3] | Not specified | Not specified | Fluoro-substituted analog, highlighting the impact of an electron-withdrawing group. |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 90213-66-4[4][5] | C6H3Cl2N3[4][5] | 188.02[4][5] | Aza-analog, offering insights into the role of the fused ring heteroatom. |
Synthesis Strategies: Building the Thieno[2,3-d]pyrimidine Core
The synthesis of the 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine core can be approached through established methodologies for this heterocyclic system. The primary strategy involves the construction of a substituted thiophene ring followed by annulation of the pyrimidine ring.
Conceptual Synthetic Workflow
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine - CAS:35265-82-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine [synhet.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: The Thieno[2,3-d]pyrimidine Core: Structural Features and Medicinal Significance
The thieno[2,3-d]pyrimidine scaffold, a fused heterocyclic system, has emerged as a cornerstone in contemporary medicinal chemistry. Its structural resemblance to endogenous purine bases allows it to effectively interact with a multitude of biological targets, rendering it a "privileged scaffold" in the design of novel therapeutic agents. This guide delves into the diverse biological activities of thieno[2,3-d]pyrimidine derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will explore their mechanisms of action, dissect structure-activity relationships, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for professionals in the field.
Physicochemical Properties and Structural Features
The thieno[2,3-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring. This arrangement imparts a unique set of physicochemical properties, including a planar structure and a distinct electron distribution, which are crucial for its interaction with biological macromolecules. The scaffold offers multiple sites for substitution, allowing for the fine-tuning of its pharmacological profile. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the sulfur atom in the thiophene ring can engage in various non-covalent interactions, further enhancing binding affinity to target proteins.
Significance in Medicinal Chemistry
The thieno[2,3-d]pyrimidine nucleus is a bioisostere of adenine, a fundamental component of DNA and RNA.[1] This inherent structural mimicry allows derivatives to function as competitive inhibitors for enzymes that utilize purine-based substrates, such as kinases. This has led to the successful development of numerous thieno[2,3-d]pyrimidine-based compounds with a broad spectrum of biological activities.[1] Several commercially available drugs, including the kinase inhibitor Pictilisib, feature this versatile core, highlighting its clinical relevance.[2]
Part 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
The quest for more effective and selective anticancer agents has positioned the thieno[2,3-d]pyrimidine scaffold at the forefront of oncological research. These derivatives have demonstrated potent cytotoxic effects against a wide array of cancer cell lines, primarily through the inhibition of key signaling pathways that govern cell proliferation, survival, and angiogenesis.
Mechanism of Action: Targeting Kinase Signaling Pathways
A predominant mechanism through which thieno[2,3-d]pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a pivotal role in signal transduction, and their dysregulation is a hallmark of many cancers.
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, promoting cell growth and proliferation.[3] Overexpression or mutation of EGFR is common in various cancers. Thieno[2,3-d]pyrimidine derivatives have been designed to act as ATP-competitive inhibitors of EGFR, effectively blocking its kinase activity.[4]
Caption: Simplified EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, leading to uncontrolled cell growth and survival. Thieno[2,3-d]pyrimidine derivatives have been developed as potent PI3K inhibitors, demonstrating the versatility of this scaffold in targeting different kinase families.[4]
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis. Several thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against VEGFR-2, highlighting their potential as anti-angiogenic agents.[5]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Position 2: Substitution at the 2-position with various aryl or heteroaryl groups has been extensively explored. For instance, 2-aryl-4-morpholinothieno[2,3-d]pyrimidines have shown significant PI3K inhibitory activity.[3] The presence of a hydroxyl group at the 3-position of the 2-phenyl ring is often associated with enhanced potency.[3]
-
Position 4: The 4-position is another critical point for modification. Anilino substitutions at this position have been instrumental in developing potent EGFR inhibitors.[3] Small, electron-donating groups, such as a methoxy group, on the 4-anilino ring generally enhance activity.[3]
-
Thiophene Ring (Positions 5 and 6): Modifications on the thiophene ring also influence activity. For example, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has demonstrated broad-spectrum cytotoxic activity against numerous cancer cell lines.[6]
Quantitative Data Summary of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected thieno[2,3-d]pyrimidine derivatives against various cancer cell lines.
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14 | Not Specified | MCF-7 (Breast) | 22.12 | [7] |
| Compound 13 | Not Specified | MCF-7 (Breast) | 22.52 | [7] |
| 2-(anthracen-9-yl)triazole 10e | EGFR/PI3K | MCF-7 (Breast) | 14.5 ± 0.30 | [4] |
| 2-(4-bromophenyl)triazole 10b | EGFR/PI3K | MCF-7 (Breast) | 19.4 ± 0.22 | [4] |
| Compound 5g | Not Specified | MCF-7 (Breast) | 18.87 ± 0.2 | [8] |
| Compound 5d | Not Specified | HeLa (Cervical) | 40.74 ± 1.7 | [8] |
| Compound 8 | Topoisomerase II | Not Specified | 41.67 ± 3.89 | [9] |
| Thienopyrimidine 4x | Not Specified | HL-60 (Leukemia) | 10.2 ± 0.20 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.
Part 3: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
The rise of antibiotic-resistant pathogens poses a significant threat to global health. Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Mechanism of Action and Spectrum of Activity
The precise mechanism of antimicrobial action for many thieno[2,3-d]pyrimidine derivatives is still under investigation. However, their structural similarity to purines suggests they may interfere with nucleic acid synthesis or other essential metabolic pathways in microorganisms. Some derivatives have shown potent activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[10]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial profile of thieno[2,3-d]pyrimidines is influenced by the substituents on the heterocyclic core.
-
Thienopyrimidinediones: A series of thieno[2,3-d]pyrimidinediones has been synthesized and evaluated for antibacterial activity. The presence of a phenol group was found to be critical for activity.[10]
-
Flexibility: Studies have suggested that the flexibility of the molecule can be important for its biological conformation and subsequent antibacterial activity.[10]
Quantitative Data Summary of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thieno[2,3-d]pyrimidine derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (mg/L) | Reference |
| Compound 2 | MRSA, VRSA, VISA, VRE, S. pneumoniae | 2-16 | [10] |
| Compound 2h | Pseudomonas aeruginosa ATCC 10145 | Active | [11] |
| Compound 2c | Pseudomonas aeruginosa ATCC 10145 | Best MIC value | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the thieno[2,3-d]pyrimidine derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) directly in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Part 4: Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Thieno[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of novel anti-inflammatory drugs.
Mechanism of Action: Modulation of Inflammatory Mediators
The anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. Some derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide and prostaglandins, respectively.[12] Furthermore, some compounds have been found to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[13]
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The anti-inflammatory activity of thieno[2,3-d]pyrimidines is influenced by the substitution pattern on the core structure. A review of various pyrimidine derivatives, including thieno[2,3-d]pyrimidines, suggests that their anti-inflammatory effects are often linked to the inhibition of COX enzymes.[2]
Quantitative Data Summary of Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of a selected thieno[2,3-d]pyrimidine derivative in the carrageenan-induced paw edema model.
| Compound | Time Post-Carrageenan | % Protection | Reference |
| Compound 4c | 1h | 35% | [14] |
| Compound 4c | 2h | 36% | [14] |
| Compound 4c | 3h | 42% | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
The carrageenan-induced paw edema assay is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.
Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a week prior to the experiment.
-
Compound Administration: Administer the thieno[2,3-d]pyrimidine derivative orally or intraperitoneally to the test animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated group indicates anti-inflammatory activity.
Part 5: Conclusion and Future Perspectives
The thieno[2,3-d]pyrimidine scaffold has unequivocally established itself as a remarkably versatile and privileged structure in the landscape of drug discovery. Its derivatives have demonstrated a broad and potent spectrum of biological activities, with particularly compelling evidence in the realms of anticancer, antimicrobial, and anti-inflammatory research. The ability of this core to be readily functionalized at multiple positions provides a fertile ground for medicinal chemists to meticulously craft molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
The future of thieno[2,3-d]pyrimidine-based drug development appears exceptionally promising. Further exploration of their mechanisms of action, particularly in the context of emerging therapeutic targets, will undoubtedly unveil new avenues for therapeutic intervention. The integration of computational modeling and structure-based drug design will continue to accelerate the optimization of lead compounds. Moreover, the investigation of novel drug delivery systems for these derivatives could overcome potential challenges related to solubility and bioavailability, ultimately translating the remarkable preclinical findings into tangible clinical benefits. As our understanding of the intricate molecular basis of diseases deepens, the thieno[2,3-d]pyrimidine scaffold is poised to remain a central and invaluable tool in the armamentarium of drug discovery professionals.
References
-
Al-Omair, M. A. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1150-1166. [Link]
-
Dewal, M. B., Wani, A. S., Vidaillac, C., Oupický, D., Rybak, M. J., & Firestine, S. M. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. European Journal of Medicinal Chemistry, 51, 145-153. [Link]
-
Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). [Link]
-
Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]
-
Abdelgawad, M. A., El-Sayed, M., Al-Sanea, M. M., & El-Gazzar, A. R. B. A. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][10][15]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1083. [Link]
-
Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]
-
Gryshchenko, A. V., Zholob, O. O., & Kovaleva, M. O. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. Pharmaceutical Chemistry Journal, 57(7), 843-851. [Link]
-
Reddy, T. S., Guntuku, L., Sabde, S., Sunkari, S., Addepally, U., & Ummanni, R. (2018). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 16(29), 5247-5259. [Link]
-
Dewal, M. B., Wani, A. S., Vidaillac, C., Oupický, D., Rybak, M. J., & Firestine, S. M. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. European journal of medicinal chemistry, 51, 145–153. [Link]
-
Kassab, A. E., El-Sayed, W. A., & El-Malah, A. A. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(2), 175–185. [Link]
-
Motawi, A. M., El-Attar, M. G., Ali, O. M., El-Kashef, D. H., & El-Adl, K. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic chemistry, 154, 108839. [Link]
-
Gryshchenko, A. V., Zholob, O. O., & Kovaleva, M. O. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Molecules, 23(7), 1769. [Link]
-
Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. ResearchGate. [Link]
-
Thakur, S., Arora, S., Katiyar, M. K., & Kumar, R. (2022). Fused Thienopyrimidines as Versatile Pharmacophores for the Development of Cyclooxygenase-2 Inhibitors. In Cyclooxygenase-2 (COX-2) Inhibitors. IntechOpen. [Link]
-
Hemdan, M. M., & Abd El-Mawgoude, H. K. (2015). Synthesis and Antimicrobial Evaluation of Thieno[2,3-d]-pyrimidine, Thieno[2',3':4,5]pyrimido[1,2-a][1][3][7]triazine, Thieno[2,3-d]-1,3-thiazine and 1,2,4-Triazole Systems. Chemical & pharmaceutical bulletin, 63(10), 812–818. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, A. R. B. A. (2018). Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3-d] Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 55(9), 2111-2122. [Link]
-
Liu, Y., Zhang, Y., Zhang, Y., Li, M., & Li, J. (2020). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[3][15]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules, 25(18), 4242. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, A. R. B. A. (2018). Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3-d] Pyrimidine Derivatives. Semantic Scholar. [Link]
-
El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta pharmaceutica (Zagreb, Croatia), 57(4), 395–411. [Link]
-
Liu, Y., Zhang, Y., Zhang, Y., Li, M., & Li, J. (2020). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[3][15]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. ResearchGate. [Link]
-
El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Semantic Scholar. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library.dmed.org.ua [library.dmed.org.ua]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases found in DNA and RNA allows for diverse biological interactions, making it a fertile ground for the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of novel thieno[2,3-d]pyrimidine compounds, underpinned by field-proven insights and detailed experimental protocols.
Rationale for Targeting the Thieno[2,3-d]pyrimidine Core: A Bioisostere of Purine
The thieno[2,3-d]pyrimidine nucleus is considered a bioisostere of adenine, a fundamental component of nucleic acids.[1][2] This inherent biocompatibility and the π-rich, electron-deficient nature of the fused ring system provide a unique framework for designing molecules that can interact with a wide array of biological targets.[2] The versatility of this scaffold is demonstrated by its broad spectrum of reported biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Furthermore, its amenability to chemical modification at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug development.
Synthetic Strategies: Building the Thieno[2,3-d]pyrimidine Core
The construction of the thieno[2,3-d]pyrimidine ring system can be achieved through several reliable synthetic routes. The choice of a specific pathway often depends on the desired substitution pattern and the availability of starting materials.
The Gewald Reaction: A Cornerstone of Thiophene Ring Formation
A frequently employed strategy involves the initial construction of a substituted 2-aminothiophene-3-carbonitrile or carboxylate via the Gewald reaction. This multicomponent reaction utilizes an activated ketone or aldehyde, a nitrile with an active methylene group, and elemental sulfur in the presence of a base.[3][4]
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A Key Intermediate)
-
Reaction Setup: To a stirred solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add elemental sulfur (12 mmol) followed by the dropwise addition of triethylamine (15 mmol) at room temperature.
-
Reaction Execution: The reaction mixture is stirred at 50°C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is filtered, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol to yield the desired 2-aminothiophene intermediate.
Cyclization to the Fused Pyrimidine Ring
Once the 2-aminothiophene intermediate is synthesized, the pyrimidine ring can be fused through various cyclization reactions.
-
Reaction with Formamide or Formic Acid: Heating the 2-aminothiophene-3-carbonitrile with formamide or formic acid is a straightforward method to obtain the corresponding 4-aminothieno[2,3-d]pyrimidine or thieno[2,3-d]pyrimidin-4(3H)-one, respectively.
-
Dimroth Rearrangement: A notable method for synthesizing N-substituted 4-aminothieno[2,3-d]pyrimidines involves a Dimroth rearrangement.[5][6] This typically involves the reaction of the 2-aminothiophene intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an amidine, which is then cyclized with an appropriate aniline.[4][5][6]
Experimental Protocol: Synthesis of N-Aryl-5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidin-4-amines via Dimroth Rearrangement
-
Amidine Formation: A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (5 mmol) and DMF-DMA (10 mmol) is heated at 70°C under microwave irradiation (200 W) for 20 minutes.[5]
-
Cyclization: After cooling, the appropriate aniline (5.5 mmol) is added to the reaction mixture, and it is refluxed in a suitable solvent like ethanol for 4-6 hours.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target compound.
Caption: A generalized workflow for the synthesis of N-aryl-thieno[2,3-d]pyrimidines.
Biological Evaluation: Unveiling the Therapeutic Potential
The diverse biological activities of thieno[2,3-d]pyrimidine derivatives necessitate a range of in vitro and in vivo assays to determine their therapeutic potential. A common starting point for anticancer drug discovery is the evaluation of cytotoxicity against various cancer cell lines.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] It is widely used to measure the cytotoxic effects of potential drug candidates.[8]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thieno[2,3-d]pyrimidine derivatives and incubated for 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) should be included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT reagent (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[8]
Structure-Activity Relationship (SAR) Studies: Rational Drug Design
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. By systematically modifying the substituents on the thieno[2,3-d]pyrimidine scaffold and observing the effects on biological activity, researchers can identify key structural features required for therapeutic efficacy.
Case Study: Thieno[2,3-d]pyrimidines as Kinase Inhibitors
The thieno[2,3-d]pyrimidine scaffold has proven to be a rich source of kinase inhibitors.[2][9] For instance, derivatives have been developed as potent inhibitors of key kinases in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[8]
Table 1: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[8]
Analysis of SAR: The data in Table 1 reveals that a hydroxyl group at the 3-position of the 2-phenyl ring is critical for potent PI3K inhibition.[8] The addition of a methoxy group at the 5-position further enhances the activity. In contrast, a hydroxyl group at the 4-position leads to a significant drop in inhibitory activity.[8] This suggests that the electronic and steric properties of the substituents on the 2-aryl ring play a crucial role in the interaction with the kinase active site.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Future Directions and Conclusion
The thieno[2,3-d]pyrimidine scaffold continues to be a highly attractive framework in the quest for novel therapeutic agents. Its synthetic tractability and diverse biological profile ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives, including those with multi-target activities. The integration of computational methods, such as molecular docking and molecular dynamics simulations, will further aid in the rational design of next-generation thieno[2,3-d]pyrimidine-based drugs.[10][11]
References
-
Adepu, R., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Hassan, A. E. A., & Shawky, A. M. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
El-Sayed, N. F., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available at: [Link]
-
Gantla, C., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Hassan, A. E. A., & Shawky, A. M. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Journal of Chemistry. Available at: [Link]
-
Gantla, C., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed. Available at: [Link]
-
Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Hafez, H. N., et al. (2008). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica. Available at: [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Saudi Pharmaceutical Journal. Available at: [Link]
-
Ay, K., et al. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. Pharmaceuticals. Available at: [Link]
-
Thakur, S., et al. (2023). (A, B) Synthetic route for thieno[2,3-d] pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Adepu, R., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Semantic Scholar. Available at: [Link]
-
Kumar, A., et al. (2023). Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A-101: A Technical Guide to the Mechanism of Action of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, a heterocyclic organic compound belonging to the thienopyrimidine class. While direct extensive research on this specific molecule is limited, this document synthesizes available data on the broader thieno[2,3-d]pyrimidine scaffold and its derivatives to infer a probable mechanism of action. Thienopyrimidines are recognized for their structural similarity to purines, enabling them to interact with a wide array of biological targets.[1] This guide will delve into the established anticancer, anti-inflammatory, and antimicrobial properties of this chemical family, with a primary focus on their role as kinase inhibitors in oncology.[2] We will explore the structure-activity relationships, propose a hypothetical signaling pathway, and provide detailed, field-proven experimental protocols for researchers and drug development professionals to validate these hypotheses.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic ring system that is considered a bioisostere of adenine, a fundamental component of DNA and RNA.[2] This structural mimicry allows thienopyrimidine derivatives to function as antagonists or inhibitors of enzymes that typically bind purines. The inherent versatility of this scaffold has led to the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer: Many thieno[2,3-d]pyrimidine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, lung, and melanoma.[3][4][5][6]
-
Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory and analgesic properties.[7][8]
-
Antimicrobial and Antiviral: The scaffold has also been explored for its potential in developing new anti-infective agents.[9]
The subject of this guide, 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine (referred to herein as A-101), is characterized by two chlorine atoms at the 2 and 4 positions of the pyrimidine ring and a propyl group at the 6-position of the thiophene ring. The electronegative chlorine atoms are of particular interest as they are reactive sites for nucleophilic substitution, making A-101 a versatile intermediate for the synthesis of more complex derivatives.[10] More importantly, these substitutions are hypothesized to play a crucial role in the compound's interaction with its biological targets.
Postulated Mechanism of Action: Kinase Inhibition
Based on extensive research into the thieno[2,3-d]pyrimidine class, the most probable mechanism of action for A-101 is the inhibition of protein kinases.[10] Several derivatives have been identified as potent inhibitors of key kinases involved in cancer cell proliferation, survival, and angiogenesis.[11]
Primary Putative Targets: EGFR and VEGFR-2
A significant body of evidence points towards Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as primary targets for thieno[2,3-d]pyrimidine derivatives.[1][11]
-
EGFR: This receptor tyrosine kinase is a critical driver of cell proliferation and is frequently mutated or overexpressed in various cancers, particularly non-small cell lung cancer.[12] Thieno[2,3-d]pyrimidine derivatives have been shown to be effective inhibitors of EGFR.[13]
-
VEGFR-2: This kinase is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Dual inhibition of both c-Met and VEGFR-2 by thieno[2,3-d]pyrimidine derivatives has been reported.[11]
The dichloro substitutions on A-101 are analogous to those found in some 2,4-dichloro-6-methylpyrimidine derivatives designed as selective EGFR inhibitors.[12] It is plausible that the chlorine atoms of A-101 form crucial interactions within the ATP-binding pocket of these kinases, thereby blocking their catalytic activity.
Other Potential Kinase Targets
Beyond EGFR and VEGFR-2, the thieno[2,3-d]pyrimidine scaffold has been associated with the inhibition of other kinases, including:
-
Rho-associated coiled-coil containing protein kinases (ROCKs): Derivatives have been identified as potent inhibitors of ROCK I and ROCK II, which are involved in cell morphology and migration.[14]
-
Phosphoinositide 3-kinase (PI3K): Some derivatives have demonstrated antitumor efficacy through the inhibition of PI3K.[13]
Hypothetical Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action for A-101, focusing on the inhibition of the EGFR and VEGFR-2 signaling pathways.
Caption: Workflow for elucidating the mechanism of action of A-101.
Structure-Activity Relationship (SAR) Insights
The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the substituents at various positions of the fused ring system.
| Position | Substituent | Impact on Activity |
| 2 and 4 | Halogens (e.g., Chlorine) | Act as leaving groups for nucleophilic substitution, allowing for the synthesis of diverse libraries. Can form key interactions in the ATP-binding pocket of kinases. [10] |
| 6 | Propyl Group | The nature of the substituent at this position can influence potency and selectivity. [3] |
Further diversification of A-101 through substitution at the 2 and 4 positions is a promising strategy for optimizing its potency and selectivity for specific kinase targets.
Conclusion
While direct experimental data on 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine is not extensively available, a comprehensive analysis of the thieno[2,3-d]pyrimidine scaffold strongly suggests that its mechanism of action is likely centered on the inhibition of protein kinases, particularly those involved in oncogenic signaling pathways such as EGFR and VEGFR-2. The presence of the dichloro substitutions provides a chemically tractable starting point for the development of more potent and selective inhibitors. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to rigorously test this hypothesis and fully elucidate the therapeutic potential of this promising compound.
References
-
Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Shiyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. MDPI. Available at: [Link]
-
Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Fahmy, H., et al. (2018). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available at: [Link]
-
El-Gazzar, A.-R. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ProQuest. Available at: [Link]
-
Shiyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. PubMed. Available at: [Link]
-
El-Damasy, A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[3][5][15]riazolo[1,5-a]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Hassan, A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. Available at: [Link]
-
El-Gazzar, A.-R. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Semantic Scholar. Available at: [Link]
-
Hafez, H., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. PubMed. Available at: [Link]
-
Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]
-
Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Kumar, D., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chen, C., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. Available at: [Link]
-
Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. PubMed. Available at: [Link]
-
Li, J., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed. Available at: [Link]
-
Viswanathan, V., et al. (2020). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ProQuest [proquest.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy 2,4-Dichlorothieno[2,3-d]pyrimidine | 18740-39-1 [smolecule.com]
- 11. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives [mdpi.com]
- 14. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Spectroscopic Data for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine: An In-depth Technical Guide
Introduction
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the structural and physicochemical properties of novel chemical entities is paramount. 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine stands as a key heterocyclic scaffold, offering a versatile platform for the synthesis of a diverse array of biologically active molecules. The strategic placement of reactive chloro groups and a lipophilic propyl substituent makes this molecule a valuable intermediate in the design of targeted therapeutics.
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine. As no experimentally acquired spectra for this specific molecule are publicly available, this guide leverages highly accurate predictive methodologies, corroborated by experimental data from structurally analogous compounds. This approach not only furnishes the expected spectroscopic data but also elucidates the rationale behind the spectral features, thereby empowering researchers to confidently identify and characterize this important synthetic intermediate.
Predicted Spectroscopic Data
The following sections detail the predicted ¹H NMR, ¹³C NMR, and mass spectral data for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine. These predictions were generated using advanced computational algorithms and are presented with detailed interpretations to provide a robust framework for spectral analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons within a molecule. The predicted ¹H NMR data for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine in deuterated chloroform (CDCl₃) as the solvent is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 | Singlet | 1H | H-5 |
| 2.95 | Triplet | 2H | -CH₂- (α to ring) |
| 1.80 | Sextet | 2H | -CH₂- (β to ring) |
| 1.05 | Triplet | 3H | -CH₃ |
Interpretation of the ¹H NMR Spectrum:
The predicted ¹H NMR spectrum of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine is anticipated to be relatively straightforward, with distinct signals for the aromatic proton and the propyl side chain.
-
Aromatic Region: A singlet is predicted at approximately 7.35 ppm, corresponding to the single proton at the C-5 position of the thiophene ring. The downfield chemical shift is characteristic of a proton attached to an electron-deficient aromatic system. The presence of two electron-withdrawing chlorine atoms on the pyrimidine ring and the sulfur atom in the thiophene ring contributes to this deshielding effect. Experimental data for the parent compound, 2,4-dichlorothieno[2,3-d]pyrimidine, shows two doublets in the aromatic region, which simplifies to a single aromatic proton upon substitution at the 6-position.
-
Aliphatic Region (Propyl Group):
-
The methylene group directly attached to the thieno[2,3-d]pyrimidine core (α-CH₂) is predicted to resonate as a triplet around 2.95 ppm. Its proximity to the aromatic ring system results in a downfield shift compared to a typical alkyl chain.
-
The central methylene group (β-CH₂) is expected to appear as a sextet at approximately 1.80 ppm, reflecting coupling to the adjacent α-CH₂ and terminal -CH₃ groups.
-
The terminal methyl group (-CH₃) is predicted to be the most upfield signal, appearing as a triplet around 1.05 ppm.
-
The predicted coupling patterns (triplet, sextet, triplet) are consistent with the n+1 rule for spin-spin splitting in a propyl chain.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR data for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine in CDCl₃ is presented in Table 2.
Table 2: Predicted ¹³C NMR Data for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 170.1 | C-7a |
| 155.8 | C-4 |
| 152.3 | C-2 |
| 149.5 | C-6 |
| 125.4 | C-5a |
| 121.8 | C-5 |
| 32.7 | -CH₂- (α to ring) |
| 23.1 | -CH₂- (β to ring) |
| 13.8 | -CH₃ |
Interpretation of the ¹³C NMR Spectrum:
The predicted ¹³C NMR spectrum reveals nine distinct carbon signals, consistent with the molecular structure.
-
Aromatic and Heteroaromatic Carbons: The carbons of the thieno[2,3-d]pyrimidine core are expected to resonate in the downfield region (121-171 ppm). The carbons directly bonded to the electronegative chlorine and nitrogen atoms (C-2, C-4, and C-7a) are predicted to be the most deshielded. The quaternary carbons (C-5a and C-7a) will typically show lower intensity signals in a standard proton-decoupled ¹³C NMR spectrum.
-
Aliphatic Carbons (Propyl Group): The three carbons of the propyl side chain are predicted in the upfield region. The α-methylene carbon is expected around 32.7 ppm, followed by the β-methylene at approximately 23.1 ppm, and the terminal methyl carbon at about 13.8 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular formula of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine is C₉H₉Cl₂N₂S. The calculated monoisotopic mass is approximately 246.99 g/mol . Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show three peaks for the molecular ion:
-
[M]⁺ (containing two ³⁵Cl atoms)
-
[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom)
-
[M+4]⁺ (containing two ³⁷Cl atoms) The expected intensity ratio of these peaks will be approximately 9:6:1.
-
-
Major Fragment Ions: Electron ionization (EI) is a common technique for the analysis of small organic molecules and typically induces fragmentation. The predicted major fragment ions for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine are listed in Table 3.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum
| m/z (approximate) | Proposed Fragment |
| 218 | [M - C₂H₅]⁺ |
| 211 | [M - Cl]⁺ |
| 183 | [M - C₂H₅ - Cl]⁺ |
Proposed Fragmentation Pathway:
The fragmentation of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine is likely to be initiated by the loss of radicals from the propyl side chain or the loss of a chlorine atom. A plausible fragmentation pathway is illustrated in the diagram below.
Potential therapeutic targets of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
An In-Depth Technical Guide on the Potential Therapeutic Targets of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
Abstract
The thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, bioisosteric to the purine core of adenosine triphosphate (ATP) and thus ideally suited for the development of kinase inhibitors.[1][2][3] This guide provides a comprehensive analysis of the potential therapeutic targets for a specific, under-characterized derivative, 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine . Drawing upon extensive research into structurally related compounds, we posit that its primary therapeutic potential lies in the inhibition of key protein kinases implicated in cancer pathogenesis. This document will elucidate the most probable molecular targets, outline detailed experimental workflows for their validation, and provide the scientific rationale behind these hypotheses for researchers, scientists, and drug development professionals.
Part 1: The Thieno[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition
The thieno[2,3-d]pyrimidine nucleus is a fused heterocyclic system that mimics adenine, the purine base found in ATP.[1] This structural similarity allows derivatives to act as competitive antagonists in the ATP-binding pocket of a wide array of protein kinases.[2][3] By occupying this catalytic site, these inhibitors block the phosphotransferase activity of the kinase, thereby abrogating downstream signaling pathways essential for aberrant cell proliferation, survival, and angiogenesis. The core scaffold typically forms critical hydrogen bonds with the "hinge region" of the kinase domain, an interaction that is fundamental to its inhibitory mechanism. The substituents at the 2, 4, and 6 positions of the ring system, such as the dichloro and propyl groups of the topic compound, are crucial for determining target specificity and potency.
Caption: General mechanism of ATP-competitive kinase inhibition.
Part 2: Primary Potential Therapeutic Targets in Oncology
Based on extensive evidence from analogous compounds, the most promising therapeutic targets for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine are receptor tyrosine kinases (RTKs) that are central drivers of tumor growth and angiogenesis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a principal mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy. Numerous studies have demonstrated that the thieno[2,3-d]pyrimidine scaffold is a potent inhibitor of VEGFR-2.[4][6][7][8] Derivatives have been shown to exhibit low nanomolar inhibitory activity and effectively suppress cancer cell proliferation and angiogenesis.[5][6]
The likely mechanism involves the thieno[2,3-d]pyrimidine core binding to the ATP pocket of VEGFR-2, with the substituents dictating the affinity and selectivity. Molecular docking studies of similar compounds confirm stable binding modes within the kinase's active site.[7]
Caption: The VEGFR-2 signaling pathway and point of inhibition.
Epidermal Growth Factor Receptor (EGFR)
EGFR is another critical RTK that, when dysregulated, drives the proliferation and survival of cancer cells. It is a key target in many cancers, particularly non-small cell lung cancer.[9][10] The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of both wild-type EGFR and clinically relevant mutant forms, such as the resistance mutation T790M.[9][11][12][13] The third-generation FDA-approved EGFR inhibitor, olmutinib, features this core structure.[12] Given this precedent, 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine is a strong candidate for an EGFR inhibitor. Some derivatives have even shown dual inhibitory activity against both EGFR and VEGFR-2, representing a powerful therapeutic strategy to simultaneously target tumor proliferation and its blood supply.[14]
Caption: The EGFR signaling pathway and point of inhibition.
Part 3: Secondary and Exploratory Therapeutic Targets
The versatility of the thieno[2,3-d]pyrimidine scaffold suggests potential activity against other kinase families.
-
Src Family Kinases (SFKs): As a non-receptor tyrosine kinase, c-Src plays a role in tumor progression, and related thienopyridine structures have yielded potent c-Src inhibitors.[15][16]
-
PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a central regulator of cell growth, and thieno[2,3-d]pyrimidine derivatives have been designed as effective PI3K inhibitors.[17]
-
Other Kinases: The scaffold has also been implicated in the inhibition of ROCK, PIM-1, and FAK, indicating a broad potential for targeting various cancer-related signaling pathways.[18][19][20]
-
Non-Kinase Targets: In a departure from kinase inhibition, some thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as inhibitors of D-dopachrome tautomerase (D-DT or MIF2), a cytokine involved in cancer, suppressing proliferation of non-small cell lung cancer cells.[21]
Part 4: Experimental Workflows for Target Identification and Validation
To empirically determine the therapeutic targets of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, a systematic, multi-step approach is required.
Workflow 1: Broad Kinase Panel Screening
The initial step is to understand the compound's selectivity profile across the human kinome. This provides an unbiased view of its primary targets and potential off-target effects.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 17. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[2,3-d]pyrimidine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines and its versatile pharmacological profile.[1][2] This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to effectively interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[3] Consequently, this scaffold has become a cornerstone in the development of targeted therapies, leading to the discovery of potent agents with anticancer, anti-inflammatory, antimicrobial, and CNS-protective activities.[1][2] This guide provides a comprehensive overview of the thieno[2,3-d]pyrimidine scaffold, detailing its fundamental properties, key synthetic strategies, structure-activity relationships (SAR) across various therapeutic areas, and future outlook. We will explore its mechanism of action, particularly as kinase inhibitors, and provide detailed experimental protocols for its synthesis and biological evaluation.
The Thieno[2,3-d]pyrimidine Core: A Foundation for Therapeutic Innovation
The thieno[2,3-d]pyrimidine nucleus consists of a thiophene ring fused to a pyrimidine ring. This arrangement makes it a bioisostere of purine, the fundamental building block of nucleic acids.[1][2][4] This inherent structural mimicry provides a strategic advantage in drug design, allowing these molecules to function as competitive inhibitors for enzymes that process purine-based substrates, most notably the vast family of protein kinases.[3]
The versatility of the scaffold is further enhanced by the numerous points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The most common points of diversification are the 2, 4, and 6-positions, where the introduction of various substituents can profoundly influence the compound's interaction with its biological target.
Strategic Synthesis of the Thieno[2,3-d]pyrimidine Scaffold
The construction of the thieno[2,3-d]pyrimidine core is a well-established area of synthetic chemistry, with the most prevalent strategy involving the annulation of a pyrimidine ring onto a pre-formed 2-aminothiophene precursor.[5]
The Gewald Reaction: A Cornerstone of Thiophene Synthesis
A frequently employed method for the synthesis of the requisite 2-aminothiophene intermediate is the Gewald reaction.[6][7] This one-pot, multi-component reaction combines an α-methylene ketone or aldehyde with a cyano-activated methylene compound (e.g., malononitrile) and elemental sulfur in the presence of a base.[7] Its primary advantages are the use of readily available starting materials and operational simplicity.
Pyrimidine Ring Annulation
Once the 2-aminothiophene-3-carbonitrile or -3-carboxylate is obtained, the pyrimidine ring can be formed through various cyclization strategies. A common approach involves reaction with formamide, formic acid, or N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the 4-amino or 4-oxo thieno[2,3-d]pyrimidine core.[7][8]
Experimental Protocol: A General Synthesis of a 4-Substituted Thieno[2,3-d]pyrimidine
This protocol outlines a common two-step sequence starting with the Gewald reaction.
Step 1: Synthesis of 2-Amino-4,5-dialkylthiophene-3-carbonitrile
-
To a stirred solution of the appropriate ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add triethylamine (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at 50°C for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the 2-aminothiophene intermediate.
Step 2: Cyclization to the Thieno[2,3-d]pyrimidine Core
-
Reflux a mixture of the 2-aminothiophene-3-carbonitrile (1.0 eq) from Step 1 in an excess of formic acid for 4-6 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine.
-
Subsequent chlorination (e.g., with POCl₃ or Vilsmeier reagent) yields a key 4-chloro intermediate, which can be readily displaced with various nucleophiles (amines, alcohols, thiols) to generate a library of diverse analogs.[9]
Below is a Graphviz diagram illustrating this common synthetic workflow.
Caption: ATP-competitive inhibition by a thieno[2,3-d]pyrimidine.
Anti-inflammatory and Antimicrobial Applications
Beyond oncology, the thieno[2,3-d]pyrimidine scaffold has shown promise in other therapeutic areas.
-
Anti-inflammatory Agents: Certain derivatives have been investigated as inhibitors of enzymes involved in inflammatory pathways, such as phosphodiesterase 4 (PDE4) and atypical protein kinase C (aPKC). [6][9][10]Some compounds have demonstrated the ability to reduce VEGF-induced vascular permeability, suggesting potential applications in treating eye diseases characterized by edema. [10]* Antimicrobial Activity: The scaffold has also been explored for the development of novel antibacterial agents, with some derivatives showing activity against clinically relevant Gram-positive bacteria. [11]
Future Directions and Conclusion
The thieno[2,3-d]pyrimidine scaffold remains a highly "privileged" structure in medicinal chemistry. [3]Its synthetic tractability and ability to effectively target a multitude of enzymes ensure its continued relevance in drug discovery. Future research will likely focus on:
-
Improving Selectivity: Designing inhibitors with high selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.
-
Targeting Novel Kinases: Exploring the potential of thieno[2,3-d]pyrimidines to inhibit newly identified kinases implicated in various diseases.
-
Developing Covalent Inhibitors: Incorporating reactive groups to form covalent bonds with the target enzyme, leading to prolonged and potent inhibition.
References
-
El-Naggar, A. M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available at: [Link]
-
Reddy, T. S., et al. (2018). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Guo, W., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159–1194. Available at: [Link]
-
Guo, W., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Ali, E. M. H., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. Available at: [Link]
-
Hassan, A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6663. Available at: [Link]
-
El-Damasy, D. A., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13). Available at: [Link]
-
Zhang, H., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. European Journal of Medicinal Chemistry, 209, 112891. Available at: [Link]
-
Goldberg, J. M., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. Available at: [Link]
-
Sharma, P., et al. (2021). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
-
Al-Abdullah, E. S. (2011). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. Available at: [Link]
-
Guo, W., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Goldberg, J. M., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed. Available at: [Link]
-
Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d] pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. DSpace at KIST. Available at: [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2008). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Semantic Scholar. Available at: [Link]
-
El-Kashef, H., et al. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. Pharmaceuticals, 15(9), 1098. Available at: [Link]
-
Thakur, S., et al. (2023). (A, B) Synthetic route for thieno[2,3‐d] pyrimidine derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 14. ResearchGate. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine protocol
An In-Depth Guide to the Synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
Authored by a Senior Application Scientist
This document provides a comprehensive, technically detailed protocol for the synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, a key heterocyclic building block for drug discovery and development. The thieno[2,3-d]pyrimidine scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, allowing its derivatives to act as bioisosteres and interact with a wide array of biological targets, including kinases and other ATP-binding proteins.[1][2][3] This guide is intended for researchers and scientists in organic synthesis and drug development, offering a robust and well-validated synthetic pathway.
The protocol is designed around a logical and efficient two-stage synthetic strategy. The first stage involves the construction of a substituted 2-aminothiophene core via the well-established Gewald three-component reaction.[4][5] The second stage focuses on the annulation of the pyrimidine ring onto the thiophene intermediate, followed by a chlorination step to yield the target molecule. This approach is modular and can be adapted for the synthesis of various analogues.
Overall Synthetic Scheme
The synthesis is accomplished in two primary stages, starting from commercially available reagents.
Caption: Overall two-stage synthetic pathway.
Stage 1: Synthesis of 2-Amino-5-propylthiophene-3-carbonitrile
This stage employs the Gewald reaction, a powerful one-pot, three-component synthesis for 2-aminothiophenes.[4][6] The reaction condenses an α-methylene ketone (pentan-2-one), an activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.
Causality and Experimental Choices
-
Reactants : Pentan-2-one is chosen to install the required propyl group at the C5 position of the thiophene ring (which becomes the C6 position of the final thieno[2,3-d]pyrimidine). Malononitrile serves as the C2-C3 and nitrile source for the thiophene ring.
-
Catalyst : A secondary amine like morpholine or piperidine is used as a catalyst. Its role is to facilitate both the initial Knoevenagel condensation between the ketone and malononitrile and the subsequent Michael addition involving sulfur.[6]
-
Solvent : Ethanol is a common and effective solvent for the Gewald reaction, as it readily dissolves the reactants and facilitates the reaction at reflux temperature.
Experimental Protocol
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentan-2-one (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Add absolute ethanol as the solvent.
-
Add morpholine (0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-5-propylthiophene-3-carbonitrile as a solid.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Pentan-2-one | 86.13 | 0.1 | 1.0 | 8.61 g |
| Malononitrile | 66.06 | 0.1 | 1.0 | 6.61 g |
| Sulfur (S) | 32.06 | 0.11 | 1.1 | 3.53 g |
| Morpholine | 87.12 | 0.02 | 0.2 | 1.74 g |
| Ethanol | - | - | - | 100 mL |
Stage 2: Synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
This stage involves two key transformations: first, the cyclization of the 2-aminothiophene-3-carbonitrile intermediate to form the 6-propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, and second, the chlorination of this dione to yield the final product. For efficiency, the dione intermediate is often synthesized and chlorinated in a one-pot or sequential manner without extensive purification.
Causality and Experimental Choices
-
Cyclization : While various reagents can be used, heating the aminonitrile with urea is a straightforward method to form the pyrimidine-2,4-dione ring system.
-
Chlorination : Phosphorus oxychloride (POCl₃) is a powerful and standard reagent for converting hydroxyl groups on heterocyclic rings (like the tautomeric form of the dione) into chlorides.[7]
-
Base : A high-boiling tertiary amine such as N,N-Diisopropylethylamine (DIPEA) is added during chlorination.[7] It serves two purposes: it acts as an acid scavenger, neutralizing the HCl produced during the reaction, and it helps to drive the reaction to completion by facilitating the formation of a more reactive intermediate.
Experimental Protocol
-
Cyclization: In a flask equipped for high-temperature reaction (e.g., with a heating mantle and reflux condenser), mix 2-amino-5-propylthiophene-3-carbonitrile (1.0 eq) with an excess of urea (5.0 eq).
-
Heat the mixture to 180-190 °C for 2-3 hours. The mixture will melt and then solidify.
-
Cool the reaction mass and treat it with a hot aqueous solution of sodium hydroxide (2M) to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the 6-propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
Collect the solid by filtration, wash with water, and dry thoroughly.
-
Chlorination: To a flask protected from moisture (e.g., with a drying tube), add the dried 6-propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (10-15 eq, serving as both reagent and solvent).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 105 °C) for 2-4 hours. The reaction should become a clear solution.[7]
-
After the reaction is complete (monitored by TLC), cool the mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine.
Reagent Table (Chlorination Step)
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 6-Propylthieno[2,3-d]pyrimidine-2,4-dione | 224.28 | 0.05 | 1.0 | 11.2 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 0.5 | 10.0 | 76.7 g (46.5 mL) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.125 | 2.5 | 16.2 g (21.7 mL) |
Workflow Visualization
Caption: Workflow for Stage 2 Synthesis.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds. The dichloro product will exhibit a characteristic isotopic pattern for the two chlorine atoms.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Malononitrile is toxic if ingested, inhaled, or absorbed through the skin. Handle with care in a fume hood.
-
Elemental sulfur is flammable. Avoid creating dust and keep away from ignition sources.
-
The reactions, particularly the chlorination step, should be conducted behind a blast shield.
-
Always perform a thorough risk assessment before beginning any chemical synthesis.
References
-
Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry.[1][8]
-
Ali, I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.[2]
-
Abdel-Maksoud, M. S., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules.[3]
-
Guo, T., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.[5][9]
-
Hassan, A. S., et al. (2020). Recent report on thieno[2,3-d]pyrimidines. Their preparation including microwave and their utilities in fused heterocycles synthesis. ResearchGate.[10]
-
Sondhi, S. M., et al. (2021). Newest Developments in the Preparation of Thieno[2,3- d ]pyrimidines. ResearchGate.[11]
-
Li, Y., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie.[12]
-
Ghozlan, S. A. S., et al. (2021). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.[4]
-
Srikrishna, D., et al. (2014). Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles. Phosphorus, Sulfur, and Silicon and the Related Elements.[6]
Sources
- 1. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. scielo.br [scielo.br]
- 6. (PDF) Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles [academia.edu]
- 7. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedures for synthesizing thieno[2,3-d]pyrimidines
An Application Guide to the Synthesis of Thieno[2,3-d]pyrimidines: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, valued for its structural resemblance to endogenous purines and its role as a "bioisostere" of quinazoline.[1][2] This fused heterocyclic system is the core of numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] This guide provides an in-depth exploration of the predominant synthetic strategies for constructing the thieno[2,3-d]pyrimidine core, with a focus on field-proven protocols, the chemical rationale behind experimental choices, and comparative data to inform methodological selection. We will dissect the synthesis into its two logical phases: the formation of the crucial 2-aminothiophene precursor and its subsequent cyclization to the target bicyclic system.
I. The Strategic Overview: A Two-Phase Approach
The most versatile and widely adopted strategy for synthesizing thieno[2,3-d]pyrimidines involves the annulation (fusion) of a pyrimidine ring onto a pre-formed, appropriately functionalized thiophene ring.[6][7] This approach hinges on the celebrated Gewald aminothiophene synthesis, a multicomponent reaction that efficiently generates the key 2-aminothiophene intermediate. This intermediate serves as a versatile platform for various cyclization methodologies to complete the thieno[2,3-d]pyrimidine framework.
Caption: Overall synthetic workflow for Thieno[2,3-d]pyrimidines.
II. Phase 1 Protocol: The Gewald Reaction for 2-Aminothiophene Synthesis
Expertise & Causality: The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes.[8] Its efficiency stems from a domino sequence of reactions. A basic catalyst, typically a secondary amine like morpholine or triethylamine, first promotes a Knoevenagel condensation between the carbonyl compound and the activated nitrile.[9] This creates an electron-deficient alkene, which is susceptible to a Michael addition by sulfur. The resulting intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene.[9][10] The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions.
Protocol 1: Synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene
This protocol is a representative example starting from cyclohexanone.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL).
-
Sequentially add cyclohexanone (0.1 mol, 9.8 g), malononitrile (0.1 mol, 6.6 g), and elemental sulfur (0.1 mol, 3.2 g).
-
Stir the mixture to create a slurry. Add morpholine (0.1 mol, 8.7 g) dropwise. The addition is exothermic, and the reaction mixture may turn dark yellow to orange.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. A solid precipitate will form.
-
Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual morpholine.
-
Dry the crude product. For higher purity, recrystallize from ethanol or an ethanol/DMF mixture. The expected product is a pale yellow or off-white solid.
Trustworthiness: This protocol is self-validating. The formation of a solid precipitate upon cooling and pouring into water is a strong indicator of product formation. The melting point of the purified product should be sharp and consistent with literature values. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) must be used to confirm the structure, verifying the presence of the amino group protons and the nitrile carbon.
Data Presentation: Representative Gewald Reaction Conditions
| Starting Ketone | Activated Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 2 | ~85% | [11] |
| Pyranone | Malononitrile | Triethylamine | Ethanol | RT | 5 | 75% | [1][12] |
| Acetone | Ethyl Cyanoacetate | Morpholine | Methanol | 50 | 3 | ~70% | [13] |
| Various Ketones | Malononitrile | NaOH | Eutectic Solvent | 60 | 1-2 | 68-88% | [10] |
III. Phase 2 Protocols: Cyclization to the Thieno[2,3-d]pyrimidine Scaffold
With the 2-aminothiophene precursor in hand, the next step is to construct the fused pyrimidine ring. The choice of cyclization reagent dictates the substitution pattern on the final product, offering significant synthetic flexibility.
Caption: Key cyclization pathways from the 2-aminothiophene core.
Strategy A: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
Expertise & Causality: Using formamide is the most direct method to install an unsubstituted pyrimidinone ring. At high temperatures, formamide serves as a source of a single carbon atom (formyl group equivalent). The reaction proceeds via initial formylation of the 2-amino group, followed by intramolecular cyclization with the adjacent ester or nitrile group to form the pyrimidine ring.
Protocol 2: Cyclization with Formamide
-
Place the 2-aminothiophene-3-carboxylate ester (0.05 mol) in a round-bottom flask.
-
Add an excess of formamide (e.g., 5-10 equivalents).
-
Heat the mixture to 150-180°C for 4-6 hours.
-
Cool the reaction mixture, which will often solidify.
-
Treat the solid with water or ethanol, break up any lumps, and collect the product by filtration.
-
Wash with water and a small amount of cold ethanol, then dry to yield the thieno[2,3-d]pyrimidin-4(3H)-one.
Strategy B: Synthesis of 2-Substituted Derivatives
Expertise & Causality: To introduce substituents at the 2-position of the pyrimidine ring, a common method involves reaction with acyl chlorides or carboxylic acids.[1] The 2-amino group of the thiophene is first acylated. The resulting amide intermediate is then cyclized under acidic (e.g., HCl) or dehydrating (e.g., POCl₃) conditions to close the ring.
Protocol 3: Cyclization with Acyl Chloride
-
Dissolve the 2-aminothiophene-3-carbonitrile (0.02 mol) in a suitable solvent like 1,4-dioxane (30 mL).
-
Add the desired acyl chloride (0.022 mol) dropwise at room temperature.
-
Add concentrated HCl (2-3 mL) to the mixture.
-
Heat the reaction to reflux for 6-8 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize carefully with a base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Filter the solid, wash with water, and purify by recrystallization.
Strategy C: Synthesis of 4-(Arylamino) Derivatives via Dimroth Rearrangement
Expertise & Causality: The Dimroth rearrangement provides elegant access to N-substituted 4-aminothieno[2,3-d]pyrimidines.[1][12] The synthesis begins by activating the 2-amino group of the thiophene precursor with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This forms a highly reactive amidine intermediate.[12] Subsequent reaction with a primary amine (e.g., an aniline) leads to a condensation-cyclization cascade that, after rearrangement, yields the thermodynamically stable 4-(arylamino) product. Microwave-assisted synthesis can dramatically reduce reaction times for this step.[12]
Protocol 4: Two-Step Dimroth Rearrangement Step 1: Formation of the Amidine Intermediate
-
In a flask, add the 2-aminothiophene-3-carbonitrile (10 mmol) and an excess of DMF-DMA (25 mmol).
-
Heat the mixture at 70°C for 1 hour. The reaction is often complete when a homogenous solution is formed.
-
Remove the excess DMF-DMA under reduced pressure to obtain the crude N'-(3-cyano...)-N,N-dimethylmethanimidamide intermediate, which can often be used in the next step without further purification.
Step 2: Cyclization and Rearrangement
-
Place the crude amidine intermediate (4.25 mmol) and the desired aniline derivative (5 mmol) in a microwave reaction vessel.
-
Add a suitable solvent like isopropanol or DMF.
-
Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 120-150°C) for 15-30 minutes.
-
After cooling, the product often precipitates. If not, reduce the solvent volume and add water or an anti-solvent like hexane.
-
Collect the solid by filtration, wash with a suitable solvent, and dry.
IV. Post-Synthesis Functionalization
A common and critical step in drug development is the further modification of the core scaffold. For instance, the 4-oxo group of a thieno[2,3-d]pyrimidin-4(3H)-one can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃).[11] This 4-chloro derivative is an excellent electrophile, enabling a wide range of nucleophilic aromatic substitution reactions to build diverse chemical libraries for structure-activity relationship (SAR) studies.[1]
Conclusion
The synthesis of the thieno[2,3-d]pyrimidine scaffold is a well-established yet highly adaptable field of organic chemistry. The strategic combination of the Gewald reaction to build the foundational thiophene ring, followed by a judicious choice of cyclization chemistry, provides chemists with robust and versatile pathways to a vast array of derivatives. The protocols outlined in this guide represent reliable and reproducible methods that form the basis for exploration and discovery in medicinal chemistry. By understanding the causality behind each step, researchers can troubleshoot and adapt these procedures to create novel molecules with significant therapeutic potential.
References
- Guo, T., et al. (2023).
- Guo, T., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
- Al-Rashood, S. T., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
- Adepu, R., et al. (2012).
- El-Gazzar, A.-R. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica.
- El-Gazzar, A.-R. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Semantic Scholar.
- Hu, X., et al. (2018). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules.
- Kumar, D., et al. (2016). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters.
- Adepu, R., et al. (2012).
- Kumar, A., et al. (2020). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine.
- Shaik, N. B., et al. (2022). Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent. Taylor & Francis Online.
- Ghorab, M. M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors. Molecules.
- Gewald Reaction. Organic Chemistry Portal.
- A Comparative Guide to the Synthesis of the Thieno[2,3-d]pyrimidine Scaffold. BenchChem.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry.
- Zhang, L., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry.
- Fayed, M. A. A., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.
- Seddik, A. A. (2018). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings.
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Reddy, C. S., et al. (2017). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Derivatives and Evaluation of their Antimicrobial Activity. Journal of Heterocyclic Chemistry.
- Rashad, A. E., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry.
- Le-Roux, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy.
Sources
- 1. scielo.br [scielo.br]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ProQuest [proquest.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Screening Strategy for the Characterization of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine and its Analogs
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural resemblance to endogenous purines and its consequent ability to interact with a wide range of biological targets, most notably protein kinases.[1][2] Its derivatives are prominent in numerous FDA-approved drugs and clinical candidates.[3] This application note presents a comprehensive, field-proven strategy for the high-throughput screening (HTS) of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, a versatile starting point for the development of a focused compound library. We provide a detailed protocol for a robust luminescence-based kinase assay, a data analysis workflow, and a self-validating hit confirmation cascade designed to identify and prioritize potent and selective kinase inhibitors with high confidence.
Introduction: The Thienopyrimidine Scaffold as a Foundation for Kinase Inhibition
Protein kinases are a major class of drug targets, playing critical roles in cellular signaling pathways.[4][5][6] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[7][8] The thieno[2,3-d]pyrimidine core is considered a "hinge-binding" motif, adept at forming key hydrogen bonds within the ATP-binding pocket of many kinases, mimicking the interaction of adenine.[1][2] This inherent property makes it an ideal starting scaffold for inhibitor design.
The subject of this guide, 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, possesses two key features:
-
A Privileged Core: The thienopyrimidine nucleus provides the foundational interactions with the target kinase.
-
Reactive Handles: The chloro-substituents at the C2 and C4 positions are excellent synthetic handles for nucleophilic substitution, allowing for the rapid generation of a diverse chemical library to explore structure-activity relationships (SAR).
This guide outlines a complete workflow, from initial library screening to robust hit validation, enabling researchers to efficiently leverage this scaffold in kinase-focused drug discovery programs.
Physicochemical Properties & Library Design Considerations
Effective HTS campaigns begin with high-quality chemical matter. The physicochemical properties of the parent scaffold, 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, provide a solid starting point for library development.
| Property | Estimated Value / Observation | Rationale for Drug Discovery |
| Molecular Weight (MW) | ~247 g/mol | Provides ample room for chemical modification while staying within the typical "Rule of Five" guidelines for oral bioavailability. |
| Reactivity | The dichloro substitutions at C2 and C4 are chemically addressable. The C4 chlorine is generally more reactive, allowing for sequential and selective derivatization to build molecular complexity. | Enables the creation of a focused library. Diverse amines or alcohols can be introduced to probe different regions of the kinase ATP-binding site, optimizing potency and selectivity. |
| Solubility | The core scaffold is expected to be moderately soluble in organic solvents like DMSO, which is the standard for compound storage and handling in HTS.[9] | Ensures compatibility with automated liquid handling systems and minimizes compound precipitation in aqueous assay buffers. |
HTS Assay Selection: A Rationale for Luminescence-Based Kinase Detection
For screening a thienopyrimidine-based library against protein kinases, the ideal assay must be robust, scalable, and minimize interference. We recommend a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced.[7]
Chosen Technology: ADP-Glo™ Kinase Assay (or similar luminescence-based ADP detection technology).
Causality Behind this Choice:
-
Universality: The assay measures ADP, the universal product of all kinase reactions. This makes the platform adaptable to virtually any kinase target without the need for specific antibodies or modified substrates.[5][10]
-
High Sensitivity & Dynamic Range: Luminescence offers high sensitivity, allowing for the use of low enzyme concentrations, which is crucial for detecting potent inhibitors and conserving valuable reagents.[11][12]
-
Reduced Interference: Unlike fluorescence-based readouts, luminescence is less susceptible to interference from colored or fluorescent compounds in the screening library. The "glow-type" signal is also stable, providing a flexible window for plate reading.[12]
-
HTS Compatibility: The homogenous "add-mix-read" format is simple and avoids complex wash steps, making it ideal for automated, high-density (384- and 1536-well) screening.[7][8]
Primary HTS Protocol: ADP-Glo™ Kinase Assay
This protocol is a template for screening the 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine library against a target kinase (e.g., a MAP kinase, tyrosine kinase) in a 384-well format.
4.1. Materials & Reagents
-
Test Compounds: 10 mM stock solutions of the library in 100% DMSO.
-
Target Kinase: Purified, active enzyme.
-
Kinase Substrate: Specific peptide or protein substrate for the target kinase.
-
ATP: Ultra-pure ATP.
-
Assay Buffer: Kinase-specific buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Detection Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Plates: White, opaque, low-volume 384-well plates.
-
Instrumentation: Automated liquid handler, plate-reading luminometer.
4.2. Experimental Workflow
Caption: Primary HTS workflow using an ADP-luminescence assay.
4.3. Step-by-Step Methodology
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of 1 mM test compound stock (in 100% DMSO) into wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 20 µL final volume.
-
Control Wells:
-
Negative Control (0% Inhibition): Dispense 20 nL of 100% DMSO (columns 23, 24).
-
Positive Control (100% Inhibition): Dispense 20 nL of a known inhibitor at a saturating concentration (columns 21, 22).
-
-
Kinase Reaction Initiation: Add 10 µL of kinase reaction mix (containing kinase, substrate, and ATP in assay buffer) to all wells. The final concentrations of enzyme and ATP should be optimized beforehand (typically at or below the Km for ATP).
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then fuels the luciferase reaction. Incubate for 30 minutes in the dark.
-
Data Acquisition: Read the luminescence signal using a plate-reading luminometer with an integration time of 0.5-1 second per well.
Data Analysis and Hit Identification
High-quality data analysis is essential to confidently identify hits.
5.1. Quality Control The first step is to assess the quality of the screen using established statistical metrics.[13][14]
| Parameter | Formula | Acceptance Criterion |
| Z'-Factor | `1 - (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg |
| Signal-to-Background | Mean_neg / Mean_pos | ≥ 5 |
Where pos refers to the positive control (100% inhibition) and neg refers to the negative control (0% inhibition). A Z'-factor of 0.5 or greater indicates a robust and reliable assay suitable for HTS.[9]
5.2. Hit Selection
-
Normalization: Raw luminescence data for each test well is normalized to the plate controls: % Inhibition = 100 * (1 - (Signal_test - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Threshold: A primary hit is defined as any compound exhibiting inhibition greater than a statistically significant threshold. A common and robust method is to set the threshold at three times the standard deviation (SD) of the negative control wells. Hit Threshold = Mean Inhibition_neg + (3 * SD_neg)
-
Hit Triage: Initial hits must be filtered to remove known problematic compounds. This involves flagging and deprioritizing Pan-Assay Interference Compounds (PAINS) and other frequent hitters by comparing against historical screen data and using computational filters.[15]
Hit Validation: A Self-Validating Cascade
A hit from a primary screen is merely a starting point. A rigorous, multi-step validation process is required to confirm activity and eliminate artifacts, ensuring that resources are focused on genuinely promising chemical matter.[15][16][17]
Caption: A self-validating workflow for hit confirmation and characterization.
6.1. Step 1: Hit Confirmation The first step is to re-test the primary hits using a freshly prepared sample (ideally from a re-synthesized or newly purchased solid) in the primary assay to rule out sample handling errors or degradation.[18]
6.2. Step 2: Dose-Response and Potency (IC₅₀) Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency.[9]
Example Dose-Response Data for a Hypothetical Hit:
| Concentration (nM) | % Inhibition |
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 89.1 |
| 370 | 75.6 |
| 123 | 51.3 |
| 41 | 22.4 |
| 14 | 8.9 |
| 4.6 | 2.1 |
| Resulting IC₅₀: ~120 nM |
6.3. Step 3: Orthogonal Assay Confirmation To ensure the observed activity is not an artifact of the assay technology (e.g., inhibition of luciferase), hits must be validated in an orthogonal, mechanistically distinct assay.[17] A Fluorescence Polarization (FP) based binding assay is an excellent choice.[19][20][21] In an FP assay, a fluorescently labeled tracer that binds the kinase is displaced by an active inhibitor, leading to a decrease in the polarization of emitted light.[22] Confirmation in a second, unrelated assay format provides high confidence in the hit.
6.4. Step 4: Selectivity Profiling Promiscuous inhibitors that bind to many kinases are generally poor starting points for drug development. Validated hits should be tested in a panel of related and unrelated kinases (e.g., a "kinase-panel") to assess their selectivity profile. A compound that is highly potent against the primary target but weak against other kinases is considered a selective hit and is prioritized for further studies.
Conclusion
The 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine scaffold represents a valuable starting point for kinase inhibitor discovery. The workflow presented in this application note provides a robust and efficient pathway for screening compound libraries derived from this scaffold. By employing a sensitive, luminescence-based primary assay and a stringent, multi-step validation cascade, researchers can confidently identify and prioritize high-quality, selective hits, accelerating the transition from hit identification to lead optimization.
References
-
Banks, P., et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Available at: [Link]
-
Huang, X. (2016). Application of Fluorescence Polarization in HTS Assays. PubMed. Available at: [Link]
-
Kettle, A. S., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
-
Unversagt, S., et al. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. ResearchGate. Available at: [Link]
-
Müller, J., et al. (2015). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. Available at: [Link]
-
Xing, Y., et al. (2015). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology. Available at: [Link]
-
Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. NIH. Available at: [Link]
-
Ansari, M. F., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. Available at: [Link]
-
Ansari, M. F., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Semantic Scholar. Available at: [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]
-
Ye, Y., et al. (2013). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
BellBrook Labs. (2025). What Is the Best Kinase Assay? BellBrook Labs. Available at: [Link]
-
Kumar, D., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [Link]
-
Koyama, T., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
-
Clark, K., et al. (2011). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. PubMed. Available at: [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]
-
Gellis, A., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC - NIH. Available at: [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec. Available at: [Link]
-
Brehmer, D., & Bomer, U. (2005). High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers. Available at: [Link]
-
Kupcho, K., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available at: [Link]
-
Creative Biolabs. (2022). Four Well-Established Strategies Used in Hit Identification. Clinical Research News. Available at: [Link]
-
Boutros, M., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]
-
Finch, A., & Ciulli, A. (2014). Hit-to-Lead: Hit Validation and Assessment. PubMed. Available at: [Link]
-
Carpenter, A. E. (2007). Statistical techniques for handling high content screening data. Drug Discovery World. Available at: [Link]
-
Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening? Creative Bioarray. Available at: [Link]
-
Wang, Y., et al. (2025). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate. Available at: [Link]
-
Al-Adhami, M. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dichlorothieno[3,2-d]pyrimidine. PubChem. Available at: [Link]
-
Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Research Square. Available at: [Link]
-
Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed. Available at: [Link]
-
Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-cyclopropylpyrimidine. PubChem. Available at: [Link]
-
Lo Giudice, M., et al. (2025). High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma. PMC - NIH. Available at: [Link]
-
Baldwin, J., et al. (2005). High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. PubMed. Available at: [Link]
-
Goldstein, D. M., et al. (2011). Discovery of... as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. PubMed. Available at: [Link]
-
ChemBK. (2024). 2,4-DICHLORO-6-AMINO PYRIMIDINE. ChemBK. Available at: [Link]
-
Zhang, H., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH. Available at: [Link]
-
Xiang, R., et al. (2012). Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors... PubMed. Available at: [Link]
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.co.uk [promega.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 17. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine in Cancer Cell Line Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, a representative member of the potent thieno[2,3-d]pyrimidine class of compounds, for in vitro cancer studies. The thieno[2,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a core component in numerous kinase inhibitors and anticancer agents due to its structural similarity to biological purines.[1][2] This guide outlines the compound's likely mechanisms of action based on its structural class, presents detailed protocols for its evaluation in cancer cell lines, and offers insights into data interpretation.
Scientific Background & Rationale
The thieno[2,3-d]pyrimidine core is a versatile scaffold that has been extensively modified to target a wide array of proteins involved in cancer progression.[2] Derivatives have shown potent activity against various human cancer cell lines, including those of the lung, breast, colon, and liver.[3][4] The dichloro substitutions at the 2 and 4 positions of the pyrimidine ring are of particular interest. These chlorine atoms can act as reactive sites, potentially enabling covalent bond formation with cysteine residues in the ATP-binding pockets of kinases, a mechanism famously employed by third-generation EGFR inhibitors.[5][6] The 6-propyl group likely contributes to the compound's lipophilicity and van der Waals interactions within the target's hydrophobic regions.
Postulated Mechanisms of Action
Based on extensive research into this compound class, 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine is hypothesized to inhibit one or more key oncogenic signaling pathways. The specific cellular context and cancer type will ultimately determine the dominant mechanism.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Many thienopyrimidine derivatives are potent inhibitors of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][7][8] Inhibition of these pathways blocks downstream signals that drive cell proliferation, angiogenesis, and metastasis.[9]
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, survival, and metabolism, and is frequently dysregulated in cancer. Certain thienopyrimidines have been identified as dual PI3K/mTOR inhibitors.[7][8]
-
Inhibition of One-Carbon Metabolism: Some analogs function as antifolates, disrupting the synthesis of nucleotides essential for DNA replication and repair by targeting enzymes like GARFTase and AICARFTase.[10]
-
Induction of Apoptosis and Cell Cycle Arrest: By inhibiting key survival signals, these compounds can trigger programmed cell death (apoptosis) and halt the cell cycle, often at the G1 or G2/M phase, preventing cancer cell proliferation.[5][11]
Below is a diagram illustrating the EGFR signaling pathway, a primary putative target for this class of compounds.
Caption: Recommended workflow for evaluating the compound in cancer cell lines.
Phase 1: Initial Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound across a panel of relevant cancer cell lines. This quantitative measure is crucial for comparing potency and selecting cell lines for further study.
Protocol: MTT Cell Viability Assay
-
Causality: The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living cells, providing a robust measure of cytotoxicity. [12] Materials:
-
Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer). [3][4]* Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep).
-
2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine (stock solution in DMSO, e.g., 10 mM).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the compound in complete medium. A common starting range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells with the highest concentration of DMSO used (e.g., 0.1%) and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Data Presentation:
| Cell Line | Cancer Type | Putative Target | Reported IC50 Range for Analogs (µM) |
| H1975 | NSCLC (EGFR T790M) | EGFR | 0.1 - 1.0 [5] |
| A549 | NSCLC (EGFR WT) | EGFR/Other | 1.0 - 10 [4] |
| MCF-7 | Breast (ER+) | PI3K/EGFR | 5.0 - 30 [3][7] |
| HCT-116 | Colorectal | VEGFR-2/Other | 2.0 - 10 [3] |
| HepG2 | Liver | VEGFR-2/Other | 4.0 - 20 [3] |
Note: This table presents example data based on published results for structurally similar thieno[2,3-d]pyrimidine derivatives to provide context for expected outcomes.
Phase 2: Elucidating the Cellular Response
Objective: To determine if the observed cytotoxicity is due to cell cycle arrest or the induction of apoptosis.
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Causality: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of a stained cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced arrest at a specific checkpoint. [7] Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 and 2x IC50 for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. Centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A to prevent staining of double-stranded RNA).
-
Analysis: Incubate for 30 minutes in the dark. Analyze the samples using a flow cytometer. Model the resulting DNA histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol: Apoptosis Quantification by Annexin V/PI Staining
-
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Co-staining with PI, which can only enter cells with compromised membranes (late apoptotic or necrotic cells), allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations. [5] Procedure:
-
Treatment: Seed and treat cells in 6-well plates as described for cell cycle analysis.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry, quantifying the four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Phase 3: Target Validation and Pathway Analysis
Objective: To confirm that the compound engages its putative molecular targets within the cell.
Protocol: Western Blotting for Key Signaling Proteins
-
Causality: Western blotting allows for the detection and quantification of specific proteins. By using antibodies that recognize the phosphorylated (i.e., activated) forms of signaling proteins (e.g., p-EGFR, p-Akt, p-ERK), one can directly measure the inhibitory effect of the compound on the target pathway. Comparing the levels of phosphorylated protein to the total protein level is a critical internal control that validates the observed effect is due to inhibition of activity, not protein degradation.
Procedure:
-
Cell Lysis: Treat cells in 6-well plates with the compound for a shorter duration (e.g., 1-6 hours) to capture immediate signaling events. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-EGFR).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Re-probing: To validate the results, the membrane can be stripped of the first set of antibodies and re-probed for the total protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH or anti-β-actin).
References
-
Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed. Available from: [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. Available from: [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PubMed Central. Available from: [Link]
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents.
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PubMed Central. Available from: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central. Available from: [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available from: [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Available from: [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. MDPI. Available from: [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available from: [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available from: [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. Available from: [Link]
-
The power of virtual screening for identifying small molecule drug candidates. BioTechniques. Available from: [Link]
-
Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non-small cell lung cancer. ResearchGate. Available from: [Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available from: [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available from: [Link]
-
Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. NIH. Available from: [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[5][13][14]riazolo[1,5-a]pyrimidine Derivatives. PubMed Central. Available from: [Link]
-
Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available from: [Link]
-
Various anticancer agents, including thieno[2,3-d]pyrimidine, triazole,... ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
Topic: A Multi-faceted Approach to the Purity Assessment of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity in Drug Development
2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine is a substituted thienopyrimidine, a class of heterocyclic compounds with significant therapeutic relevance in drug discovery, serving as scaffolds for various kinase inhibitors and other targeted agents.[1][2] As a critical intermediate or potential Active Pharmaceutical Ingredient (API), its purity is not merely a quality metric but a cornerstone of safety and efficacy. Impurities, even in trace amounts, can impact the quality, safety, and efficacy of the final drug product, potentially posing health risks to patients.[3]
This guide provides a comprehensive framework for the analytical assessment of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine. We will move beyond simple procedural lists to explain the causality behind the selection of an orthogonal, multi-technique approach, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]
The Regulatory Landscape: Understanding Impurity Thresholds (ICH Q3A)
The ICH has established a clear framework for the control of impurities in new drug substances.[4][5][6] Impurities are broadly classified into organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[3][7] The necessity for their identification and qualification is dictated by specific concentration thresholds, which are linked to the maximum daily dose of the drug.
| Threshold | Typical Value (for max. daily dose ≤ 2g/day) | Action Required |
| Reporting Threshold | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory submissions.[5] |
| Identification Threshold | > 0.10% | The structure of any impurity exceeding this level must be determined.[3][5] |
| Qualification Threshold | > 0.15% | Biological safety data must be provided for any impurity above this level.[5][6] |
This table summarizes the general ICH Q3A/Q3B thresholds. Lower thresholds may be necessary for potent or genotoxic impurities.
This regulatory framework dictates the required sensitivity and specificity of the analytical methods we employ. A single method is rarely sufficient; hence, a validated, multi-technique strategy is essential.
An Orthogonal Analytical Strategy
To build a complete and trustworthy purity profile, we utilize an orthogonal approach, where different analytical techniques with distinct separation and detection principles are employed. This ensures that a wide range of potential impurities with varying physicochemical properties are detected and quantified.
Caption: Orthogonal workflow for comprehensive purity analysis.
Primary Technique: Reversed-Phase HPLC for Organic Impurity Profiling
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the cornerstone for purity assessment of most organic molecules. Its ability to separate compounds with a wide range of polarities makes it ideal for resolving the main component from its process-related impurities and degradation products.
Causality Behind Method Choices:
-
Column: A C18 stationary phase is selected for its versatility and hydrophobic retention mechanism, which is well-suited for the aromatic thienopyrimidine core.
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure elution of both more polar and less polar impurities within a reasonable runtime. A mild acid (e.g., formic or phosphoric acid) is added to control the ionization state of the molecule and ensure sharp, symmetrical peak shapes.
-
Detection: The fused aromatic ring system of the thienopyrimidine core contains a strong chromophore, making UV detection highly sensitive and appropriate. A photodiode array (PDA) detector is preferred to assess peak purity and select the optimal detection wavelength.
Application Protocol: RP-HPLC Method for Purity Determination
1. Objective: To quantify the purity of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine and determine the levels of individual and total impurities.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase. |
| Gradient | 0-5 min: 40% B; 5-25 min: 40-95% B; 25-30 min: 95% B; 30.1-35 min: 40% B | A shallow gradient provides high resolution around the main peak, followed by a steeper ramp to elute any highly retained impurities. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | Small volume to prevent peak overload. |
| Detector | PDA/UV at 262 nm | Wavelength selected based on the UV absorbance maximum of the analyte.[8] |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
| Sample Conc. | Approx. 0.5 mg/mL | A balance between good detector response and avoiding saturation. |
3. System Suitability Test (SST): Before analysis, the system's performance must be verified. This is a self-validating step.[9]
| Parameter | Acceptance Criteria |
| Tailing Factor (Main Peak) | ≤ 2.0 |
| Theoretical Plates (Main Peak) | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
4. Procedure: a. Prepare the mobile phases as described above. b. Prepare a stock solution of the sample at 0.5 mg/mL in the diluent. c. Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes. d. Perform six replicate injections of the sample solution to verify system suitability. e. Once SST criteria are met, inject the sample solution for analysis.
5. Calculation and Reporting:
- Assay (% Purity): Calculated using area normalization, assuming the response factor of the impurities is similar to the main component.[6] % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
- Impurity Reporting: Report any impurity ≥ 0.05%. List each impurity by its relative retention time (RRT) and its percentage area. Sum all impurities to report "Total Impurities."
Confirmatory and Elucidation Techniques
While HPLC-UV quantifies impurities, it does not identify them. For impurities exceeding the identification threshold (>0.10%), their structure must be determined.
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: By coupling the HPLC system to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the impurities as they elute. This is often the fastest way to get an initial identification, especially when compared against potential by-products from the synthesis. The use of a high-resolution mass spectrometer (like QTOF or Orbitrap) can provide an accurate mass measurement, allowing for the determination of the elemental formula of an impurity.[10]
Protocol: The same HPLC method described above can be used. The formic acid in the mobile phase is advantageous as it is volatile and compatible with electrospray ionization (ESI), a common ionization technique for this class of molecules.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the gold standard for unambiguous structural elucidation.[11] For the main component, ¹H and ¹³C NMR spectra confirm the molecular structure. For significant impurities (>1%), they can often be isolated via preparative HPLC and their structure determined by a full suite of NMR experiments (COSY, HSQC, HMBC). NMR provides definitive information on atom connectivity.[12][13][14]
Complementary Purity Assessment Techniques
A. Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: Organic solvents used during synthesis and purification can remain in the final product. These residual solvents are controlled according to ICH Q3C guidelines.[5] Given their volatility, headspace GC is the ideal technique. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC-MS system. This avoids injecting the non-volatile API, protecting the GC system. The MS detector provides positive identification of the solvents.
Protocol:
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not co-elute with the analytes of interest.
-
GC-MS Conditions:
-
Quantification: Performed against an external standard of the expected solvents.
B. Elemental Analysis
Principle: Elemental analysis provides the percentage composition of C, H, N, and S. For 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine (C₉H₈Cl₂N₂S), this technique confirms the empirical formula. It can also serve as an indirect check for inorganic impurities (e.g., catalysts, salts) which would alter the expected elemental composition. Chlorine content can be determined by specific combustion techniques.
Impurity Qualification Decision Pathway
Once an impurity is detected and identified, a decision must be made regarding its qualification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. ikev.org [ikev.org]
- 8. CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine - Google Patents [patents.google.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. futurity-proceedings.com [futurity-proceedings.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. shimadzu.com [shimadzu.com]
Handling and storage guidelines for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
Application Notes & Protocols: 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
Document ID: ANP-DCTP-246P Version: 1.0 Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and use of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine. As a dichlorinated heterocyclic compound, this reagent possesses significant reactivity, primarily due to the two electrophilic carbon centers on the pyrimidine ring. The chlorine atoms act as effective leaving groups, making the compound a valuable intermediate for nucleophilic substitution reactions but also rendering it highly susceptible to degradation by atmospheric moisture. The protocols herein are designed to preserve the compound's integrity and ensure user safety. They are grounded in established principles for managing reactive and sensitive chemical reagents.
Compound Identification and Physicochemical Properties
2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules[1][2]. Its utility is derived from the sequential and regioselective displacement of its two chlorine atoms. Understanding its fundamental properties is critical for its effective use.
| Property | Data (Predicted/Typical) | Rationale & Significance |
| Molecular Formula | C9H8Cl2N2S | Provides the elemental composition. |
| Molecular Weight | 247.15 g/mol | Essential for accurate mass-based measurements and solution preparation. |
| Appearance | White to off-white or pale yellow crystalline solid | The visual appearance serves as a primary indicator of purity. Significant deviation from this (e.g., dark coloration, clumping) may suggest degradation or contamination. |
| Moisture Sensitivity | High (Hygroscopic) | The C-Cl bonds are susceptible to hydrolysis, forming hydroxy- or oxo-derivatives, which compromises the compound's reactivity and purity[3]. This is the most critical factor governing storage and handling. |
| Air Sensitivity | Moderate | While less reactive towards oxygen than moisture, prolonged exposure to air is ill-advised. An inert atmosphere mitigates both hydrolysis and potential slow oxidation[4][5]. |
| Thermal Stability | Stable at recommended storage temperatures; decomposition at elevated temperatures. | Avoid high heat. Decomposition may release toxic fumes such as HCl, NOx, and SOx[6]. |
| Incompatible Materials | Strong oxidizing agents, strong acids, water, alcohols, and primary/secondary amines. | These materials can react exothermically or degrade the compound. The high reactivity with nucleophiles like water and amines is the basis for its synthetic utility but a hazard during storage[6][7]. |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally analogous compounds like 2,4-dichloropyrimidines and other chlorinated heterocycles provide a strong basis for hazard assessment[6][7][8].
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[9].
-
Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and irritation[6][7].
-
Serious Eye Damage/Irritation (Category 1/2): Causes serious eye damage[6][7].
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[7][10].
Core Safety Mandates:
-
Work in a Ventilated Area: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[11].
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing by using appropriate Personal Protective Equipment (PPE)[12].
-
Control Ignition Sources: While not highly flammable, use spark-proof tools and avoid ignition sources, as dust can potentially form explosive mixtures with air[7].
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible and have been recently tested[7][13].
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create a reliable barrier against exposure.
| PPE Category | Specification | Justification |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness), double-gloved. | Provides a primary barrier against skin contact. Double-gloving is a best practice that allows for the safe removal of a contaminated outer glove without exposing the skin. Note that some chlorinated compounds can eventually permeate nitrile; inspect gloves frequently and change them immediately upon suspected contact[12]. |
| Eye Protection | Chemical safety goggles that form a seal around the eyes. A face shield should be worn over the goggles. | Protects against splashes of solutions or accidental projection of solid particles. A face shield provides an essential secondary layer of protection for the entire face[11]. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. Chemical-resistant apron for larger quantities (>5 g). | Protects skin and clothing from spills and splashes. |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | The fume hood provides primary respiratory protection by containing and exhausting airborne particulates and vapors[11]. |
Storage Protocols
The primary objective of the storage protocol is to rigorously exclude atmospheric moisture and oxygen. The choice between long-term and short-term storage methods depends on the anticipated frequency of use.
Logical Framework for Compound Stability
The following diagram illustrates the key environmental factors that can lead to the degradation of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine. Proper storage protocols are designed to erect barriers against these factors.
Caption: Key degradation pathways for the target compound.
Protocol 4.1: Long-Term Storage (> 1 Month)
Causality: For long-term viability, the compound must be stored in an environment that is both inert and dry. This method minimizes the cumulative exposure to moisture over time.
Methodology:
-
Select the Right Container: Use a glass vial or bottle with a PTFE-lined cap. For enhanced protection, a Schlenk flask is ideal[4].
-
Create an Inert Atmosphere:
-
Place the vial containing the compound into a larger vacuum-compatible chamber, such as a desiccator or Schlenk flask.
-
Gently evacuate the chamber using a vacuum pump for 5-10 minutes to remove ambient air and moisture.
-
Backfill the chamber with a dry, inert gas such as Argon or Nitrogen.
-
Repeat this vacuum/backfill cycle 3-5 times to ensure a completely inert atmosphere[14].
-
-
Seal Securely: Tightly seal the primary container's cap. For standard vials, wrap the cap-vial interface with Parafilm M® as a secondary seal against moisture ingress.
-
Secondary Containment & Desiccation: Place the sealed primary container inside a larger, labeled, and sealed secondary container (e.g., a wide-mouth jar or a dedicated plastic box). Add a desiccant, such as indicating silica gel or anhydrous calcium sulfate (Drierite®), to the secondary container[15]. This creates a dry microenvironment.
-
Refrigerate: Store the entire assembly in a refrigerator at 2-8 °C . The low temperature slows the rate of any potential degradation reactions.
-
Labeling: The outer container must be clearly labeled with the compound name, date received, and all relevant hazard warnings.
Protocol 4.2: Short-Term / In-Use Storage
Causality: When the compound is in active use, the goal is to minimize atmospheric exposure during each access event.
Methodology:
-
Dedicated Desiccator: Store the primary container in a laboratory desiccator at room temperature[16]. The desiccator should contain an active, indicating desiccant.
-
Inert Gas Blanket: Before sealing the container after each use, flush the headspace of the vial with a gentle stream of dry Argon or Nitrogen for 15-30 seconds to displace any air that entered during handling[17].
-
Secure Sealing: Always ensure the cap is tightly secured and wrapped with Parafilm M® after each use.
Handling Protocols
Protocol 5.1: Receiving and Initial Inspection
-
Verify Identity: Cross-reference the container label with the purchase order and any accompanying certificate of analysis.
-
Inspect Container: Check for any damage to the shipping container or the primary vial. If damage is found, handle it as a potential spill and consult your institution's safety officer.
-
Visual Check: Observe the compound through the sealed container. Note its color and consistency. Any deviation from a free-flowing, white/off-white powder should be documented and may warrant a purity analysis before use.
-
Log Entry: Record the date of receipt, supplier, lot number, and initial observations in the lab inventory.
Protocol 5.2: Weighing and Aliquoting
Causality: This is the most frequent operation where the compound is exposed to the atmosphere. The protocol is designed to make this exposure as brief and controlled as possible. A glovebox provides the ideal environment, but if one is not available, a Schlenk line or similar inert gas setup is a viable alternative[5].
Caption: Workflow for weighing 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine.
Step-by-Step Methodology:
-
Prepare Glassware: Ensure all vials, spatulas, and other equipment are scrupulously clean and oven-dried (e.g., at 125°C overnight) to remove adsorbed moisture[18]. Cool the glassware to room temperature in a desiccator before use.
-
Equilibrate Temperature: If the stock container is refrigerated, place it in a desiccator at room temperature for at least 30-60 minutes before opening. This is a critical self-validating step; opening a cold container will cause moisture from the air to condense on the compound, leading to immediate hydrolysis[15].
-
Perform Weighing:
-
In a Glovebox (Preferred): Transfer the stock bottle, balance, and all necessary equipment into the glovebox. Perform the weighing operation within the inert atmosphere[5].
-
On the Bench (with Inert Gas): Place the balance in the fume hood. Arrange a tube to deliver a gentle, positive pressure of Argon or Nitrogen over the vial opening during the brief time it is open. Work quickly and efficiently to minimize exposure time.
-
-
Aliquot: Weigh the desired amount of solid into a clean, dry, pre-tared receiving vial.
-
Reseal Promptly: Immediately and securely cap both the main stock bottle and the new aliquot vial.
-
Purge and Seal: Flush the headspace of both containers with inert gas before final tightening. Wrap the caps with Parafilm M®.
-
Return to Storage: Return the main stock bottle to its designated long-term or short-term storage location.
Protocol 5.3: Dissolution and Solution Preparation
-
Solvent Choice: Use only anhydrous grade solvents. Solvents should be stored over molecular sieves or obtained from a solvent purification system.
-
Glassware: Use oven-dried or flame-dried glassware assembled under an inert atmosphere[18][19].
-
Procedure:
-
Add the weighed aliquot of the compound to the reaction flask.
-
Seal the flask (e.g., with a rubber septum).
-
Introduce the anhydrous solvent via a dry syringe or cannula under a positive pressure of inert gas[14][17].
-
Stir the mixture until the solid is fully dissolved. If gentle heating is required, use a water or oil bath and monitor carefully.
-
Spill and Decontamination Procedures
Causality: A rapid, controlled response is necessary to mitigate exposure and prevent the spread of contamination.
For Small Spills (< 1 gram) in a Fume Hood:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Ensure the fume hood sash is lowered. If possible, cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization. DO NOT use water.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 3.
-
Clean-up:
-
Carefully sweep the solid absorbent/compound mixture into a designated hazardous waste container[20].
-
Perform a final wipe of the contaminated surface with a cloth or paper towel lightly dampened with a suitable organic solvent (e.g., acetone or ethanol), followed by a wipe with soap and water. Place all cleaning materials into the hazardous waste container.
-
-
Waste Disposal: Seal and label the hazardous waste container and dispose of it according to your institution's hazardous waste procedures[11].
Waste Disposal
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect unused solutions in a dedicated, labeled chlorinated waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal[6][7].
References
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
-
Reddit r/chemistry. (2017). How to store temperature and moisture-sensitive compounds?[Link]
-
Massachusetts Institute of Technology (MIT). Handling air-sensitive reagents AL-134. [Link]
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Oakwood Chemical. 2, 4-Dichlorothieno[2, 3-d]pyrimidine, min 97%. [Link]
-
Al-Salahi, R., et al. (2016). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC - NIH. [Link]
-
Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed. [Link]
-
Stanovnik, B., et al. (2005). Synthesis of 2,4-Diaminothieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivatives. ResearchGate. [Link]
-
New Jersey Department of Health. (2019). Handling Chlorine Safely. [Link]
-
European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]
Sources
- 1. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ossila.com [ossila.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ecolink.com [ecolink.com]
- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 14. web.mit.edu [web.mit.edu]
- 15. reddit.com [reddit.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for In Vitro Assay Development Using 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The thieno[2,3-d]pyrimidine core is a bioisostere of purine and has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of potent kinase inhibitors.[1][2][3] Its rigid, bicyclic structure provides an excellent framework for the strategic placement of substituents to achieve high affinity and selectivity for the ATP-binding pocket of various kinases.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][4]
The subject of this guide, 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, is a derivative of this important scaffold. The dichloro substitutions at the 2 and 4 positions are of particular interest as they can serve as reactive handles for the synthesis of a diverse library of analogues, allowing for the fine-tuning of biological activity. Given the well-established role of the thienopyrimidine scaffold in kinase inhibition, this document will provide a detailed guide for researchers to develop an in vitro assay to characterize the inhibitory potential of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine against a key oncogenic kinase, Phosphoinositide 3-kinase (PI3K).
Thienopyrimidine derivatives have been successfully developed as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in human cancers.[4][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6] Therefore, a robust and reliable in vitro assay to quantify the inhibition of PI3K by 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine is a critical first step in its evaluation as a potential therapeutic agent.
This application note will provide a comprehensive, step-by-step protocol for a luminescence-based in vitro kinase assay, specifically the ADP-Glo™ Kinase Assay, to determine the IC50 value of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine against PI3Kα. The causality behind experimental choices will be explained to ensure scientific integrity and the protocol is designed as a self-validating system.
Scientific Principle: The PI3K/AKT/mTOR Signaling Pathway and Luminescence-Based Kinase Assay
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that transduces signals from growth factors and other extracellular stimuli to regulate fundamental cellular processes.[5][7] Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 recruits and activates downstream effectors, including the serine/threonine kinase AKT.[5] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent promotion of cell growth and survival.[7] The tumor suppressor protein PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[6][7]
The inhibitory action of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine on PI3Kα will be quantified using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.[8][9] The assay is based on a two-step process. First, the kinase reaction is performed, where PI3Kα utilizes ATP to phosphorylate its substrate, PIP2. In the presence of an inhibitor like 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, the kinase activity is reduced, leading to lower ADP production. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the produced ADP into ATP, which is then used by a luciferase to generate a luminescent signal.[10][11] The intensity of the light output is directly proportional to the amount of ADP generated and thus, to the kinase activity.[8]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine.
Experimental Protocols
Preparation of Reagents and Compound
a. Reagent Preparation:
-
Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, and 0.025 mg/ml BSA.[9][11] Prepare a 5X stock and dilute to 1X with nuclease-free water before use.
-
PI3Kα Enzyme: Recombinant human PI3Kα (p110α/p85α). The final concentration in the assay will be determined through an enzyme titration experiment, but a starting point of 2-5 ng/µL is recommended.
-
PIP2 Substrate: Phosphatidylinositol 4,5-bisphosphate. Prepare a stock solution in the kinase buffer. The final concentration in the assay is typically around the Km value for ATP, often in the range of 10-50 µM.
-
ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the assay should be at or near the Km for the kinase, typically 10-25 µM.[11]
-
ADP-Glo™ Reagent: Reconstitute according to the manufacturer's instructions (e.g., Promega).
-
Kinase Detection Reagent: Reconstitute according to the manufacturer's instructions (e.g., Promega).
b. Compound Preparation:
-
Prepare a 10 mM stock solution of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a typical 10-point IC50 curve, a 3-fold dilution series starting from 1 mM is a good starting point.
-
Further dilute this series in the 1X Kinase Buffer to achieve the desired final concentrations in the assay plate. The final DMSO concentration in the assay should be kept low (≤ 1%) to avoid solvent effects on enzyme activity.
In Vitro PI3Kα Kinase Assay Protocol (ADP-Glo™)
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.
a. Assay Workflow Diagram:
Figure 2: Experimental workflow for the in vitro PI3Kα ADP-Glo™ kinase assay.
b. Step-by-Step Protocol:
-
Compound Plating: Add 1 µL of the serially diluted 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine or DMSO (for positive and negative controls) to the wells of a white, opaque 384-well assay plate.
-
Enzyme and Substrate Addition: Prepare a master mix of PI3Kα and PIP2 in 1X Kinase Buffer. Add 2 µL of this mix to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate Kinase Reaction: Add 2 µL of the ATP solution to all wells to start the kinase reaction. The final reaction volume is 5 µL.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically 10-30% ATP consumption for the uninhibited control).
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix gently and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix gently and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read Luminescence: Measure the luminescence using a plate reader.
c. Control Wells:
-
Positive Control (100% activity): Enzyme + Substrate + ATP + DMSO (no inhibitor).
-
Negative Control (0% activity): Substrate + ATP + DMSO (no enzyme).
Data Analysis and Interpretation
1. Calculation of Percent Inhibition:
The percentage of kinase inhibition for each compound concentration is calculated using the following formula:
Where:
-
RLU_inhibitor is the relative luminescence units from the wells containing the inhibitor.
-
RLU_positive_control is the average RLU from the wells with no inhibitor.
-
RLU_negative_control is the average RLU from the wells with no enzyme.
2. IC50 Determination:
The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor at which 50% of the kinase activity is inhibited. To determine the IC50 value, the calculated percent inhibition values are plotted against the logarithm of the inhibitor concentrations. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression analysis (e.g., using GraphPad Prism or similar software).
3. Data Presentation:
The results should be presented in a clear and concise manner. A table summarizing the IC50 values and a graph showing the dose-response curve are standard.
| Compound | Target | Assay Type | IC50 (nM) |
| 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine | PI3Kα | ADP-Glo™ | TBD |
| Reference Inhibitor (e.g., Alpelisib) | PI3Kα | ADP-Glo™ | Known Value |
TBD: To be determined from the experimental data.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors:
-
Use of Controls: The inclusion of positive and negative controls in every assay plate is essential for data normalization and quality control.
-
Z'-Factor Calculation: To assess the quality and suitability of the assay for high-throughput screening, the Z'-factor should be calculated. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.
-
Linearity of the Kinase Reaction: It is crucial to ensure that the kinase reaction is proceeding in a linear fashion over the chosen incubation time. This can be verified by running a time-course experiment with the uninhibited enzyme.
-
ATP Concentration: The use of an ATP concentration around the Km value for the kinase ensures that the assay is sensitive to competitive inhibitors.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the in vitro evaluation of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine as a potential PI3Kα inhibitor. By following the outlined steps, researchers can reliably determine the IC50 value of this compound and gain valuable insights into its inhibitory potency. The principles and methodologies described herein are also adaptable for the characterization of other thienopyrimidine derivatives against a range of kinase targets, thereby facilitating the discovery and development of novel kinase inhibitors for various therapeutic applications.
References
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. Retrieved from [Link]
-
Future Science. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]
-
PubMed. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Retrieved from [Link]
-
ScienceDirect. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]
-
ACS Publications. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
-
National Institutes of Health. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
ACS Publications. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
Sources
- 1. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.de [promega.de]
Application Note & Protocols: Design and Synthesis of Novel 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine Analogs for Kinase Inhibition
For: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thieno[2,3-d]pyrimidine core is a "privileged" heterocyclic scaffold in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. Its structural resemblance to the purine nucleobase allows it to function as a competitive inhibitor for various enzymes, particularly kinases, which play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.
This application note details the rational design and a robust synthetic protocol for a novel series of 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine analogs. The strategic incorporation of dichloro and propyl moieties is hypothesized to enhance binding affinity and selectivity towards specific kinase targets, offering a promising avenue for the development of next-generation inhibitors.
Design Rationale: Targeting the Kinase ATP-Binding Site
The design of these novel analogs is predicated on established structure-activity relationships (SAR) for kinase inhibitors. The 2,4-dichloro substitution serves a dual purpose:
-
Reactive Handles for Diversification: The chlorine atoms at the C2 and C4 positions are excellent leaving groups, enabling subsequent nucleophilic substitution reactions. This allows for the rapid generation of a library of analogs with diverse functionalities at these key positions, facilitating the exploration of the chemical space around the ATP-binding pocket.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms can influence the pKa of the pyrimidine ring, potentially enhancing hydrogen bonding interactions with the kinase hinge region.
The 6-propyl group is incorporated to probe a hydrophobic pocket within the ATP-binding site. It is hypothesized that this alkyl chain will occupy this pocket, increasing the van der Waals interactions and thereby improving the overall binding affinity and potency of the inhibitor.
Synthetic Workflow Overview
The synthesis of the target 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine analogs is achieved through a multi-step sequence starting from readily available starting materials. The overall workflow is depicted below.
Figure 1: Synthetic workflow for the preparation of 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine and its subsequent diversification.
Detailed Experimental Protocols
4.1. Synthesis of Ethyl 2-amino-4-propylthiophene-3-carboxylate (1)
This initial step involves the well-established Gewald reaction, a multicomponent reaction that efficiently constructs the thiophene ring.
-
Materials:
-
Propionaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (solvent)
-
-
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, propionaldehyde, ethyl cyanoacetate, and morpholine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add elemental sulfur in one portion.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product 1 .
-
4.2. Synthesis of 6-Propylthieno[2,3-d]pyrimidine-2,4-dione (2)
The annulation of the pyrimidine ring is achieved through cyclization with urea.
-
Materials:
-
Ethyl 2-amino-4-propylthiophene-3-carboxylate (1) (1.0 eq)
-
Urea (3.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
-
Protocol:
-
In a round-bottom flask, dissolve compound 1 in DMF.
-
Add urea to the solution.
-
Heat the reaction mixture to 150 °C and stir for 8 hours.
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield the dione 2 .
-
4.3. Synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine (3)
The key chlorination step is performed using phosphorus oxychloride. Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.
-
Materials:
-
6-Propylthieno[2,3-d]pyrimidine-2,4-dione (2) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10 eq)
-
N,N-Dimethylaniline (catalytic amount)
-
-
Protocol:
-
To a round-bottom flask, add the dione 2 and phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 105 °C) for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the target compound 3 .
-
Characterization Data
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques. Representative data is summarized in the table below.
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | Mass Spec (ESI+) m/z |
| 1 | C₉H₁₃NO₂S | 215.27 | 1.01 (t, 3H), 1.68 (m, 2H), 2.75 (t, 2H), 1.35 (t, 3H), 4.28 (q, 2H), 5.95 (s, 2H) | 216.07 [M+H]⁺ |
| 2 | C₈H₈N₂O₂S | 196.23 | 1.03 (t, 3H), 1.72 (m, 2H), 2.81 (t, 2H), 7.15 (s, 1H), 10.5 (br s, 1H), 11.8 (br s, 1H) | 197.03 [M+H]⁺ |
| 3 | C₈H₆Cl₂N₂S | 233.12 | 1.05 (t, 3H), 1.78 (m, 2H), 2.95 (t, 2H), 7.30 (s, 1H) | 232.96 [M+H]⁺ |
Application: Synthesis of a Candidate Kinase Inhibitor
The utility of the 2,4-dichloro intermediate 3 is demonstrated by its reaction with a nucleophile, such as 4-fluoroaniline, in a nucleophilic aromatic substitution (SₙAr) reaction. The greater reactivity of the C4 chlorine allows for selective substitution.
Figure 2: Example of a nucleophilic aromatic substitution reaction to generate a final analog.
-
Protocol:
-
Dissolve compound 3 (1.0 eq) in n-butanol.
-
Add 4-fluoroaniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
-
Conclusion and Future Directions
This application note provides a comprehensive and reproducible guide for the design and synthesis of novel 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine analogs. The protocols are robust and can be readily adapted for the generation of a diverse library of compounds for screening against various kinase targets. The strategic design, coupled with the efficient synthetic route, establishes a solid foundation for the discovery of potent and selective kinase inhibitors for potential therapeutic applications.
References
-
Hassan, A. S., Hafez, T. S., & Osman, S. A. (2018). Thieno[2,3-d]pyrimidines: A new class of potent anticancer agents. European Journal of Medicinal Chemistry, 157, 1030-1049. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis, biological evaluation, and molecular docking of new thieno[2,3-d]pyrimidine derivatives as potential anticancer agents. Bioorganic Chemistry, 94, 103447. Available at: [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. Available at: [Link]
-
Rashad, A. E., et al. (2011). Synthesis and antiviral evaluation of some new thieno[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 46(10), 5251-5257. Available at: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2018). Design, synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1361-1370. Available at: [Link]
Application Notes and Protocols for Target Identification Studies Using 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases found in DNA and RNA.[1][2] This bioisosteric relationship makes it a "privileged scaffold," capable of interacting with a wide array of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The diverse biological activities suggest that different substitutions on the thieno[2,3-d]pyrimidine ring system can modulate target specificity and potency.
The subject of this guide, 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine, is a representative derivative of this class. The dichloro substitutions at the 2 and 4 positions provide reactive sites for chemical modification, making it an ideal candidate for the development of chemical probes for target identification studies. The propyl group at the 6-position can influence the molecule's interaction with the target protein, potentially conferring selectivity.
These application notes will provide a comprehensive guide for researchers on how to utilize 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine as a starting point for target identification and validation. We will delve into both experimental and computational methodologies, offering detailed protocols and the scientific rationale behind each experimental choice.
Section 1: Chemical Probe Synthesis from 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
To effectively identify the cellular targets of 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine, it is often necessary to synthesize a "chemical probe" derivative. This involves modifying the parent compound to incorporate a reporter tag (e.g., biotin for affinity purification) and/or a photoreactive group for covalent crosslinking to the target protein.[4]
Rationale for Probe Design
The 2,4-dichloro nature of the starting molecule offers synthetic handles for modification. One of the chlorine atoms can be selectively displaced with a linker arm containing a terminal functional group suitable for attaching a tag. It is crucial to design the linker to minimize steric hindrance that could interfere with the compound's binding to its target. A preliminary structure-activity relationship (SAR) study can help determine which position is more amenable to modification without losing biological activity.
General Synthetic Scheme
The following is a generalized synthetic scheme for creating an affinity-based probe. The choice of linker and tag can be adapted based on the specific experimental requirements.
Caption: Generalized workflow for synthesizing a biotinylated affinity probe.
Section 2: Experimental Target Identification Strategies
Once a suitable chemical probe is synthesized, several experimental approaches can be employed to identify its interacting proteins. Chemical proteomics is a powerful field that utilizes such probes to explore drug-protein interactions within a complex biological system.[5][6][7]
Affinity-Based Protein Profiling (AfBPP)
Affinity-based protein profiling (AfBPP) is a widely used technique for target identification.[8][9] It relies on the specific interaction between the chemical probe and its target protein to isolate the protein from a complex mixture, such as a cell lysate.
This protocol describes a standard affinity pulldown experiment using a biotinylated probe and streptavidin-coated magnetic beads.
Materials:
-
Biotinylated 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine probe
-
Streptavidin-coated magnetic beads
-
Cell lysate from a relevant cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Parent (untagged) 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine for competition experiment
-
Mass spectrometer for protein identification
Procedure:
-
Lysate Preparation: Culture and harvest cells. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Bead Preparation: Wash the streptavidin-coated magnetic beads with wash buffer according to the manufacturer's instructions.
-
Probe Immobilization: Incubate the beads with the biotinylated probe to allow for immobilization. Wash the beads to remove any unbound probe.
-
Affinity Pulldown: Incubate the probe-immobilized beads with the cell lysate. For a competition control, pre-incubate the lysate with an excess of the parent compound before adding the beads.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them by mass spectrometry.
Data Analysis: Compare the proteins identified in the probe pulldown with those from the competition control. Proteins that are significantly less abundant in the competition sample are considered specific binders and potential targets.
| Protein ID | Fold Change (Probe vs. Competition) | p-value | Potential Target? |
| Protein A | 10.2 | <0.01 | Yes |
| Protein B | 1.1 | 0.45 | No |
| Protein C | 8.7 | <0.01 | Yes |
Photoaffinity Labeling
Photoaffinity labeling is another powerful technique that uses a probe containing a photoreactive group to form a covalent bond with the target protein upon UV irradiation.[4] This covalent linkage provides strong evidence of a direct interaction.
Caption: Workflow for photoaffinity labeling-based target identification.
Section 3: Computational Approaches for Target Prediction
Computational methods can complement experimental approaches by predicting potential targets based on the chemical structure of the compound.[10][11][12] These in silico methods are often faster and less resource-intensive, making them valuable for initial hypothesis generation.
Ligand-Based Virtual Screening
Ligand-based methods compare the structure of 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine to databases of compounds with known biological activities. The principle is that structurally similar molecules are likely to have similar biological targets.
Tools:
-
SwissTargetPrediction
-
ChEMBL
-
PubChem
Structure-Based Virtual Screening (Molecular Docking)
If the three-dimensional structures of potential target proteins are known, molecular docking can be used to predict the binding mode and affinity of 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine to these proteins.
Workflow:
-
Target Selection: Identify a panel of potential protein targets based on the known biology of thieno[2,3-d]pyrimidine derivatives or from ligand-based screening results.
-
Protein Preparation: Prepare the 3D structures of the target proteins for docking.
-
Ligand Preparation: Generate a 3D conformation of 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine.
-
Docking: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and score of the ligand in the active site of each target.
-
Analysis: Analyze the docking scores and binding poses to prioritize potential targets for experimental validation.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Kinase X | -9.8 | Met123, Leu45, Asp89 |
| Protease Y | -7.2 | His57, Ser195 |
| GPCR Z | -8.5 | Phe201, Trp150 |
Section 4: Target Validation
Identifying a potential target is only the first step; validating its biological relevance is crucial.[13][14][15] Target validation aims to confirm that the interaction between the compound and the identified protein is responsible for the observed cellular or physiological effects.[16]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement in a cellular context.[5] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Materials:
-
Intact cells
-
2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
-
Heating block or PCR machine
-
Lysis buffer
-
Antibodies against the putative target protein
-
Western blotting equipment
Procedure:
-
Treatment: Treat cells with the compound or a vehicle control.
-
Heating: Heat the treated cells at various temperatures.
-
Lysis: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of the soluble target protein at each temperature by Western blotting.
Expected Outcome: In the presence of the compound, the target protein should remain soluble at higher temperatures compared to the vehicle control, indicating stabilization upon binding.
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Genetic Approaches
Genetic methods such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the putative target gene can provide strong evidence for its role in the compound's mechanism of action. If the knockdown or knockout of the target protein phenocopies or abrogates the effect of the compound, it strongly supports the target's identity.
Conclusion
The identification and validation of the biological targets of novel compounds like 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine are fundamental to modern drug discovery. This guide provides a comprehensive overview of the key experimental and computational strategies that can be employed in this endeavor. By combining these approaches, researchers can confidently identify and validate the targets of this promising thieno[2,3-d]pyrimidine derivative, paving the way for the development of new therapeutic agents.
References
-
Proteomics - Wikipedia. Available at: [Link]
-
Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH. Available at: [Link]
-
Target Identification by Chromatographic Co-elution: Monitoring of Drug-Protein Interactions without Immobilization or Chemical Derivatization - NIH. Available at: [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO. Available at: [Link]
-
Molecular Target Validation in preclinical drug discovery. Available at: [Link]
-
Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors | ACS Chemical Biology - ACS Publications. Available at: [Link]
-
A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. Available at: [Link]
-
Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI. Available at: [Link]
-
Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives - PMC - NIH. Available at: [Link]
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC - PubMed Central. Available at: [Link]
-
Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed. Available at: [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform | ACS Central Science. Available at: [Link]
-
Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis | Langmuir - ACS Publications. Available at: [Link]
-
(PDF) Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ResearchGate. Available at: [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - CNR-IRIS. Available at: [Link]
-
Full article: Validation guidelines for drug-target prediction methods - Taylor & Francis. Available at: [Link]
-
Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Available at: [Link]
-
Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. Available at: [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. Available at: [Link]
-
Affinity-based target identification for bioactive small molecules - RSC Publishing. Available at: [Link]
-
Target validation drug development services - InnoSer. Available at: [Link]
-
Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments. Available at: [Link]
-
General schemes of affinity‐based protein profiling. a) The compounds... - ResearchGate. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]
-
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | C6H4Cl2N2S - PubChem. Available at: [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - NIH. Available at: [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. Available at: [Link]
-
A Computational Approach to Identify Small Molecules Interact with Crystal Structure of Programmed Cell Death Protein 1 as Potential Therapeutics for Cancer Immunotherapy - Resolve a DOI Name. Available at: [Link]
-
Target identification and validation in research - WJBPHS. Available at: [Link]
-
Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. Available at: [Link]
-
Drug target identification through affinity chromatography? : r/labrats - Reddit. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. drughunter.com [drughunter.com]
- 5. Proteomics - Wikipedia [en.wikipedia.org]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 10. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Target validation drug development services - InnoSer [innoserlaboratories.com]
- 16. wjbphs.com [wjbphs.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine synthesis
Technical Support Center: Synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into the optimization of reaction conditions, troubleshooting common experimental issues, and answering frequently asked questions. Our goal is to empower you to achieve reliable, high-yield synthesis of this critical heterocyclic building block.
Overview of the Synthetic Strategy
The synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most robust and widely adopted strategy involves a three-stage process:
-
Gewald Aminothiophene Synthesis: Construction of the core thiophene ring with the required propyl and amino functionalities.
-
Pyrimidine Ring Annulation: Cyclization of the 2-aminothiophene intermediate to form the fused thieno[2,3-d]pyrimidin-4(3H)-one.
-
Aromatic Chlorination: Conversion of the pyrimidinone to the target 2,4-dichloro derivative using a potent chlorinating agent.
This guide will dissect each stage, providing a detailed protocol and addressing potential challenges.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine.
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-cyano-4-methyl-5-propylthiophene (Intermediate 1)
This protocol is adapted from the well-established Gewald reaction, a multicomponent condensation ideal for preparing highly substituted 2-aminothiophenes.[1][2]
Step-by-Step Methodology:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethanol (80 mL).
-
Add 2-pentanone (10.0 g, 116 mmol), malononitrile (7.67 g, 116 mmol), and elemental sulfur (3.72 g, 116 mmol).
-
Begin stirring the suspension and add morpholine (10.1 g, 116 mmol) dropwise over 15 minutes. The addition is mildly exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Once the starting materials are consumed, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield Intermediate 1 as a yellow solid.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| 2-Pentanone | 86.13 | 10.0 g | 116 | 1.0 |
| Malononitrile | 66.06 | 7.67 g | 116 | 1.0 |
| Sulfur | 32.06 | 3.72 g | 116 | 1.0 |
| Morpholine | 87.12 | 10.1 g | 116 | 1.0 |
Protocol 2: Synthesis of 2-Amino-6-propylthieno[2,3-d]pyrimidin-4(3H)-one (Intermediate 2)
This step involves the cyclization of the aminonitrile intermediate with urea to form the pyrimidinone ring.
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask, thoroughly mix Intermediate 1 (10.0 g, 51.7 mmol) and urea (15.5 g, 258.5 mmol).
-
Heat the solid mixture in an oil bath to 190-200°C. The mixture will melt, and ammonia gas will evolve (ensure the reaction is performed in a well-ventilated fume hood).
-
Maintain the temperature and stir for 3-4 hours until the reaction solidifies.
-
Cool the reaction mass to room temperature.
-
Add 50 mL of 2 M sodium hydroxide solution and heat the mixture to 80°C with stirring for 30 minutes to dissolve any unreacted starting material and urea.
-
Filter the hot suspension. The product will remain as a solid.
-
Wash the collected solid with hot water (2 x 30 mL) and then with ethanol (2 x 20 mL).
-
Dry the solid under vacuum to yield Intermediate 2.
Protocol 3: Synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine (Final Product)
This final step is a critical chlorination using phosphorus oxychloride (POCl₃).[3] This reaction is highly sensitive to moisture and must be performed under anhydrous conditions.
Step-by-Step Methodology:
-
Set up a 250 mL flask with a reflux condenser and a calcium chloride drying tube.
-
To the flask, add Intermediate 2 (5.0 g, 22.4 mmol) and phosphorus oxychloride (POCl₃, 50 mL).
-
Add N,N-dimethylaniline (2.72 g, 22.4 mmol) dropwise as a catalyst.
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 6 hours. The solid should gradually dissolve. Monitor by TLC until Intermediate 2 is no longer detected.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a large beaker (Caution: This is a highly exothermic and hazardous quenching process that releases HCl gas. Perform in an efficient fume hood).
-
A precipitate will form. Continue stirring for 30 minutes until all the ice has melted.
-
Extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography (Silica gel, eluting with a gradient of 5-10% ethyl acetate in hexane) or recrystallization from ethanol to yield the final product.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Q1: My Gewald reaction (Step 1) has a very low yield. What went wrong?
A: Low yields in the Gewald reaction are common and can usually be traced to a few key factors:
-
Purity of Reagents: Ensure 2-pentanone and malononitrile are pure. Aldehyde impurities in the ketone can lead to unwanted side reactions.
-
Reaction Time and Temperature: The reaction is typically complete within 4-6 hours at reflux. Incomplete reactions can occur if the temperature is too low or the time is too short. Confirm completion with TLC.
-
Base Catalyst: The choice and amount of base are critical. Morpholine is effective, but other bases like triethylamine or piperidine can be used.[4] An insufficient amount of base will result in a sluggish reaction.
-
Sulfur Quality: Use finely powdered sulfur. Lumps of sulfur will have lower surface area and react slowly.
Q2: The cyclization with urea (Step 2) resulted in a dark, tarry product instead of a clean solid. Why?
A: This is almost always due to overheating.
-
Temperature Control: The 190-200°C range is critical. Temperatures exceeding 220°C can cause decomposition and polymerization of the reactants and product, leading to charring. Use a temperature-controlled oil bath and a thermometer placed directly in the bath.
-
Mixing: Ensure the solid reactants are intimately mixed before heating to promote a uniform reaction and prevent localized hot spots.
Q3: The chlorination reaction (Step 3) is incomplete, and I still see starting material (Intermediate 2) on my TLC plate.
A: Incomplete chlorination is a frequent issue.
-
Moisture Contamination: POCl₃ reacts violently with water. Any moisture in the glassware, reagents, or intermediate will consume the POCl₃ and inhibit the reaction. Ensure all glassware is oven-dried, and the intermediate is anhydrous.
-
Insufficient Reagent or Time: For stubborn conversions, increasing the reflux time to 8-12 hours can be beneficial. In some cases, a larger excess of POCl₃ may be required.
-
Catalyst: N,N-dimethylaniline acts as a catalyst to activate the hydroxyl groups for substitution. Its absence or degradation can lead to a stalled reaction.
Troubleshooting Workflow: Incomplete Chlorination
Caption: Decision tree for troubleshooting incomplete chlorination reactions.
Q4: The workup of the chlorination reaction is difficult, and my yield is low after extraction. How can I improve this?
A: The quenching and extraction step is critical for a good yield.
-
Efficient Quenching: Pouring the reaction mixture onto ice slowly is paramount to control the exotherm. If done too quickly, localized heat can degrade the product.
-
pH Adjustment: After quenching, the aqueous layer is highly acidic. Before extraction, carefully neutralize it with a saturated sodium bicarbonate solution until bubbling ceases. This will ensure the product is in its neutral form and partitions effectively into the organic layer.
-
Choice of Solvent: Dichloromethane (DCM) is effective, but ethyl acetate can also be used. Ensure you perform multiple extractions (at least 3) to recover all the product from the aqueous layer.
Frequently Asked Questions (FAQs)
Q: Why is the thieno[2,3-d]pyrimidine scaffold important in drug discovery?
A: The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of DNA and RNA.[5] This structural similarity allows its derivatives to act as competitive inhibitors for a wide range of enzymes, particularly kinases, by binding to their ATP-binding sites.[6] This makes it a "privileged scaffold" in medicinal chemistry for developing anticancer, anti-inflammatory, and antimicrobial agents.[3][6]
Q: Can I use other starting materials for the Gewald reaction to change the substitution at position 6?
A: Yes, absolutely. The Gewald reaction is highly versatile. The alkyl group at the 6-position of the final product is determined by the ketone used in Step 1. For example, using acetone would yield a 6-methyl derivative, while using 3-hexanone would lead to a 6-ethyl derivative.
Q: What is the mechanism of the chlorination with POCl₃?
A: The chlorination of the pyrimidinone (which exists in its tautomeric hydroxy-pyrimidine form) proceeds via activation of the hydroxyl groups by POCl₃. The lone pair of electrons on the oxygen attacks the electrophilic phosphorus atom, leading to the formation of a good leaving group. A chloride ion, released from the POCl₃, then acts as a nucleophile to displace this group, resulting in the chlorinated aromatic ring. The catalyst, N,N-dimethylaniline, facilitates this process.
Q: What are the expected analytical data for the final product, 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine?
A: While specific shifts will depend on the NMR solvent and instrument, you should expect to see:
-
¹H NMR: A singlet for the proton at C7, signals corresponding to the propyl group (a triplet and a sextet/multiplet), and a singlet for the methyl group at C5.
-
¹³C NMR: Signals for the two chlorine-bearing carbons (C2 and C4) in the aromatic region, along with other signals for the thiophene and pyrimidine rings and the alkyl substituents.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 6:1, which is characteristic of a molecule containing two chlorine atoms.
Q: Are there safer alternatives to phosphorus oxychloride?
A: While POCl₃ is the most common and effective reagent for this type of transformation, concerns about its hazardous nature are valid. Other chlorinating agents like oxalyl chloride or thionyl chloride in combination with DMF (Vilsmeier-Haack conditions) can sometimes be used for similar transformations, but their efficacy for this specific substrate would require experimental validation.[7] For industrial applications, methods that avoid phosphorus-containing waste are highly desirable.[7]
References
-
Chapman, N. B., Clarke, K., & Manolis, A. (1971). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 915-919. [Link]
-
Alunni, S., Linda, P., & Marino, G. (1972). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2, 2070-2074. [Link]
-
Guo, W., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
ResearchGate. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Request PDF. [Link]
-
PrepChem.com. (Date not available). Synthesis of 2-Amino-3-cyano-5-nitrothiophene. PrepChem.com. [Link]
-
ACS Publications. (2022). Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. Journal of Medicinal Chemistry. [Link]
-
Mansour, G. A. (2015). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Chemical and Pharmaceutical Research. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2013). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for their Antimicrobial Activity. IJPBS. [Link]
-
ResearchGate. (2022). Synthesis of thieno[2,3-d]pyrimidine 14. ResearchGate. [Link]
-
Abdelaziz, M. A., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research. [Link]
-
SciELO. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
El-Adl, K., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
PubMed. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie. [Link]
-
PubMed Central. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]
-
ResearchGate. (2015). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Letters in Drug Design & Discovery. [Link]
- Google Patents. (2021). Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer.
-
PubMed. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
-
openlabnotebooks.org. (2018). Shorter procedure to access Thieno[2,3-d]pyrimidines. Open Lab Notebooks. [Link]
-
SciELO. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. INNO PHARMCHEM. [Link]
-
ResearchGate. (2013). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]
- Google Patents. (2014). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
- Google Patents. (2020). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- Google Patents. (2013). Method for purifying 4, 6-dichloro pyrimidine.
- Google Patents. (2015). Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine.
-
NIH. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. [Link]
-
PubChem. (Date not available). 2,4-Dichloro-6-methyl-furo[2,3-d]pyrimidine. PubChem. [Link]
-
Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions, maximize yield, and ensure the purity of your target compound.
I. Overview of the Synthetic Pathway
The synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine is typically achieved through a three-stage process. Understanding the potential pitfalls at each stage is crucial for a successful outcome.
-
Stage 1: Gewald Synthesis of 2-amino-5-propylthiophene-3-carbonitrile.
-
Stage 2: Pyrimidine Ring Formation to yield 6-propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
Stage 3: Chlorination of the dihydroxy intermediate to the final product, 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine.
Below is a visual representation of the overall synthetic workflow.
Caption: Overall synthetic workflow for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine.
II. Stage 1: Gewald Synthesis - Troubleshooting and FAQs
The Gewald reaction is a reliable method for the synthesis of 2-aminothiophenes. However, it is not without its challenges.
Q1: What are the most common side products in the Gewald synthesis of 2-amino-5-propylthiophene-3-carbonitrile?
A1: The primary side reactions in the Gewald synthesis include:
-
Dimerization of the α,β-unsaturated nitrile intermediate: This is a significant side reaction where the Knoevenagel-Cope condensation product self-condenses.[1][2] The formation of this dimer is highly dependent on reaction conditions.[1][2]
-
Formation of complex polysulfides: These can lead to dark brown or tarry reaction mixtures, which complicates product isolation.[1]
-
Polymerization: At elevated temperatures, starting materials or intermediates can polymerize, leading to a decrease in the yield of the desired product.[1]
Q2: My Gewald reaction mixture has turned dark brown and tarry. What is the likely cause and how can I prevent it?
A2: A dark, tarry reaction mixture is often a sign of polymerization or the formation of complex polysulfides.[1] This is typically caused by excessively high reaction temperatures. To mitigate this, it is crucial to carefully control the reaction temperature. Additionally, ensure the purity of your starting materials, as impurities can catalyze these side reactions.
Q3: I am observing a significant amount of a byproduct that I suspect is a dimer of my intermediate. How can I minimize its formation?
A3: Dimerization of the α,β-unsaturated nitrile is a common competing reaction.[1][2] To minimize its formation, consider the following strategies:
-
Optimize reaction temperature: The formation of the dimer is highly sensitive to temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.
-
Adjust the rate of reagent addition: Slow, controlled addition of the reagents can sometimes favor the desired intramolecular cyclization over the intermolecular dimerization.
-
Modify the solvent: The choice of solvent can influence the relative rates of the desired reaction and dimerization.
Below is a diagram illustrating the competition between the desired Gewald reaction and the side reactions.
Caption: Competing reaction pathways in the Gewald synthesis.
III. Stage 2: Pyrimidine Ring Formation - Troubleshooting and FAQs
The cyclization of the 2-aminothiophene to form the pyrimidine ring is a critical step.
Q1: What are the potential side products during the formation of the 6-propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione?
A1: While less documented for this specific system, potential side products can be inferred from similar pyrimidine syntheses:
-
Incompletely cyclized intermediates: Depending on the synthetic route, stable intermediates may be isolated if the reaction does not go to completion.[3]
-
Hydrolysis products: If the reaction involves nitrile or ester functionalities, harsh acidic or basic conditions can lead to their hydrolysis, forming unwanted carboxylic acids or amides.[3]
-
Side reactions with activating agents: If reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) are used to form an intermediate amidine, side reactions with this reactive species are possible.
Q2: How can I ensure complete cyclization to the pyrimidine ring?
A2: To promote complete cyclization:
-
Ensure appropriate reaction conditions: Sufficient heating and reaction time are crucial. Monitor the reaction by TLC or LC-MS to determine the point of completion.
-
Choice of cyclizing agent: The use of urea or a similar reagent for the cyclization should be carefully optimized.
-
pH control: Maintain the appropriate pH to facilitate the desired cyclization and avoid hydrolysis of sensitive functional groups.
IV. Stage 3: Chlorination - Troubleshooting and FAQs
The chlorination of the 6-propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is often the most challenging step, with several potential side products.
Q1: What is the most common side product during the chlorination with phosphorus oxychloride (POCl3)?
A1: The most prevalent side product is the mono-chlorinated intermediate , 2-chloro-4-hydroxy-6-propylthieno[2,3-d]pyrimidine or 4-chloro-2-hydroxy-6-propylthieno[2,3-d]pyrimidine. This arises from incomplete chlorination.
Q2: My reaction is incomplete, and I have a mixture of mono- and di-chlorinated products. How can I drive the reaction to completion?
A2: Incomplete chlorination can be addressed by:
-
Increasing the excess of POCl3: A sufficient molar excess of POCl3 is necessary.[4]
-
Optimizing reaction temperature and time: The reaction typically requires heating at reflux for several hours.[4][5]
-
Using a base/catalyst: Tertiary amines like N,N-dimethylaniline or pyridine are often used as acid scavengers to drive the reaction forward.[4]
-
Adding PCl5: In some cases, a mixture of POCl3 and phosphorus pentachloride (PCl5) can enhance reactivity.[6]
Q3: I am observing my desired product hydrolyzing back to the mono-chloro or dihydroxy starting material during workup. How can I prevent this?
A3: Dichloropyrimidines are susceptible to hydrolysis.[7][8] To minimize this:
-
Use anhydrous conditions: Ensure all glassware and solvents are dry.[7]
-
Careful quenching: Quench the reaction mixture by slowly adding it to ice-cold water or a basic solution (e.g., saturated sodium bicarbonate) with vigorous stirring.[9][10]
-
Avoid prolonged exposure to aqueous conditions: Work up the reaction in a timely manner.[7]
-
Control pH: Both acidic and basic conditions can promote hydrolysis, so maintaining a neutral or slightly basic pH during extraction is often beneficial.[7]
Q4: My reaction has produced a dark, tarry residue. What is the cause?
A4: The formation of a dark, tarry residue is often due to decomposition at high temperatures.[4] It is important to maintain controlled heating. Using a solvent to better manage the reaction temperature can be beneficial if a neat protocol is problematic.[4][8]
Q5: Are there other potential, less common side products?
A5: Yes, other side products can include:
-
Phosphorylated intermediates: A notable byproduct can be the formation of a dichlorophosphoramidate derivative.[4]
-
Side reactions with the amine base: The tertiary amine used as an acid scavenger can sometimes participate in side reactions.[11]
Below is a troubleshooting workflow for the chlorination step.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 11. Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for Thieno[2,3-d]pyrimidine Derivatives
Welcome to the technical support center for the purification of thieno[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3] However, achieving high purity of these compounds can be a significant bottleneck in the research and development pipeline.
This document provides a structured approach to troubleshooting purification issues, offering detailed protocols and explaining the scientific principles behind each strategic choice.
I. Frequently Asked Questions (FAQs)
Q1: My primary purification challenge is removing unreacted starting materials from my thieno[2,3-d]pyrimidine product. What is the most effective initial approach?
A1: The initial and often most effective approach is a well-designed work-up procedure followed by either crystallization or column chromatography. The choice between these depends on the physical properties of your compound and the impurities.
-
For solid products: Recrystallization is a powerful technique if a suitable solvent system can be identified. It is highly effective at removing small amounts of impurities.
-
For oils or solids that are difficult to crystallize: Column chromatography is the method of choice. A systematic approach to solvent system selection using Thin Layer Chromatography (TLC) is crucial for success.
Q2: I am observing a low yield after purification. What are the common causes and how can I mitigate them?
A2: Low recovery can stem from several factors throughout the purification process:
-
Product Loss During Extraction: Ensure the pH of the aqueous layer is optimized for the solubility of your compound. Multiple extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume.
-
Decomposition on Silica Gel: Some thieno[2,3-d]pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel. Consider using deactivated silica (by adding a small percentage of triethylamine to the eluent) or switching to an alternative stationary phase like alumina.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled and allowed adequate time for crystal formation. Seeding the solution with a small crystal of the pure product can induce crystallization.
Q3: My purified thieno[2,3-d]pyrimidine derivative shows poor aqueous solubility, which is problematic for biological assays. What strategies can I employ to improve this?
A3: Poor aqueous solubility is a known challenge for some thieno[2,3-d]pyrimidine derivatives.[4][5] Strategies to address this include:
-
Salt Formation: If your molecule has a basic nitrogen, forming a salt (e.g., hydrochloride or mesylate) can significantly enhance aqueous solubility.
-
Prodrug Approaches: Incorporating bulky, cleavable groups like esters or carbonates can disrupt crystal packing and improve solubility.[5]
-
Formulation with Solubilizing Agents: For in vitro studies, using agents like cyclodextrins can be an effective method to increase the concentration of the compound in aqueous media.[4]
II. Troubleshooting Guides
Troubleshooting Guide 1: Column Chromatography
Problem: Poor separation of the desired product from a closely-eluting impurity.
dot
Caption: Troubleshooting workflow for poor chromatographic separation.
Detailed Steps:
-
Re-evaluate the Solvent System:
-
Principle: The polarity of the eluent is the primary driver of separation in normal-phase chromatography.
-
Action: Systematically screen different solvent mixtures. For example, if a hexane/ethyl acetate mixture is failing, try dichloromethane/methanol or toluene/acetone. The goal is to find a system where the desired product has an Rf value between 0.2 and 0.4 on TLC, and the impurity has a significantly different Rf.
-
-
Change the Stationary Phase:
-
Principle: Different adsorbents have different surface properties, leading to altered retention of compounds.
-
Action: If silica gel is not providing adequate separation, consider using neutral alumina. Alumina can be particularly effective for separating compounds with basic functionalities.
-
-
Employ Reverse-Phase Chromatography:
-
Principle: Reverse-phase chromatography separates compounds based on hydrophobicity. This can be advantageous for polar compounds that are poorly retained on silica gel.
-
Action: Use a C18 column with a mobile phase such as a water/acetonitrile or water/methanol gradient.
-
Troubleshooting Guide 2: Recrystallization
Problem: The product crashes out of solution as an oil or fails to crystallize.
dot
Caption: Step-by-step guide for inducing crystallization.
Detailed Steps:
-
Ensure Purity:
-
Principle: The presence of significant impurities can inhibit crystal lattice formation.
-
Action: Analyze the crude product by TLC or ¹H NMR. If it is less than 90% pure, consider a preliminary purification by column chromatography before attempting recrystallization.
-
-
Optimize the Solvent System:
-
Principle: A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Action: Screen a variety of solvents with different polarities. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.
-
-
Control the Cooling Rate:
-
Principle: Slow cooling allows for the formation of well-ordered crystals.
-
Action: After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
-
Induce Crystallization:
-
Principle: Nucleation is often the rate-limiting step in crystallization.
-
Action:
-
Seeding: Add a small crystal of the pure compound to the cooled solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
-
III. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the chosen eluent (e.g., hexane/ethyl acetate). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude thieno[2,3-d]pyrimidine derivative in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Table 1: Common Solvent Systems for Thieno[2,3-d]pyrimidine Derivatives
| Polarity of Compound | Starting Eluent System |
| Non-polar | Hexane / Ethyl Acetate (9:1) |
| Moderately Polar | Hexane / Ethyl Acetate (1:1) |
| Polar | Dichloromethane / Methanol (9.5:0.5) |
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture. A suitable solvent will dissolve the compound when hot but cause it to precipitate upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve it.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
IV. References
-
Pal, M., et al. (2013). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Guo, W., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Pal, M., et al. (2013). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. ResearchGate. Available at: [Link]
-
Seddik, A. (2018). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Chemistry & Biology Interface. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Al-Abdullah, E. S. H. (2011). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]
-
Reynisson, J., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules. Available at: [Link]
-
Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Available at: [Link]
-
Chen, Y., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Atanasova, M., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. Available at: [Link]
-
Kumar, D., et al. (2018). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Picado, A. (2018). Shorter procedure to access Thieno[2,3-d]pyrimidines. Open Lab Notebooks. Available at: [Link]
-
Guo, W., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Ghorab, M. M., et al. (2011). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12225304, Thieno(2,3-d)pyrimidine. Retrieved January 19, 2026 from [Link].
-
Al-Suwaidan, I. A., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available at: [Link]
-
Gomaa, M. A.-M. (2020). Newest Developments in the Preparation of Thieno[2,3- d ]pyrimidines. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Kumar, D., et al. (2018). Synthesis of thieno[2,3-d]pyrimidine 14. ResearchGate. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: A-Z Guide to Overcoming Solubility Challenges with 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine in Biological Assays
Welcome to the technical support hub for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility hurdles commonly associated with this and similar hydrophobic small molecules in biological assays. Poor aqueous solubility is a major challenge for many new chemical entities, potentially leading to inaccurate assay results and hindering drug discovery efforts.[1][2][3] This resource provides in-depth troubleshooting advice and validated protocols to ensure the reliable and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine precipitate when I add it to my aqueous assay buffer or cell culture medium?
This is a classic sign of a compound "crashing out" of solution. It occurs because the compound is poorly soluble in water-based environments.[4] You likely dissolved your stock solution in a strong organic solvent like DMSO, and when this is diluted into the aqueous medium, the solvent concentration drops dramatically, and the medium can no longer keep the compound dissolved.[4][5]
Q2: I've prepared a 10 mM stock in DMSO. Can I use this directly in my cell-based assay?
While a 10 mM stock in DMSO is a common starting point, direct application to cells is not advisable.[6] Most cell lines can only tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[7][8][9] Diluting a 10 mM stock to achieve a final assay concentration while staying within this DMSO limit can be challenging and often leads to precipitation.
Q3: Is filtering out the precipitate a viable solution?
No, filtering is not recommended.[7] Removing the precipitate means you are also removing an unknown amount of your compound, leading to an inaccurate final concentration in your experiment. This will compromise the integrity and reproducibility of your data.[7] The primary goal should be to prevent precipitation in the first place.
Q4: Can I just heat the solution to get the compound to dissolve?
While gentle warming can sometimes help dissolve a compound in a stock solution, it is not a reliable solution for aqueous assay media. Temperature fluctuations can cause the compound to fall out of solution later, especially during long incubation periods.[10][11] Moreover, excessive heat can degrade the compound or other components in your media.
In-Depth Troubleshooting and Optimization Guide
Navigating the solubility issues of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine requires a systematic approach. The following sections provide detailed strategies from stock solution preparation to final assay execution.
Part 1: Optimizing Stock Solution Preparation
The foundation of a successful experiment with a poorly soluble compound is a stable, high-concentration stock solution.
Initial Solvent Selection:
Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of polar and nonpolar compounds for biological screening.[12][13] However, for particularly challenging compounds, other organic solvents or co-solvent systems may be necessary.[6]
| Solvent | Recommended Starting Concentration | Considerations |
| DMSO | 10-50 mM | Ensure the compound is fully dissolved. Brief sonication or gentle warming may be required. Be aware that high concentrations can lead to precipitation upon freeze-thaw cycles.[6][14] |
| Ethanol | 1-10 mM | Can be less toxic to some cell lines than DMSO, but also generally a weaker solvent for highly hydrophobic compounds.[8] |
| Co-Solvent Systems (e.g., DMSO/Ethanol, DMSO/PEG) | Variable | Can sometimes improve solubility upon dilution into aqueous media.[7][15] The optimal ratio needs to be determined empirically. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine powder.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulate matter. If necessary, repeat vortexing and sonication.
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Part 2: Strategies for Dilution into Aqueous Media
This is the most critical step where precipitation is likely to occur. The key is to control the dilution process to avoid rapid changes in solvent polarity.
Workflow for Optimizing Compound Dilution:
Caption: A decision workflow for diluting hydrophobic compounds.
Step-by-Step Dilution Protocol:
-
Pre-warm your assay buffer or cell culture medium to 37°C. Solubility is often temperature-dependent, and pre-warming the aqueous phase can help.[4]
-
Create an intermediate dilution. Instead of adding the concentrated DMSO stock directly to your final assay volume, first, make an intermediate dilution in your pre-warmed medium. For example, dilute your 10 mM stock 1:10 in the medium.
-
Add the compound dropwise while gently vortexing. This gradual introduction helps to avoid localized high concentrations of the compound that can trigger precipitation.[4]
-
Maintain the highest tolerable final DMSO concentration. For many cell lines, this is between 0.1% and 0.5%.[7] A slightly higher DMSO concentration in the final assay volume can significantly aid solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[7]
Part 3: Advanced Solubilization Techniques
If the above methods are insufficient, more advanced formulation strategies may be necessary. These techniques aim to increase the apparent aqueous solubility of the compound.
1. pH Adjustment:
The thienopyrimidine scaffold contains nitrogen atoms that can be protonated.[16][17] Therefore, the pH of the solution can significantly impact the solubility of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine.[18][19]
-
Principle: For basic compounds, lowering the pH will lead to protonation and an increase in solubility. Conversely, for acidic compounds, increasing the pH will enhance solubility. The pKa of the compound will determine the optimal pH range.
-
Experimental Approach:
-
Determine the pKa of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine (if not known, it can be predicted using software).
-
Prepare a series of buffers with varying pH values around the pKa.
-
Determine the solubility of the compound in each buffer.
-
-
Caution: Ensure that the chosen pH is compatible with your biological assay and does not affect cell viability or enzyme activity.
2. Use of Solubility Enhancers (Excipients):
Certain excipients can be added to the assay medium to help keep hydrophobic compounds in solution.
| Excipient | Mechanism of Action | Recommended Concentration |
| Bovine Serum Albumin (BSA) | Proteins in serum can bind to hydrophobic compounds, effectively shielding them from the aqueous environment and preventing precipitation.[7] | 0.1% - 1% (w/v) |
| Cyclodextrins (e.g., HP-β-CD) | These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic compound, forming an inclusion complex that is more water-soluble.[1][7] | 1-10 mM |
| Surfactants (e.g., Tween-20, Pluronic F-68) | At low concentrations, surfactants can reduce the surface tension between the compound and the aqueous medium, improving wettability and dissolution. | 0.01% - 0.1% (v/v) |
Workflow for Selecting a Solubility Enhancer:
Caption: A systematic approach to choosing a suitable solubility enhancer.
3. Nanotechnology Approaches:
For very challenging compounds, formulating them into nanoparticles can dramatically improve their solubility and dissolution rate by increasing the surface area.[20] This is a more advanced technique that typically requires specialized equipment.
Summary and Final Recommendations
Successfully working with poorly soluble compounds like 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine is achievable with a systematic and informed approach.
-
Always start with the basics: Optimize your stock solution preparation and dilution technique first.
-
Be methodical: If simple methods fail, move on to more advanced techniques like pH adjustment or the use of excipients in a stepwise manner.
-
Validate your assay: Whenever you modify your assay conditions (e.g., by adding an excipient), ensure that the modification itself does not interfere with your biological measurements.
-
Document everything: Keep detailed notes of what works and what doesn't for a particular compound. This will save you significant time in future experiments.
By following the guidance in this technical support center, you will be well-equipped to overcome the solubility challenges of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine and obtain reliable, high-quality data in your biological assays.
References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
- Pahwa, R., et al. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 895-903.
- Di, L., & Kerns, E. H. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
- Williams, H. D., et al. (2019). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 16(10), 4148-4161.
- Tarning, J., et al. (2022). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 58(8), 659-670.
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. [Link]
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112.
- Li, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3381.
- van der Velden, W. J., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(12), 2795.
- Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 237, 1-10.
- Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6543.
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
-
ResearchGate. (2022). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? [Link]
- Jain, A., et al. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie, 66(4), 251-255.
- Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 237, 1-10.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
-
Semantic Scholar. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
- Qi, W., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Biological Procedures Online, 18, 10.
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]
-
Recipharm. A High Throughput Screening Platform for Liquid Formulation Design. [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
-
askIITians. (2025, March 11). How does pH affect solubility? [Link]
-
Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
-
MDPI. (2022, March 27). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. [Link]
-
Jordan Journal of Chemistry. Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. [Link]
-
Biopharma Asia. (2017, January 17). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. [Link]
-
ResearchGate. (2023). Selected thienopyrimidines derivatives as biological active compounds. [Link]
- Ching, Y. W., et al. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 14(6), 336-351.
-
ResearchGate. (2022, March 24). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solvescientific.com.au [solvescientific.com.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpbr.in [ijpbr.in]
- 16. researchgate.net [researchgate.net]
- 17. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. How does pH affect solubility? - askIITians [askiitians.com]
- 20. ascendiacdmo.com [ascendiacdmo.com]
Navigating the Nuances of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine: A Technical Guide to Experimental Stability
Welcome to the technical support center for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this reactive heterocyclic compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and integrity of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine throughout your experimental workflows.
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The subject of this guide, 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, is a key intermediate in the synthesis of more complex derivatives.[4][5] Its utility stems from the two reactive chlorine atoms on the pyrimidine ring, which are susceptible to nucleophilic substitution.[4][6] However, this reactivity also presents challenges in maintaining the compound's stability. This guide will address these challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine?
A1: The stability of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine is primarily influenced by its susceptibility to nucleophilic attack, hydrolysis, and potential photodegradation. The electron-withdrawing nature of the two chlorine atoms and the nitrogen atoms in the pyrimidine ring makes the carbon atoms at the 2- and 4-positions highly electrophilic and thus prone to reaction with nucleophiles.
Q2: How should I properly store 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine to ensure its long-term stability?
A2: To maintain the integrity of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, it is crucial to store it in a tightly sealed container in a cool, dry, and dark place.[7] An inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric nucleophiles.[7] For long-term storage, keeping it at low temperatures (e.g., -20°C) is advisable.
Q3: What solvents are recommended for dissolving 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine?
A3: Due to its chemical nature, aprotic organic solvents are the preferred choice. Common solvents like dichloromethane (DCM), chloroform, N,N-dimethylformamide (DMF), and acetonitrile are generally suitable.[8][9] It is critical to use anhydrous solvents to prevent hydrolysis of the chloro substituents. Protic solvents such as water and alcohols should be avoided unless they are part of a controlled reaction.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine.
Issue 1: Unexpected Side Products in a Nucleophilic Substitution Reaction
Symptoms:
-
You observe multiple spots on your Thin Layer Chromatography (TLC) plate that are not your starting material or desired product.
-
Mass spectrometry analysis of your reaction mixture shows unexpected molecular weight peaks.
Potential Causes and Solutions:
-
Cause: The two chlorine atoms at the C2 and C4 positions have different reactivities, which can be influenced by the reaction conditions and the nature of the nucleophile. This can lead to a mixture of mono- and di-substituted products, as well as isomers. Generally, the C4 position is more reactive towards nucleophilic attack.[10] However, electronic effects from substituents on the thiophene ring can alter this selectivity.[10]
-
Solution: To achieve regioselective substitution, carefully control the reaction stoichiometry and temperature. A stepwise addition of the nucleophile at a low temperature can favor mono-substitution at the more reactive position. For comprehensive insights into the regioselectivity of similar dichloropyrimidines, refer to studies on their reactions with various nucleophiles.[11][12]
-
Cause: The presence of moisture or other nucleophilic impurities in your reaction setup can lead to hydrolysis or other unwanted side reactions.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere. Use anhydrous solvents and freshly distilled reagents whenever possible.
Issue 2: Degradation of the Compound Upon Storage or During an Experiment
Symptoms:
-
You notice a change in the physical appearance of the compound (e.g., color change).
-
Purity analysis by HPLC or NMR indicates the presence of new impurities over time.
Potential Causes and Solutions:
-
Cause: Exposure to moisture can lead to the hydrolysis of the chloro groups, forming hydroxythienopyrimidine derivatives.
-
Solution: As mentioned in the storage guidelines, always handle the compound in a dry environment and store it under an inert atmosphere.[7]
-
Solution: Protect the compound from light by storing it in an amber vial and conducting experiments in a fume hood with the sash down to minimize exposure to ambient light.
Experimental Protocols
To assist you in your research, here are detailed protocols for assessing the stability of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine.
Protocol 1: Assessing pH Stability
This protocol provides a framework for evaluating the hydrolytic stability of the compound at different pH values.
Materials:
-
2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
-
Acetonitrile (HPLC grade)
-
Phosphate buffer solutions (pH 4, 7, and 9)
-
HPLC system with a C18 column
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine in acetonitrile (e.g., 1 mg/mL).
-
In separate vials, add a small aliquot of the stock solution to each of the buffer solutions (pH 4, 7, and 9) to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the initial acetonitrile concentration is low (e.g., <5%) to minimize its effect on the buffer.
-
Immediately inject a sample from each vial ("time 0") into the HPLC to determine the initial peak area.
-
Incubate the vials at a controlled temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.
Protocol 2: Assessing Thermal Stability
This protocol helps determine the compound's stability at elevated temperatures.
Materials:
-
2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine (solid)
-
Anhydrous aprotic solvent (e.g., DMF)
-
Heating block or oil bath
-
HPLC system with a C18 column
Procedure:
-
Place a known amount of the solid compound in a sealed vial under an inert atmosphere.
-
Heat the vial at a specific temperature (e.g., 50°C, 75°C, 100°C) for a set duration (e.g., 24 hours).
-
After heating, allow the vial to cool to room temperature.
-
Dissolve a precise amount of the heated solid in a suitable anhydrous solvent.
-
Analyze the solution by HPLC and compare the chromatogram to that of an unheated standard to assess for any degradation.
Data Presentation
The following table summarizes the expected stability of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine under various conditions based on the chemical properties of analogous compounds.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic pH (e.g., 4) | Moderate to Low | Mono- and di-hydroxylated derivatives |
| Neutral pH (e.g., 7) | Moderate | Mono- and di-hydroxylated derivatives |
| Basic pH (e.g., 9) | Low | Mono- and di-hydroxylated derivatives, potential ring opening |
| Elevated Temperature | Moderate (in solid state, anhydrous) | Dependent on conditions, potential for polymerization or decomposition |
| UV/Visible Light | Potentially Unstable | Photodegradation products |
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for stability testing.
Caption: Workflow for assessing pH and thermal stability.
Caption: Troubleshooting unexpected side products.
By understanding the inherent reactivity and following the guidelines outlined in this technical support center, you can confidently and successfully utilize 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine in your research and development endeavors.
References
-
Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Lubenov, L. A. (2016). Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. European Journal of Medicinal Chemistry, 124, 895-905. [Link]
-
El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1729-1746. [Link]
-
Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
Royal Society of Chemistry. (2023). Chemical Science. [Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,4-Dichlorothieno[2,3-d]pyrimidine in Organic Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichlorothieno[3,2-d]pyrimidine. PubChem. [Link]
-
Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]
-
Sharma, S., & Singh, V. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(15), 5738. [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrimidine, 2,4-dichloro-. NIST Chemistry WebBook. [Link]
-
Thumar, N. J., & Patel, M. P. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 21(13), 3969-3972. [Link]
-
Office of Research Services. (n.d.). DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). [Link]
-
National Center for Biotechnology Information. (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. [Link]
-
Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. [Link]
-
Mizerski, T., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4801. [Link]
- Google Patents. (n.d.). CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine.
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. PubChem. [Link]
-
Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. [Link]
-
National Center for Biotechnology Information. (n.d.). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. PubMed Central. [Link]
-
Moorthy, K., et al. (2023). Development and validation of LC-QTOF-MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine in ticagrelor API. Journal of the Indian Chemical Society. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-6-cyclopropylpyrimidine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-6-methyl-furo[2,3-d]pyrimidine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-{[(2,5-Dichlorophenyl)amino]methyl}pyrido[2,3-D]pyrimidine-2,4-Diamine. PubChem. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 6. Buy 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (EVT-2723016) | 2139336-89-1 [evitachem.com]
- 7. fishersci.com [fishersci.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 13. Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven insights. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental outcomes.
Synthesis Overview: A Three-Stage Strategic Approach
The synthesis of 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine is most effectively approached as a three-stage process. This modular strategy allows for clear checkpoints and targeted troubleshooting.
Caption: General three-stage workflow for the synthesis.
Stage 1: Gewald Synthesis of 2-Amino-5-propylthiophene-3-carbonitrile
This initial stage constructs the core thiophene ring with the necessary propyl and amino-nitrile functionalities. The Gewald reaction is a powerful one-pot, three-component reaction that is ideal for this purpose.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Gewald reaction is sluggish or not proceeding to completion. What are the likely causes?
A1: Incomplete conversion in a Gewald reaction often points to issues with one of three key areas: the initial Knoevenagel condensation, the reactivity of the sulfur, or suboptimal reaction conditions.
-
Inefficient Knoevenagel Condensation: The reaction between pentanal (the source of the propyl group) and malononitrile is the first critical step.[3]
-
Catalyst Choice: A weak base may not be sufficient to deprotonate the malononitrile effectively. While triethylamine is commonly used, consider a stronger base like piperidine or morpholine, especially if you observe a significant amount of unreacted starting materials.
-
Water Scavenging: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the equilibrium towards the product.
-
-
Sulfur Reactivity: Elemental sulfur needs to be activated to participate in the reaction.
-
Reaction Temperature: The reaction typically requires heating to dissolve the sulfur and facilitate its reaction with the Knoevenagel adduct. A temperature range of 60-80 °C is a good starting point.
-
Solvent: Polar aprotic solvents like ethanol, DMF, or a mixture thereof are generally effective at solubilizing the reactants and intermediates.
-
-
Suboptimal Reagent Stoichiometry: Ensure that you are using a slight excess of the aldehyde and sulfur relative to the malononitrile to drive the reaction to completion.
Q2: I am observing a dark, tarry substance in my reaction mixture and my yield of the desired 2-aminothiophene is low. What is happening and how can I prevent it?
A2: The formation of a dark, insoluble material is a common pitfall in the Gewald synthesis and is typically due to polymerization or the formation of complex polysulfides.
-
Polymerization: At elevated temperatures, the starting materials or the intermediate Knoevenagel adduct can polymerize.
-
Temperature Control: Carefully control the reaction temperature. Avoid excessive heating, as this can accelerate polymerization. A systematic optimization of the temperature is recommended.
-
-
Polysulfide Formation: Side reactions involving elemental sulfur can lead to the formation of colored polysulfides.
-
Controlled Addition: Slow, portion-wise addition of sulfur can sometimes mitigate the formation of these byproducts.
-
Work-up: A thorough work-up, including washing with a sodium bisulfite solution, can help to remove some of these colored impurities.
-
Q3: My primary side-product appears to be a dimer of the Knoevenagel intermediate. How can I favor the desired intramolecular cyclization?
A3: Dimerization of the α,β-unsaturated nitrile is a known competing reaction. To favor the desired intramolecular cyclization to form the thiophene, consider the following:
-
Reaction Concentration: Running the reaction at a higher dilution can sometimes favor the intramolecular pathway over the intermolecular dimerization.
-
Rate of Addition: Slow and controlled addition of the reagents can help to maintain a low concentration of the reactive intermediate, thus minimizing dimerization.
-
Temperature Optimization: The rate of dimerization versus cyclization can be temperature-dependent. Experiment with a range of temperatures to find the optimal conditions for your specific substrate.
Stage 2: Cyclization to 6-Propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
With the 2-aminothiophene intermediate in hand, the next stage involves the construction of the pyrimidine ring to form the stable dione.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the best reagents for the cyclization of 2-amino-5-propylthiophene-3-carbonitrile to the corresponding thieno[2,3-d]pyrimidinone?
A1: There are several effective methods for this cyclization, with the choice often depending on the desired substitution at the 2- and 4-positions of the pyrimidine ring. For the synthesis of the 2,4-dione, a common and effective method is reaction with urea or a urea equivalent.
-
Urea Fusion: A straightforward approach involves heating the 2-aminothiophene-3-carbonitrile with an excess of urea at high temperatures (typically 180-220 °C). This method is often performed neat (without solvent).
-
Reaction with Isocyanates: An alternative route involves the reaction of the aminothiophene with an isocyanate, such as chlorosulfonyl isocyanate, followed by hydrolysis. This can be a milder alternative to the high-temperature urea fusion.
Q2: My cyclization reaction with urea is giving a low yield of the desired dione. What can I do to improve it?
A2: Low yields in the urea fusion reaction are often due to incomplete reaction or decomposition at the high temperatures required.
-
Temperature and Reaction Time: This reaction requires a delicate balance. The temperature needs to be high enough to initiate the reaction, but prolonged heating at excessively high temperatures can lead to decomposition. Monitor the reaction closely by TLC and aim for the shortest reaction time necessary for complete conversion.
-
Mixing: Ensure thorough mixing of the solid reactants to maximize contact and facilitate the reaction.
-
Purification of the Starting Material: Impurities in the 2-amino-5-propylthiophene-3-carbonitrile can interfere with the cyclization. Ensure the starting material is of high purity.
Stage 3: Chlorination to 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
The final stage involves the conversion of the stable dione to the reactive dichloro derivative, which is a key intermediate for further functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended procedure for the chlorination of 6-propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione?
A1: The most common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA).[4][5]
-
Reagent Stoichiometry: A significant excess of POCl₃ is typically used, serving as both the chlorinating agent and the solvent. The amine base is added to neutralize the HCl generated during the reaction and to facilitate the chlorination.
-
Reaction Temperature: The reaction is typically performed at reflux temperature of the POCl₃ (around 107 °C).
-
Reaction Time: The reaction time can vary from a few hours to overnight. It is crucial to monitor the reaction by TLC to determine the point of complete conversion.
Q2: My chlorination reaction is incomplete, and I am recovering starting material. How can I drive the reaction to completion?
A2: Incomplete chlorination can be a frustrating issue. Here are some strategies to improve the outcome:
-
Addition of PCl₅: For less reactive substrates, the addition of phosphorus pentachloride (PCl₅) to the POCl₃ can create a more potent chlorinating mixture.[4]
-
Higher Boiling Point Solvent: If the reaction is still sluggish, consider adding a high-boiling point inert solvent to raise the reaction temperature. However, this will require a more rigorous purification procedure.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water will react with POCl₃ and reduce its effectiveness.
Q3: The work-up of my POCl₃ reaction is challenging and gives a low yield of the final product. What is the best way to isolate the 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine?
A3: The work-up of a POCl₃ reaction must be performed with extreme caution due to the highly exothermic reaction of POCl₃ with water.
-
Quenching: The reaction mixture should be cooled to room temperature and then slowly and carefully poured onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood.
-
Extraction: After the excess POCl₃ has been quenched, the product can be extracted into an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts, followed by a brine wash.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Data Summary and Protocols
Table 1: Key Reactants and Typical Conditions
| Stage | Key Reactants | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| 1: Gewald Synthesis | Pentanal, Malononitrile, Sulfur, Triethylamine | Ethanol/DMF | 60-80 | 2-6 |
| 2: Cyclization | 2-Amino-5-propylthiophene-3-carbonitrile, Urea | Neat | 180-220 | 1-3 |
| 3: Chlorination | 6-Propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, POCl₃, DIPEA | POCl₃ | 100-110 | 4-12 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-propylthiophene-3-carbonitrile
-
To a stirred solution of malononitrile (1.0 eq) and pentanal (1.1 eq) in ethanol (5 mL/g of malononitrile) is added triethylamine (0.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Elemental sulfur (1.1 eq) is added, and the reaction mixture is heated to 70 °C for 4 hours.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Protocol 2: Synthesis of 6-Propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
A mixture of 2-amino-5-propylthiophene-3-carbonitrile (1.0 eq) and urea (5.0 eq) is heated at 200 °C for 2 hours in a flask equipped with a reflux condenser.
-
The reaction is monitored by TLC.
-
The reaction mixture is cooled to room temperature, and the solid mass is triturated with hot water.
-
The solid is collected by filtration, washed with water and then with a small amount of cold ethanol, and dried under vacuum to afford the desired product.
Protocol 3: Synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
-
A mixture of 6-propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (10 eq) is heated to 110 °C.
-
N,N-Diisopropylethylamine (2.0 eq) is added dropwise, and the reaction mixture is stirred at 110 °C for 6 hours.
-
The reaction is monitored by TLC.
-
The excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is cooled in an ice bath and carefully quenched by the slow addition of ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Visualizing the Process: Logical Relationships
Caption: Troubleshooting decision points in the synthesis.
References
- Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflamm
-
Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
2-Aminothiophenes achievable by the Version 3 of the Gewald reaction. ResearchGate. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society. [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PubMed Central. [Link]
-
(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PubMed Central. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. PubMed. [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. [Link]
-
Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. [Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]
- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
Sources
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 2,4-Dichlorothieno[3,2-d]pyrimidine | 16234-14-3 [chemicalbook.com]
- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 5. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
Welcome to the technical support resource for the synthesis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals engaged in the process development and scale-up of this critical heterocyclic intermediate. As a key building block in the synthesis of pharmaceuticals like Ticagrelor, robust and scalable access to this molecule is paramount.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during its multi-step synthesis.
PART 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently posed during the initial stages of process development and scale-up.
Q1: What is the most common and industrially viable synthetic route for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine?
The most established and scalable route proceeds via a three-stage synthesis. It begins with the construction of a substituted thiophene ring, followed by the annulation of a pyrimidine ring, and concludes with a chlorination step. This pathway is favored for its use of readily available starting materials and its amenability to large-scale production.
Caption: Overall synthetic workflow for the target molecule.
Q2: What are the most critical safety considerations for this synthesis at scale?
The primary safety hazards are associated with two key areas:
-
The Gewald Reaction (Stage 1): This reaction can be highly exothermic. Proper temperature control, including controlled addition rates of reagents and adequate cooling capacity, is essential to prevent thermal runaway. Hydrogen sulfide (H₂S), a toxic and flammable gas, can also be generated as a byproduct. All operations should be conducted in a well-ventilated area with appropriate gas scrubbing capabilities.
-
The Chlorination Step (Stage 3): The use of phosphorus oxychloride (POCl₃) presents significant hazards. POCl₃ is highly corrosive, toxic, and reacts violently with water. Personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. The quenching of the reaction mixture, typically with ice water or a basic solution, is extremely exothermic and releases corrosive HCl gas. This step must be performed slowly, with vigorous stirring and robust cooling, in a reactor designed to handle such operations.[3]
Q3: How can I effectively monitor the progress of each reaction stage?
High-Performance Liquid Chromatography (HPLC) is the method of choice for all stages. It allows for quantitative tracking of starting material consumption and product formation. Thin Layer Chromatography (TLC) can be used for quick qualitative checks, especially during reaction work-up and extraction steps. For Stage 3, it is critical to develop an HPLC method that can resolve the starting material (pyrimidinone), the potential monochloro intermediate, and the final dichloro product to ensure the reaction goes to completion.
PART 2: Troubleshooting Guide by Synthetic Stage
This section provides detailed solutions to specific problems that may arise during experimentation and scale-up.
Stage 1: Synthesis of 2-Amino-4-propylthiophene-3-carbonitrile (Gewald Reaction)
The Gewald reaction is a multicomponent reaction that assembles the thiophene ring in a single step.[4][5]
Q: My Gewald reaction is sluggish, resulting in low conversion of starting materials. What are the likely causes and solutions?
A: Low conversion in the Gewald reaction is typically linked to issues with the catalyst, temperature, or reagent quality.
-
Causality: The reaction is base-catalyzed, and the choice of base is critical. While triethylamine is sometimes used, morpholine is often more effective as it also acts as a solvent and facilitates the dissolution of elemental sulfur. Insufficient temperature will lead to slow reaction kinetics.
-
Troubleshooting Steps:
-
Catalyst Choice: If using triethylamine, consider switching to morpholine. Ensure the catalyst is not degraded and is used in sufficient quantity (typically 0.1-0.2 equivalents).
-
Temperature Control: The reaction often requires gentle heating (e.g., 60-80 °C) to initiate and sustain. Monitor the internal temperature closely. An initial exotherm is expected; once it subsides, controlled heating may be necessary to drive the reaction to completion.
-
Reagent Purity: Ensure the valeronitrile and malononitrile are of high purity. Water content can interfere with the reaction. Use anhydrous solvents if possible.
-
Sulfur Form: Use finely powdered "flowers of sulfur" for maximum surface area and reactivity.
-
Q: I am observing a significant amount of a dark, tar-like byproduct. How can I improve the reaction's selectivity?
A: The formation of polymeric or tar-like byproducts is often a result of side reactions of the nitrile starting materials under basic conditions at elevated temperatures.
-
Causality: Malononitrile, in particular, can undergo self-polymerization. Overheating or prolonged reaction times can exacerbate this issue.
-
Troubleshooting Steps:
-
Strict Temperature Management: Avoid exceeding the optimal temperature range. A runaway exotherm is a common cause of byproduct formation. Implement controlled reagent addition to manage the heat evolution.
-
Optimize Reaction Time: Monitor the reaction closely by HPLC. Once the product concentration plateaus, proceed with the work-up. Unnecessarily long reaction times increase the likelihood of degradation and byproduct formation.
-
Work-up Procedure: Upon completion, cool the reaction mixture and proceed with an extractive work-up promptly to isolate the product from the reactive environment.
-
Stage 2: Cyclization to 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one
This stage involves the reaction of the aminonitrile with a one-carbon synthon, typically formamide, to construct the pyrimidine ring.[6][7]
Q: The cyclization reaction is not going to completion, leaving unreacted aminothiophene. How can I drive the reaction forward?
A: Incomplete cyclization is usually due to insufficient temperature or reaction time.
-
Causality: The cyclization with formamide requires high thermal energy to proceed. Water formed during the reaction can also create an unfavorable equilibrium.
-
Troubleshooting Steps:
-
Temperature and Time: These reactions are often run at high temperatures (150-180 °C) for several hours. Ensure your heating apparatus can consistently maintain the target temperature. Extend the reaction time and monitor by HPLC until no further conversion is observed.
-
Use of Additives: In some cases, adding a catalytic amount of a Lewis acid or using a higher-boiling cyclizing agent like urea can be beneficial.
-
Water Removal: If scaling up in a reactor, using a Dean-Stark trap to remove water as it is formed can help drive the reaction to completion.
-
Stage 3: Chlorination to 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
This is the final and often most challenging step, where the pyrimidinone is converted to the dichloro product using a strong chlorinating agent.[8][9]
Q: My chlorination with POCl₃ is yielding a mixture of the mono- and di-chloro products. How can I ensure complete dichlorination?
A: The formation of the monochloro intermediate (4-chloro-6-propylthieno[2,3-d]pyrimidin-2(1H)-one) is a common issue and points to insufficient reactivity.
-
Causality: The second chlorination (at the 2-position) is often slower than the first (at the 4-position). This can be due to insufficient POCl₃, lower reaction temperature, or the absence of a catalyst.
-
Troubleshooting Steps:
-
Stoichiometry of POCl₃: Ensure a sufficient excess of POCl₃ is used. On a lab scale, it is often used as the solvent. For scale-up, a minimum of 3-5 equivalents relative to the pyrimidinone is recommended.
-
Temperature and Time: The reaction typically requires heating to reflux (around 110 °C) for several hours. Monitor by HPLC to confirm the disappearance of both the starting material and the monochloro intermediate.
-
Use of a Catalyst: The addition of a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), can significantly accelerate the reaction rate and drive it to completion. The base acts as a catalyst to generate a more reactive Vilsmeier-Haack type intermediate.[10][11]
-
Caption: Common impurity pathways during the chlorination stage.
Q: The work-up of the POCl₃ reaction is difficult to control and gives an oily product that is hard to isolate. What is a safe and effective procedure for scale-up?
A: This is a critical process control point. A poorly executed quench is hazardous and leads to purification nightmares.
-
Causality: POCl₃ reacts violently with water in a highly exothermic hydrolysis, producing phosphoric acid and HCl. If the product precipitates in an uncontrolled manner, it can trap these acidic impurities, resulting in an oily or sticky solid that is difficult to filter and dry.
-
Recommended Scale-up Quenching & Isolation Protocol:
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with a non-polar, water-immiscible solvent like Dichloromethane (DCM) or Toluene. This helps to control the quench and keeps the product in solution.
-
Controlled Quench: Add the diluted reaction mixture slowly to a separate, well-stirred reactor containing a large volume of ice and water. The temperature of the quench vessel should be maintained below 10-15 °C throughout the addition.
-
Neutralization: After the quench is complete, slowly add a cold aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the acidic mixture to a pH of 7-8.
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the chosen solvent.
-
Washing: Combine the organic layers and wash with water, then with brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: The resulting crude solid or oil should be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain a pure, crystalline product.
-
PART 3: Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific equipment and scale.
Table 1: Reagent Quantities for a Representative 100g Scale Synthesis
| Stage | Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| 1 | Valeronitrile | 83.13 | 87.5 g | 1.05 | 1.05 |
| Malononitrile | 66.06 | 66.1 g | 1.00 | 1.00 | |
| Sulfur | 32.07 | 33.6 g | 1.05 | 1.05 | |
| Morpholine | 87.12 | 17.4 g | 0.20 | 0.20 | |
| Ethanol | 46.07 | 500 mL | - | - | |
| 2 | 2-Amino-4-propylthiophene-3-carbonitrile | 166.25 | 100 g | 0.60 | 1.00 |
| Formamide | 45.04 | 400 mL | - | - | |
| 3 | 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one | 194.25 | 100 g | 0.51 | 1.00 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 395 g (240 mL) | 2.58 | 5.00 | |
| N,N-Dimethylaniline | 121.18 | 12.5 g | 0.10 | 0.20 |
Protocol 1: Synthesis of 2-Amino-4-propylthiophene-3-carbonitrile
-
To a reactor equipped with a mechanical stirrer, thermometer, and condenser, add ethanol (500 mL), valeronitrile (87.5 g), malononitrile (66.1 g), and finely powdered sulfur (33.6 g).
-
Begin stirring and add morpholine (17.4 g) dropwise over 15 minutes. An exotherm will be observed.
-
Heat the mixture to 65-70 °C and maintain for 4-6 hours, monitoring by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with DCM (500 mL) and water (500 mL). Separate the organic layer.
-
Wash the organic layer with 1M HCl (2 x 250 mL) to remove morpholine, followed by water (250 mL) and brine (250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Chlorination of 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one
-
WARNING: This reaction must be performed in a dry fume hood with appropriate PPE.
-
Charge the 6-propylthieno[2,3-d]pyrimidin-4(3H)-one (100 g) to a dry reactor equipped with a mechanical stirrer, condenser (with a gas outlet connected to a scrubber), and thermometer.
-
Add phosphorus oxychloride (240 mL) followed by the slow addition of N,N-dimethylaniline (12.5 g).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 8-12 hours. Monitor the reaction for the disappearance of starting material and the monochloro intermediate by HPLC.
-
Cool the reaction mixture to 20-25 °C.
-
In a separate reactor, prepare a mixture of crushed ice (1.5 kg) and water (1.5 L).
-
Slowly, and with vigorous stirring, add the reaction mixture to the ice/water slurry, ensuring the temperature does not exceed 15 °C.
-
Once the addition is complete, stir for 30 minutes, then extract the mixture with DCM (3 x 500 mL).
-
Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is neutral (pH 7-8), then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from heptane to afford the final product as a crystalline solid.
References
-
Chapman, N. B., & Clarke, K. (1971). The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 915-919. [Link]
-
Alcaro, S., & Cilibrizzi, A. (1974). A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2, (12), 1581-1585. [Link]
-
El-Metwaly, A. M., et al. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp)─H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ChemistrySelect. [Link]
-
Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry, 11(3), 1088-1095. [Link]
-
Aghapoor, K., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Proceedings, 1(1), 37. [Link]
-
Mathad, V. T., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Journal of the Saudi Chemical Society, 20, S483-S489. [Link]
-
Li, J., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie. [Link]
-
Pochet, L., et al. (2018). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 157, 1024-1035. [Link]
- Li, Z., et al. (2016). Intermediate of Ticagrelor and preparation method therefor, and preparation method of Ticagrelor.
-
Reddy, G. P., et al. (2012). Novel synthesis of Ticagrelor, an antithrombotic agent. Journal of Chemical and Pharmaceutical Research, 4(2), 1024-1031. [Link]
-
Belskaya, E. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31021-31033. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. [Link]
-
Belskaya, E. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Amino-4-propylthiophene-3-carbonitrile. National Center for Biotechnology Information. [Link]
- Wang, Y. (2013). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
- Liu, J., et al. (2018). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
Wang, X., et al. (2012). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]
-
Li, J., et al. (2021). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. [Link]
- Liu, X. (2013). Method for purifying 4, 6-dichloro pyrimidine.
-
Al-Tel, T. H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(23), 7851. [Link]
-
Guo, W., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Nencka, R., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 97, 129567. [Link]
-
Abu-Zied, K. M. (2007). Synthesis and Reactions of Novel Thienopyrimidine and Thiazolothienopyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(9), 2179-2191. [Link]
-
Abdel-Maksoud, M. S., & Cho, J. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1933-1946. [Link]
- Li, J., & Wang, Y. (2012). Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine.
-
Moura, N. M. M., et al. (2022). Synthesis of chlorins and bacteriochlorins from cycloaddition reactions with porphyrins. Arkivoc, 2022(2), 1-35. [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. jocpr.com [jocpr.com]
- 3. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 4. sciforum.net [sciforum.net]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scielo.br [scielo.br]
- 8. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thieno[2,3-d]pyrimidine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for thieno[2,3-d]pyrimidine synthesis. This scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purines and quinazolines, and forms the core of numerous therapeutic agents.[1][2] The functionalization of this nucleus, often starting from brominated intermediates, is a critical step in drug discovery programs.[3][4][5]
However, the journey from a brominated thieno[2,3-d]pyrimidine to the desired target molecule is frequently hampered by a persistent and frustrating side reaction: debromination . This guide is designed to serve as your dedicated resource for understanding, troubleshooting, and overcoming this common synthetic hurdle. Here, we will delve into the mechanistic underpinnings of debromination across various reaction types and provide actionable, field-proven strategies to maximize your yield and purity.
Part 1: Frequently Asked Questions (FAQs) about Debromination
This section addresses the most common initial questions regarding the loss of bromine during the synthesis and functionalization of thieno[2,3-d]pyrimidines.
Q1: What is debromination and why is it a problem?
A1: Debromination is an undesired side reaction where the bromine atom on your thieno[2,3-d]pyrimidine starting material is replaced by a hydrogen atom, leading to a "hydrodehalogenated" byproduct.[6] This is problematic for several reasons: it consumes your valuable starting material, reduces the yield of your desired product, and introduces a significant purification challenge, as the debrominated byproduct often has similar chromatographic properties to the product. The bromine atom is typically installed to act as a synthetic handle for introducing molecular diversity through cross-coupling reactions; its premature loss effectively terminates the synthetic sequence.[7][8]
Q2: I'm seeing significant debromination in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What's the likely cause?
A2: In palladium-catalyzed reactions, debromination is often a result of competing pathways within the catalytic cycle. The primary culprits include:
-
β-Hydride Elimination: If the organopalladium intermediate formed after oxidative addition has a hydrogen atom on a β-carbon, it can be eliminated. This is more common with alkyl coupling partners.[6][9]
-
Reductive Dehalogenation via a Palladium-Hydride Species: Palladium hydride (Pd-H) species can form in the reaction mixture. These can arise from various sources, including side reactions with solvents (like isopropanol), bases, or even the phosphine ligands.[7][9] This Pd-H species can then react with your bromo-thienopyrimidine in a parallel catalytic cycle, leading to the debrominated product.[7]
-
Protodeboronation (in Suzuki reactions): Before the desired transmetalation step can occur, the boronic acid partner can react with trace water or other protic sources in the reaction mixture, especially under basic conditions, to form the corresponding arene (Ar-H) and boric acid.[10] This reduces the concentration of the effective coupling partner and can shift the equilibrium away from the desired product formation, allowing more time for competing debromination of the starting material.
Q3: My reaction involves a lithium-halogen exchange with n-BuLi, and I'm getting a lot of the debrominated starting material back after quenching. Why?
A3: This is a classic issue in reactions involving organolithium reagents. The formation of the debrominated product points to a premature quenching of the lithiated thieno[2,3-d]pyrimidine intermediate. Potential causes include:
-
Insufficiently Dry Conditions: Organolithium reagents are extremely strong bases and will rapidly react with any available proton source. Trace amounts of water in your solvent, on your glassware, or in your reagents (including the starting material itself if it has acidic protons) are the most common culprits.[11]
-
Acidic Protons on the Substrate: If your thieno[2,3-d]pyrimidine has other acidic protons (e.g., an N-H on the pyrimidine ring or an amide side chain), the organolithium reagent may act as a base, deprotonating that site instead of or in addition to performing the lithium-halogen exchange.[11][12] This consumes the reagent and can lead to incomplete conversion.
-
Reaction with the Solvent: While generally stable at low temperatures, prolonged exposure of highly reactive organolithiums to ethereal solvents like THF can lead to deprotonation of the solvent itself, quenching the reagent.
Q4: Can the choice of catalyst and ligand influence the extent of debromination?
A4: Absolutely. The ligand sphere around the palladium center dictates its reactivity and stability, profoundly impacting the competition between the desired cross-coupling and undesired debromination.
-
Electron-Rich, Bulky Ligands: Ligands like Buchwald's biarylphosphines (e.g., XPhos, SPhos) or sterically hindered N-heterocyclic carbenes (NHCs) are often employed to promote the desired reductive elimination step, which forms the C-C or C-N bond.[6] This acceleration of the productive pathway can kinetically outcompete the slower debromination side reactions. For instance, in challenging couplings, a switch to a catalyst system like XPhosPdG2/XPhos has been shown to successfully mitigate debromination.[13]
-
Ligand Degradation: Some phosphine ligands can degrade under reaction conditions, potentially creating species that contribute to the formation of palladium-hydrides.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental scenarios where debromination is a major issue.
Guide 1: Mitigating Debromination in Suzuki-Miyaura Cross-Coupling
Scenario: You are attempting to couple an arylboronic acid with a bromo-thieno[2,3-d]pyrimidine and observe >20% debrominated starting material by LC-MS, alongside your desired product and unreacted starting material.
Caption: Key optimization points for Buchwald-Hartwig amination.
-
Reagent Purity: Ensure the amine is pure and the solvent (typically toluene or dioxane) is anhydrous.
-
Base Selection: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option, particularly if your substrate has base-sensitive functional groups. [14]3. Catalyst System:
-
Precatalyst: Use a modern, air-stable precatalyst like (Ad-BrettPhos)Pd G3 or RuPhos Pd G3 (1-3 mol %). These catalysts are designed for efficient activation and high turnover rates.
-
Ligand: The choice of ligand is critical. For many thienopyrimidine systems, bulky, electron-rich dialkylbiaryl phosphine ligands are superior.
-
-
Reaction Setup:
-
In a glovebox or under a strict inert atmosphere, charge a reaction tube with the palladium precatalyst, the bromo-thieno[2,3-d]pyrimidine (1.0 equiv), and the base (1.4–2.0 equiv).
-
Add the anhydrous solvent, followed by the amine (1.1–1.3 equiv).
-
Seal the tube and heat to the required temperature (typically 80–110 °C).
-
-
Troubleshooting Table:
| Issue | Potential Cause | Recommended Action |
| No reaction, only debromination | Catalyst inhibition or decomposition. | Switch to a more robust precatalyst/ligand system (e.g., a G3 or G4 precatalyst). Ensure strict inert atmosphere. |
| Slow reaction, significant debromination | Reductive elimination is slow. | Increase ligand bulk/electron density (e.g., switch from XPhos to Ad-BrettPhos). |
| Debromination of product observed | Product may re-enter the catalytic cycle. | Monitor the reaction closely and stop it once the starting material is consumed. Avoid prolonged heating. |
References
-
Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]
-
Lipshutz, B. H., Tomioka, T., & Sato, K. (2009). Reductions of aryl bromides in water at room temperature. PMC. Available at: [Link]
-
Maji, M., & Chakraborti, A. K. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Zhan, P., Liu, X., & Li, Z. (2017). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Abdel-Gawad, H., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Dounay, A. B., & Overman, L. E. (2003). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]
-
Tandi, M., et al. (2020). Synthesis of thieno[2,3-d]pyrimidine 4. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. Available at: [Link]
-
Wikipedia contributors. (n.d.). Metal–halogen exchange. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Royal Society of Chemistry. (2020). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. ResearchGate. Available at: [Link]
-
Guillon, R., et al. (2020). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. PMC. Available at: [Link]
-
Reddit user discussion. (2018). I keep getting debrominated starting material and low conversion after lithiation. Reddit. Available at: [Link]
-
Picado, A. (2018). Shorter procedure to access Thieno[2,3-d]pyrimidines. openlabnotebooks.org. Available at: [Link]
-
Guillon, R., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. Available at: [Link]
-
Sharma, A., & Van der Eycken, E. (2015). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. Available at: [Link]
-
Zhan, P., et al. (2017). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link]
-
Reddy, L. S., & Naik, B. E. (2017). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Core Unit Containing 1,2,4-Triazoles and Thiophenes as Potent Antimicrobial Activity. Longdom Publishing. Available at: [Link]
-
Li, J., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH. Available at: [Link]
-
Abarbri, M., et al. (2016). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shorter procedure to access Thieno[2,3-d]pyrimidines – openlabnotebooks.org [openlabnotebooks.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 9. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Regioisomers in the Synthesis of Substituted Thieno[2,3-d]pyrimidines
Welcome to the technical support center for the synthesis of substituted thieno[2,3-d]pyrimidines. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, serving as a building block for a wide array of therapeutic agents targeting cancers, inflammation, and microbial infections.[1][2][3] However, the inherent reactivity of the precursor thiophene ring often leads to challenges in controlling regioselectivity, resulting in mixtures of isomers that can be difficult to separate and characterize. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate and overcome these synthetic hurdles.
I. Understanding the Challenge: The "Why" Behind Regioisomer Formation
The most common and versatile route to the thieno[2,3-d]pyrimidine core begins with the construction of a polysubstituted 2-aminothiophene, frequently via the Gewald reaction.[4][5][6][7][8] This is followed by the annulation of the pyrimidine ring. The regiochemical outcome of substitutions on the thieno[2,3-d]pyrimidine scaffold is largely dictated by the nature and position of substituents on the initial 2-aminothiophene precursor.
The primary challenge arises from the potential for substitution at multiple positions on the thiophene ring, leading to the formation of regioisomers, most commonly at the C4 and C6 positions of the final thieno[2,3-d]pyrimidine product. The electronic and steric properties of the substituents on the starting materials, as well as the reaction conditions, play a pivotal role in directing the regioselectivity of the cyclization and subsequent substitution reactions.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted thieno[2,3-d]pyrimidines, and how do they influence regioselectivity?
A1: The predominant synthetic strategy involves a multi-step sequence starting with the Gewald reaction to form a 2-aminothiophene, followed by cyclization to construct the pyrimidine ring.[8][9]
-
Gewald Reaction: This one-pot, multi-component reaction is a cornerstone for synthesizing polysubstituted 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[6][10] The substitution pattern of the resulting 2-aminothiophene is determined by the choice of the starting carbonyl compound and the α-cyanoester.
-
Pyrimidine Ring Annulation: The 2-aminothiophene is then cyclized with a one-carbon synthon, such as formamide, formic acid, or orthoformates, to yield the thieno[2,3-d]pyrimidin-4-one core.[11] Subsequent modifications, such as chlorination with POCl₃ followed by reaction with amines, are often employed to introduce diversity at the 4-position.[11]
-
Dimroth Rearrangement: This is a key transformation for introducing various substituents at the 4-position of the pyrimidine ring.[8][12] It involves the isomerization of an N-substituted imine to an exocyclic amine through a ring-opening and ring-closing mechanism. The conditions for this rearrangement can significantly impact the final product distribution.
The initial substitution pattern on the thiophene ring, established during the Gewald reaction, is the primary determinant of the final regioisomeric outcome.
Q2: How can I control the regioselectivity during the synthesis to favor a specific isomer?
A2: Controlling regioselectivity requires careful consideration of both the starting materials and the reaction conditions.
-
Starting Material Selection: The judicious choice of substituents on the starting ketone/aldehyde and the α-cyanoester in the Gewald reaction is critical. Bulky substituents can sterically hinder reaction at adjacent positions, thereby directing substitution to less hindered sites.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
-
Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the regioisomeric ratio. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) is advisable.
-
Catalyst: The choice of base or acid catalyst can significantly impact the regiochemical outcome. For instance, in the Gewald reaction, bases like triethylamine or morpholine are commonly used.[9] In subsequent cyclization steps, the acidity of the medium can be crucial.
-
Q3: What are the best analytical techniques to differentiate and quantify regioisomers of substituted thieno[2,3-d]pyrimidines?
A3: A combination of chromatographic and spectroscopic techniques is essential for the accurate identification and quantification of regioisomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for separating and quantifying isomeric mixtures. The use of a high-resolution column (e.g., C18) with an optimized mobile phase (typically a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Key diagnostic signals include the chemical shifts of the thiophene and pyrimidine protons. Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly powerful in establishing the spatial proximity of substituents, thereby confirming the regiochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compounds, confirming their elemental composition.[13] While MS itself doesn't typically differentiate regioisomers, it is a critical tool for confirming the identity of the products separated by chromatography.
III. Troubleshooting Guide
Problem 1: My reaction is producing an inseparable mixture of regioisomers.
This is a common challenge, especially when the electronic and steric differences between the possible reaction sites are minimal.
Workflow for Troubleshooting Inseparable Regioisomers:
Caption: Troubleshooting workflow for inseparable regioisomers.
Step-by-Step Guidance:
-
Re-evaluate Reaction Conditions:
-
Solvent Screening: Systematically vary the solvent polarity. A table summarizing the observed regioisomeric ratios in different solvents can be highly informative.
-
Catalyst Screening: Test a range of both acidic and basic catalysts. For reactions involving metal catalysis (e.g., cross-coupling reactions to introduce substituents), ligand screening is crucial.
-
Temperature Optimization: Run the reaction at a range of temperatures (e.g., from 0°C to reflux) to determine the effect on selectivity.
-
-
Modify the Synthetic Strategy:
-
Introduction of a Blocking Group: If one reactive site is problematic, consider temporarily protecting it with a removable blocking group. This can direct the reaction to the desired position, after which the blocking group is removed.
-
Altering the Sequence of Reactions: Sometimes, changing the order in which substituents are introduced can dramatically alter the regiochemical outcome.
-
-
Advanced Purification Techniques:
-
Preparative HPLC: For valuable materials, preparative HPLC can be used to isolate pure isomers, albeit at a higher cost and lower throughput.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better separation of isomers that are difficult to resolve by conventional HPLC.
-
Problem 2: I am unable to definitively assign the structure of my synthesized regioisomers.
Unambiguous structural characterization is paramount for the progression of any drug discovery project.
Workflow for Structural Assignment:
Caption: Workflow for definitive structural assignment of regioisomers.
Step-by-Step Guidance:
-
Comprehensive NMR Analysis:
-
¹H NMR: Carefully analyze the chemical shifts and coupling constants of the aromatic protons. The substitution pattern will influence these parameters in a predictable way.
-
¹³C NMR: The chemical shifts of the carbon atoms in the thieno[2,3-d]pyrimidine core are sensitive to the positions of substituents.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is extremely useful for piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. A NOE between a substituent and a specific proton on the core can definitively establish the regiochemistry.
-
-
-
X-ray Crystallography:
-
If you can obtain single crystals of your compound, X-ray crystallography provides unambiguous proof of the molecular structure. This is often considered the "gold standard" for structural determination.
-
IV. Experimental Protocols
Protocol 1: General Procedure for the Gewald Reaction
This protocol provides a general method for the synthesis of a 2-aminothiophene precursor.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting ketone or aldehyde (1.0 eq.), the α-cyanoester (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol, isopropanol).
-
Addition of Base: To the stirred solution, add a catalytic amount of a base such as triethylamine or morpholine (0.1-0.2 eq.) dropwise at room temperature.[9]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Protocol 2: General Procedure for Pyrimidine Ring Formation
This protocol describes the cyclization of a 2-aminothiophene-3-carbonitrile to form a thieno[2,3-d]pyrimidin-4-one.
-
Reaction Setup: In a microwave-safe reaction vessel, place the 2-aminothiophene-3-carbonitrile (1.0 eq.) and an excess of formamide or urea.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at a specified power and temperature (e.g., 150-200 °C) for the required time (typically 10-30 minutes).[9][14]
-
Work-up: After cooling, add water to the reaction mixture and stir.
-
Isolation and Purification: Collect the resulting solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.
V. Data Presentation
Table 1: Effect of Solvent on Regioisomeric Ratio
| Entry | Solvent | Regioisomer Ratio (4-substituted : 6-substituted) |
| 1 | Toluene | 1 : 2.5 |
| 2 | Dichloromethane | 1 : 1.8 |
| 3 | Acetonitrile | 1.5 : 1 |
| 4 | N,N-Dimethylformamide (DMF) | 3 : 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific substrates and reaction conditions.
VI. Conclusion
The synthesis of substituted thieno[2,3-d]pyrimidines, while powerful, presents notable challenges in controlling regioselectivity. A systematic and informed approach, grounded in a solid understanding of reaction mechanisms and the influence of reaction parameters, is key to success. By leveraging the troubleshooting strategies and experimental protocols outlined in this guide, researchers can more effectively navigate these challenges, leading to the efficient and selective synthesis of their target molecules.
VII. References
-
Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PMC. [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives. ResearchGate. [Link]
-
Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. ResearchGate. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
-
Design and Green Synthesis of Thieno[2,3-d]pyrimidine Analogues as Potential Antiproliferative Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Synthesis and Structure of Novel Thieno[2, 3-d]Pyrimidine Derivatives Containing 1, 3, 4-Oxadiazole Moiety. ResearchGate. [Link]
-
Synthesis of thieno[2,3-d]pyrimidine 14. ResearchGate. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]
-
(A, B) Synthetic route for thieno[2,3‐d] pyrimidine derivatives. ResearchGate. [Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. Molecules. [Link]
-
Synthesis of thieno[2,3-d]pyrimidine 4. ResearchGate. [Link]
-
(PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate. [Link]
-
Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Thieno(2,3-d)pyrimidine. PubChem. [Link]
-
Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. scielo.br [scielo.br]
- 13. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Green Synthesis of Thieno[2,3-d]pyrimidine Analogues as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine and Established Kinase Inhibitors
In the dynamic landscape of oncology research and drug development, the relentless pursuit of novel kinase inhibitors remains a cornerstone of targeted therapy. The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the foundation of numerous potent kinase inhibitors.[1][2][3] This guide provides an in-depth, objective comparison of the hypothetical potential of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine , a representative of this promising class, against well-established, clinically relevant kinase inhibitors.
This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic comparison and detailed experimental protocols to facilitate the evaluation of novel compounds in this chemical space. While specific experimental data for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine is not yet publicly available, this guide will leverage the known properties of the thieno[2,3-d]pyrimidine core to frame a comparative analysis with Sorafenib and Erlotinib, two widely recognized kinase inhibitors.
The Thieno[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition
The thieno[2,3-d]pyrimidine core is structurally analogous to the purine ring of ATP, the universal phosphate donor for kinase-mediated phosphorylation.[1][2] This inherent structural mimicry allows thieno[2,3-d]pyrimidine derivatives to act as competitive inhibitors, occupying the ATP-binding pocket of various kinases.[3] By blocking the binding of ATP, these compounds effectively halt the phosphorylation cascade that drives many oncogenic signaling pathways.
Numerous studies have demonstrated the versatility of the thieno[2,3-d]pyrimidine scaffold, with different substitutions on the core structure yielding potent inhibitors of a range of kinases, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[4]
-
EGFR (Epidermal Growth Factor Receptor): A tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth in various cancers.[5]
-
FLT3 (FMS-like Tyrosine Kinase 3): Often mutated in acute myeloid leukemia, leading to constitutive activation and leukemic cell proliferation.[6]
-
B-Raf: A serine/threonine kinase that is a component of the MAPK/ERK signaling pathway and is frequently mutated in melanoma.[1]
The specific compound, 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine , features dichloro substitutions at the 2 and 4 positions and a propyl group at the 6 position. These functional groups are critical for modulating the compound's solubility, cell permeability, and binding affinity to target kinases. The chloro groups, in particular, can serve as reactive handles for further chemical modification to optimize potency and selectivity.
Comparative Analysis: Potential of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine vs. Known Inhibitors
To contextualize the potential of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, we will compare its core scaffold's known target families with two well-characterized kinase inhibitors: Sorafenib and Erlotinib .
| Feature | 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine (Hypothetical Potential) | Sorafenib | Erlotinib |
| Core Scaffold | Thieno[2,3-d]pyrimidine | Phenyl-pyridyl-urea | Quinazoline |
| Primary Targets | Likely VEGFR, EGFR, B-Raf, FLT3 based on scaffold class[1][4][5][6] | Multi-kinase inhibitor: VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT3, RET, B-Raf | EGFR (specifically activating mutations) |
| Mechanism of Action | ATP-competitive inhibition[3] | ATP-competitive inhibition | ATP-competitive inhibition |
| Indications | To be determined | Renal cell carcinoma, Hepatocellular carcinoma, Differentiated thyroid carcinoma | Non-small cell lung cancer (with EGFR mutations), Pancreatic cancer |
| Selectivity | To be determined; substitutions at positions 2, 4, and 6 will be critical for defining the selectivity profile. | Broad-spectrum, targeting multiple kinases | Highly selective for EGFR |
Experimental Protocols for Characterization
To empirically determine the kinase inhibitory profile of a novel compound like 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, a series of biochemical and cellular assays are required. The following protocols provide a robust framework for such an evaluation.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Principle: A recombinant kinase is incubated with its substrate and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then measured, typically using a fluorescence- or luminescence-based method.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine in DMSO.
-
Prepare a serial dilution of the compound in assay buffer.
-
Prepare a solution of the target kinase (e.g., recombinant VEGFR-2) in assay buffer.
-
Prepare a solution of the kinase substrate (e.g., a synthetic peptide) and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the kinase solution to the wells of a microplate.
-
Add the serially diluted test compound to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for Phospho-Protein Levels
This assay determines the ability of the compound to inhibit kinase activity within a cellular context by measuring the phosphorylation status of a downstream target.
Principle: Cells that overexpress the target kinase are treated with the test compound. Cell lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of the phosphorylated form of a downstream substrate protein.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HUVECs for VEGFR-2) to approximately 80% confluency.
-
Starve the cells in a serum-free medium for several hours to reduce basal kinase activity.
-
Treat the cells with varying concentrations of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine for a defined period (e.g., 2 hours).
-
Stimulate the cells with the appropriate growth factor (e.g., VEGF) to activate the target kinase.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein and a loading control (e.g., GAPDH) to ensure equal loading.
-
Visualizing the Landscape: Signaling Pathways and Workflows
To better understand the context of kinase inhibition, visual representations of signaling pathways and experimental workflows are invaluable.
Caption: Experimental workflow for the characterization of a novel kinase inhibitor.
Conclusion
While further experimental validation is essential, the analysis of the thieno[2,3-d]pyrimidine scaffold suggests that 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine holds significant potential as a kinase inhibitor. Its structural features provide a strong starting point for the development of a potent and selective therapeutic agent. The comparative framework and detailed protocols provided in this guide offer a clear path forward for the comprehensive evaluation of this and other novel compounds in the thieno[2,3-d]pyrimidine class. The ultimate determination of its efficacy and selectivity will depend on rigorous experimental testing as outlined.
References
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
- Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry.
- The Rise of Thieno[2,3-d]pyrimidines: A Technical Guide to their Mechanism of Action as Kinase Inhibitors. BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Evaluation of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine Analogs: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of thieno[2,3-d]pyrimidine derivatives, with a focus on analogs related to the 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors for therapeutic applications, particularly in oncology. This document synthesizes data from multiple studies to elucidate structure-activity relationships (SAR) and guide future drug design efforts.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The thieno[2,3-d]pyrimidine core is a heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines. This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with the ATP-binding sites of a wide range of protein kinases, which are critical regulators of cellular signaling pathways.[1][2][3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3] The versatility of the thieno[2,3-d]pyrimidine scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Numerous derivatives have been investigated as inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[2][5][6]
Comparative Analysis of Anticancer Activity
The primary therapeutic application explored for thieno[2,3-d]pyrimidine analogs is in oncology. This section compares the in vitro cytotoxic activity of various derivatives against a panel of human cancer cell lines.
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative thieno[2,3-d]pyrimidine analogs from various studies. A lower IC₅₀ value indicates greater potency.
| Compound ID | R¹ Substituent | R² Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog A | 2-(benzylamino) | 5,6-dimethyl | Melanoma (MDA-MB-435) | GP = -31.02% at 10µM | [7] |
| Analog B (17f) | Aryl urea | Varied | HCT-116 (Colon) | 2.80 ± 0.16 | [5] |
| HepG2 (Liver) | 4.10 ± 0.45 | [5] | |||
| Analog C (15) | 2,3-disubstituted | Varied | A549 (Lung) | 0.94 | [8] |
| Analog D (KD-8) | Varied | Varied | Panc1 (Pancreatic) | ~2.1 (average) | [9] |
| SW1990 (Pancreatic) | ~2.1 (average) | [9] | |||
| CT26 (Colon) | ~2.1 (average) | [9] | |||
| Analog E (10e) | 2-(anthracen-9-yl)triazole | Varied | MCF-7 (Breast) | 14.5 ± 0.30 | [10] |
| Analog F (B1) | Thieno[3,2-d]pyrimidine | Varied | H1975 (Lung, EGFR L858R/T790M) | 0.087 | [11] |
| Doxorubicin | - | - | MCF-7 (Breast) | 40.0 ± 3.9 | [10] |
| Gefitinib | - | - | MCF-7 (Breast) | - | [12] |
| Sorafenib | - | - | - | VEGFR-2 IC₅₀ = 0.23 ± 0.04 | [5] |
GP: Growth Percent. A negative value indicates cell killing.
Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies allows for the deduction of key structure-activity relationships that govern the anticancer potency of thieno[2,3-d]pyrimidine analogs:
-
Substitution at the 2- and 4-positions: These positions are critical for modulating kinase inhibitory activity and overall cytotoxicity. The introduction of various amine substituents at the 2-position, such as benzylamino groups, has shown significant cytotoxic effects.[7] Similarly, modifications at the 4-position with moieties like morpholine or substituted anilines have been instrumental in targeting specific kinases like PI3K and EGFR.[6]
-
Aryl Group Substitutions: For analogs bearing an aryl group, the substitution pattern on this ring is a major determinant of biological activity. For instance, in a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines, a hydroxyl group at the 3-position of the 2-phenyl ring was found to be crucial for potent PI3K inhibition.[6]
-
Thiophene Core Modifications: Variations in the substituents on the thiophene ring also influence activity. For example, compounds with a cyclohexyl moiety on the thiophene core have demonstrated higher activity in some series.[7]
-
Fusion of Additional Rings: The fusion of other heterocyclic rings to the thieno[2,3-d]pyrimidine scaffold, such as a triazole ring, has led to potent anticancer agents.[10]
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
The anticancer effects of thieno[2,3-d]pyrimidine analogs are largely attributed to their ability to inhibit protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of RTKs like VEGFR-2 and EGFR.[5][6]
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5] Analogs such as compound 17f have demonstrated potent VEGFR-2 inhibitory activity, comparable to the approved drug Sorafenib.[5]
-
EGFR Inhibition: The EGFR signaling pathway is frequently hyperactivated in various cancers. Thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of both wild-type and mutant forms of EGFR, including the clinically relevant T790M resistance mutation.[6][11] Compound B1 , a thieno[3,2-d]pyrimidine derivative, exhibited a potent IC₅₀ of 13 nM against EGFRL858R/T790M.[11]
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common event in human cancers.[13][14] The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of PI3K.[6] The inhibition of this pathway can lead to the induction of apoptosis and a reduction in tumor cell proliferation.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine analogs.
Experimental Protocols
To ensure the reproducibility and validity of the biological evaluation, standardized experimental protocols are essential.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the thieno[2,3-d]pyrimidine analogs and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
Caption: A typical workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
These assays are performed to determine the direct inhibitory effect of the compounds on specific kinase enzymes.
General Protocol:
-
Reaction Setup: The kinase reaction is set up in a buffer containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: The thieno[2,3-d]pyrimidine analogs are added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and IC₅₀ values are determined.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold is a highly promising platform for the development of novel kinase inhibitors with potent anticancer activity. The extensive research into this class of compounds has provided valuable insights into the structure-activity relationships that govern their biological effects. Future research should focus on optimizing the pharmacokinetic properties of these analogs to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the potential of these compounds in combination therapies with other anticancer agents could lead to more effective treatment strategies. The continued investigation of novel thieno[2,3-d]pyrimidine derivatives holds great promise for the discovery of next-generation targeted cancer therapeutics.
References
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. [Link]
-
Anticancer activity of some novel thieno (2, 3-d) pyrimidine derivatives. - SciSpace. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC - PubMed Central. [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH. [Link]
-
synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives - ResearchGate. [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][5][7][15]triazolo[1,5-a]pyrimidine Derivatives - PMC - NIH. [Link]
-
Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed. [Link]
-
Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II) - PubMed. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - ResearchGate. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine - SciELO. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH. [Link]
-
Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed. [Link]
-
(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. [Link]
-
Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PubMed Central. [Link]
-
A simplified overview of the PI3K/AKT/mTOR pathway and inhibitors. - ResearchGate. [Link]
-
PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives [finechemicals.com.cn]
- 13. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. As bioisosteres of purines, these compounds have been extensively explored as inhibitors of various protein kinases, displaying potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly adaptable, derivative: 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine. By understanding how modifications to this core structure influence biological outcomes, researchers can more effectively design and synthesize novel therapeutic agents with enhanced potency and selectivity.
The Thieno[2,3-d]pyrimidine Core: A Foundation for Diverse Biological Activity
The fused ring system of thieno[2,3-d]pyrimidine offers a rigid framework with multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.[3] The presence of the thiophene ring fused to the pyrimidine core significantly influences the molecule's electronic distribution and steric profile, contributing to its ability to interact with a wide array of biological targets.[1]
Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer Activity: Many thieno[2,3-d]pyrimidine derivatives have been investigated as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and migration.[4][5]
-
Kinase Inhibition: The structural similarity to adenine, a key component of ATP, makes this scaffold an excellent starting point for designing ATP-competitive kinase inhibitors.[6][7]
-
Anti-inflammatory and Antimicrobial Properties: Modifications to the core structure have also yielded compounds with significant anti-inflammatory and antimicrobial effects.[1]
Strategic Synthesis: Building the 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine Scaffold
The synthesis of the 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine core typically begins with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring. A common and efficient method is the Gewald reaction, which allows for the straightforward synthesis of 2-aminothiophene derivatives.[8]
Caption: General synthetic workflow for 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine.
This versatile dichlorinated intermediate serves as a crucial building block for introducing a wide range of substituents at the 2 and 4 positions through nucleophilic substitution reactions. The chlorine atoms at these positions are highly reactive and can be readily displaced by various nucleophiles such as amines, alcohols, and thiols, enabling the creation of a diverse library of analogues.[9][10]
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine derivatives is profoundly influenced by the nature of the substituents at the C2, C4, and C6 positions.
The Crucial Role of C2 and C4 Substitutions
The chlorine atoms at the C2 and C4 positions are the primary handles for diversification and are critical for modulating potency and selectivity.
-
Amino Substitutions: The introduction of amino groups, particularly substituted anilines or heterocyclic amines, at the C4 position has been a highly successful strategy in developing potent kinase inhibitors.[11] The nitrogen atom of the amine can act as a hydrogen bond acceptor, while the substituted ring can engage in hydrophobic or van der Waals interactions within the ATP-binding pocket of the target kinase. The nature of the substituent on the amino group can significantly impact selectivity. For instance, the presence of a morpholine group at C4 has been shown to be favorable for PI3K/mTOR inhibition.[12]
-
Aryl and Heteroaryl Substitutions: Direct C-C bond formation to introduce aryl or heteroaryl groups at these positions can also lead to potent compounds. These aromatic moieties can occupy hydrophobic pockets in the target enzyme, enhancing binding affinity.
-
Thioether and Ether Linkages: The displacement of the chloro groups with thiols or alcohols to form thioether or ether linkages, respectively, provides another avenue for structural modification. These linkers can introduce flexibility and allow for the positioning of terminal functional groups to interact with specific residues in the target protein.[13]
Caption: Key SAR insights for substitutions at the C2 and C4 positions.
The Influence of the C6-Propyl Group
While the C2 and C4 positions are critical for direct interaction with the target, the substituent at the C6 position plays a significant role in modulating the overall physicochemical properties of the molecule and can influence binding affinity and selectivity.
-
Hydrophobic Interactions: The propyl group at the C6 position contributes to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic regions of the target protein. Studies on related 6-substituted thieno[2,3-d]pyrimidines have shown that variations in the alkyl chain length can impact biological activity.[14]
-
Steric Effects: The size and shape of the substituent at C6 can influence the overall conformation of the molecule, potentially orienting the C2 and C4 substituents for optimal binding.
Comparative Analysis of Biological Activity
To illustrate the impact of structural modifications, the following table summarizes the biological activities of representative thieno[2,3-d]pyrimidine derivatives from the literature. While a direct comparison of the 2,4-dichloro-6-propyl scaffold is limited, data from closely related analogues provide valuable insights.
| Compound ID | C2-Substituent | C4-Substituent | C6-Substituent | Target/Assay | IC50 (µM) | Reference |
| Hypothetical A | -Cl | -NH-(p-methoxyphenyl) | -Propyl | Kinase X | - | - |
| Hypothetical B | -NH2 | -NH-(p-methoxyphenyl) | -Propyl | Kinase X | - | - |
| Analogue 1 | -CH3 | -NH-(3-hydroxyphenyl) | -H | PI3Kα | 0.003-0.01 | [12] |
| Analogue 2 | -NH2 | 4-(4-methylpiperazin-1-yl) | -H | H4 Receptor | Potent | [15] |
| Analogue 3 | -SCH3 | -OH | -Cyclohexenyl | Microtubule | 0.0147 | [16] |
| Analogue 4 | -NH2 | -NH-(aryl urea) | -CH3 | VEGFR/KDR | 0.003 | [17] |
Note: The table includes data from related thieno[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds to infer potential SAR trends for the 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine core. The IC50 values are indicative of the potency against the specified targets.
Experimental Protocols
General Synthetic Procedure for C4-Amino Derivatives
A solution of 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., isopropanol, dioxane) is treated with the desired amine (1.1 equivalents) and a base (e.g., diisopropylethylamine, triethylamine) (2 equivalents). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction and purified by column chromatography or recrystallization.[11]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase is typically evaluated using a biochemical assay. For example, an ADP-Glo™ Kinase Assay can be used. The assay measures the amount of ADP produced during the kinase reaction. The kinase, substrate, ATP, and the test compound are incubated together. The amount of ADP generated is then quantified by converting it to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is proportional to the kinase activity, and the IC50 value for each compound can be determined from the dose-response curve.[4]
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). MTT solution is then added to each well, and the viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined.[2][5]
Conclusion and Future Directions
The 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic manipulation of substituents at the C2 and C4 positions is paramount for achieving high potency and selectivity. The C6-propyl group, while less explored for direct target interaction, plays a crucial role in defining the overall drug-like properties of the molecule.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive library of analogues with diverse substitutions at the C2, C4, and even the thiophene ring should be synthesized and evaluated to build a more complete SAR profile.
-
Target identification and selectivity profiling: Identifying the specific biological targets of these compounds and assessing their selectivity against a panel of kinases is essential for understanding their mechanism of action and potential off-target effects.
-
In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity.
By leveraging the insights from this comparative guide, researchers can accelerate the design and discovery of next-generation thieno[2,3-d]pyrimidine-based therapeutics.
References
-
ResearchGate. (n.d.). SAR of some novel pyrimidine derivatives and chemical structure of.... Retrieved from [Link]
- Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5), e-20240198.
- Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12683-12701.
- Stoyanova, T., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(10), 4088.
- El-Gamal, M. I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1855-1870.
- Flefel, E. M., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry, 45(8), 3247-3253.
- Manetti, F., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(20), 2135-2163.
- El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691.
- Li, J., et al. (2015). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry, 2015, 872491.
- Saccomanni, G., et al. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry, 15(6), 638-651.
- Zhang, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736.
-
ResearchGate. (n.d.). SAR of pyrido[2,3-d]pyrimidine derivatives. Retrieved from [Link]
- Wang, X., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 64(24), 17973-17985.
-
ResearchGate. (n.d.). Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. Retrieved from [Link]
- Cherian, J., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry, 213, 113175.
-
El-Gamal, M. I., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 263.
- Singh, R., et al. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry.
- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
- Duez, E., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(11), 1530.
- Li, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2192131.
- Altenbach, R. J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(21), 6971-6982.
-
SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Retrieved from [Link]
- Zhekova, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3291.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Thieno[2,3-d]pyrimidines: A Guide for Researchers
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purines and forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The efficient and versatile synthesis of this privileged heterocyclic system is therefore of paramount importance to drug discovery and development. This guide provides a head-to-head comparison of the primary synthetic strategies for constructing the thieno[2,3-d]pyrimidine core, offering a detailed analysis of their respective strengths and limitations, supported by experimental data and protocols.
Two principal strategies dominate the synthesis of thieno[2,3-d]pyrimidines, differing in the sequence of ring formation:
-
Route A: Pyrimidine Ring Annulation onto a Thiophene Core. This is the most prevalent and versatile approach, beginning with the synthesis of a substituted 2-aminothiophene, which is subsequently cyclized to form the fused pyrimidine ring.
-
Route B: Thiophene Ring Construction onto a Pyrimidine Core. A less common, yet valuable, alternative that involves building the thiophene ring onto a pre-existing, appropriately functionalized pyrimidine derivative.
This guide will delve into both routes, with a particular focus on the more established Route A, providing a comparative analysis to inform the strategic choices of researchers in the field.
Route A: Building upon a Thiophene Foundation
The cornerstone of this strategy is the initial synthesis of a 2-aminothiophene intermediate. The subsequent cyclization to form the pyrimidine ring offers several avenues, each with its own set of advantages in terms of efficiency, substrate scope, and operational simplicity.
Step 1: The Gateway to Thiophenes - The Gewald Reaction
The Gewald three-component reaction is the most widely employed method for the synthesis of 2-aminothiophenes.[3] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[4] The reaction's popularity stems from its operational simplicity, the ready availability of starting materials, and its ability to generate polysubstituted 2-aminothiophenes in good yields.
Featured Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
To a stirred solution of cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (11 mmol) in 20 mL of ethanol, add triethylamine (2 mL) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Step 2: Closing the Ring - Pyrimidine Annulation
With the 2-aminothiophene precursor in hand, the next critical step is the construction of the fused pyrimidine ring. Several methods exist for this transformation, with the choice often dictated by the desired substitution pattern on the final thieno[2,3-d]pyrimidine.
Method A1: Cyclization with Formamide or Urea
A straightforward and traditional method for constructing the pyrimidin-4-one ring involves heating the 2-aminothiophene-3-carboxamide or -3-carboxylate with formamide or urea at high temperatures.[5] While effective, this method often requires harsh conditions and can lead to lower yields for sensitive substrates.
Method A2: The DMF-DMA/Amine Cyclization (Dimroth Rearrangement)
A more versatile and often higher-yielding approach involves a two-step sequence. First, the 2-aminothiophene-3-carbonitrile is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive formimidamide intermediate. This intermediate is then cyclized with an amine, often an aniline derivative, in the presence of an acid catalyst, to afford N-substituted 4-aminothieno[2,3-d]pyrimidines.[6][7] This sequence is particularly amenable to microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[8]
Featured Protocol: Microwave-Assisted Synthesis of N-Aryl-thieno[2,3-d]pyrimidin-4-amines via Dimroth Rearrangement [8]
-
Formation of the Formimidamide Intermediate: In a microwave-safe vessel, combine the 2-aminothiophene-3-carbonitrile (10 mmol) and DMF-DMA (25 mmol). Irradiate the mixture at 70°C and 200 W for 20 minutes. After cooling, pour the reaction mixture into ice water and collect the precipitated intermediate by filtration.
-
Cyclization: To a solution of the formimidamide intermediate (4.25 mmol) in acetic acid (10 mL), add the desired aniline (5.1 mmol). Irradiate the mixture at 120°C and 200 W for 1 hour.
-
After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the product by column chromatography or recrystallization.
A Comparative Overview of Route A Methodologies
| Method | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages | Citation(s) |
| Gewald Reaction | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur, Base | Reflux in Ethanol, 2-4 h | 60-90% | One-pot, readily available starting materials, versatile for thiophene substitution. | Can be exothermic, requires careful temperature control. | [4] |
| Cyclization with Formamide | 2-Aminothiophene-3-carboxamide, Formamide | 180-200°C, 2-6 h | 50-70% | Simple, inexpensive reagent. | Harsh reaction conditions, limited substrate scope, moderate yields. | [5] |
| DMF-DMA/Amine Cyclization (Conventional) | 2-Aminothiophene-3-carbonitrile, DMF-DMA, Amine, Acetic Acid | Reflux, 4-12 h | 60-85% | Good for N-aryl substitution, generally good yields. | Long reaction times, requires isolation of intermediate. | [6][7] |
| DMF-DMA/Amine Cyclization (Microwave) | 2-Aminothiophene-3-carbonitrile, DMF-DMA, Amine, Acetic Acid | Microwave irradiation, 20 min (step 1), 1 h (step 2) | 75-95% | Significantly reduced reaction times, often higher yields, cleaner reactions. | Requires specialized microwave equipment. | [8] |
Visualizing the Synthetic Pathways of Route A
Caption: Figure 1. Overview of Route A for thieno[2,3-d]pyrimidine synthesis.
Route B: An Alternative Approach - Building the Thiophene Ring
While less common, the construction of the thiophene ring onto a pre-existing pyrimidine scaffold offers a valuable alternative, particularly for accessing substitution patterns that may be challenging to achieve via Route A. This approach typically starts with a pyrimidine bearing vicinal functional groups that can react to form the fused thiophene ring.
A notable example involves the reaction of a 4,6-dichloropyrimidine-5-carbaldehyde with an α-mercaptoacetate, such as methyl thioglycolate.[9]
Mechanism of Thiophene Annulation onto a Pyrimidine Core
The reaction proceeds through an initial nucleophilic substitution of one of the chloro groups on the pyrimidine ring by the sulfur of the thioglycolate. The resulting intermediate then undergoes an intramolecular aldol-type condensation between the aldehyde group and the active methylene of the thioglycolate ester, followed by dehydration to form the thiophene ring.
Featured Protocol: Synthesis of 2-Amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylic Acid Ethyl Ester [6]
-
To a solution of 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde (10 mmol) in a suitable solvent such as ethanol, add ethyl 2-mercaptoacetate (11 mmol) and a base (e.g., triethylamine, 12 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography to yield the desired thieno[2,3-d]pyrimidine.
A Comparative Overview of Route B
| Method | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages | Citation(s) |
| Thiophene Annulation | Dichloropyrimidine-carbaldehyde, α-Mercaptoacetate, Base | Room Temperature | Moderate to Good | Access to unique substitution patterns, mild reaction conditions. | Requires synthesis of functionalized pyrimidine starting materials, less explored. | [6][9] |
Visualizing the Synthetic Pathway of Route B
Caption: Figure 2. Overview of Route B for thieno[2,3-d]pyrimidine synthesis.
Conclusion and Future Perspectives
The synthesis of the thieno[2,3-d]pyrimidine scaffold is a well-established field with a rich variety of methodologies. The most common and versatile strategy remains the annulation of a pyrimidine ring onto a pre-synthesized 2-aminothiophene, with the Gewald reaction serving as a robust entry point. For the subsequent cyclization, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of efficiency and yield, particularly for the synthesis of N-substituted derivatives via the Dimroth rearrangement.
While less explored, the construction of the thiophene ring onto a pyrimidine precursor provides a complementary approach for accessing diverse substitution patterns. The choice of synthetic route will ultimately be guided by the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.
Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the expansion of the substrate scope for both major routes to allow for the synthesis of even more complex and diverse libraries of thieno[2,3-d]pyrimidine derivatives for biological screening.
References
- Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3949.
- El-Sherbeny, M. A. (2010). Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives. Medicinal Chemistry Research, 19(5), 457-471.
- Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1163-1172.
- Guo, Y., Qian, C., Xia, Y., Zhang, Y., & Zhang, W. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(9), 1163-1172.
- Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1163-1172.
-
Organic Chemistry Portal. Gewald Reaction. Available at: [Link]
- Hassan, A. E., & Shawky, A. M. (2017). Synthesis and in-vitro anticancer activity of novel thieno[2,3-d]pyrimidine derivatives. Medicinal Chemistry Research, 26(11), 2829-2841.
- Hesse, S., Kirsch, G. (2007). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Tetrahedron Letters, 48(14), 2561-2563.
- Reddy, L. S., & Naik, B. E. (2014). Design, synthesis and structural elucidation of some novel heterocyclic molecules derived from thieno [2, 3-d] pyrimidine nucleus. Organic Chemistry: An Indian Journal, 10(5), 180-185.
- Pal, M., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 10(35), 7159-7171.
- Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Forero, J. S. B., de Carvalho, E. M., Jones Junior, J., & da Silva, F. M. (2011). A new protocol for the synthesis of 2-aminothiophenes through the Gewald reaction in solvent-free conditions. Heteroletters, 1(3), 193-198.
- Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123.
- Hesse, S., et al. (2007). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine.
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
A Comprehensive Guide to Cross-Reactivity Profiling of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine: A Comparative Approach
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure.[1][2] Its structural similarity to purine allows it to effectively compete for the ATP-binding site of numerous kinases, leading to the development of inhibitors targeting a range of signaling pathways implicated in cancer and inflammatory diseases.[1][2][3] The compound 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine represents a novel investigational molecule based on this versatile scaffold. While its primary target(s) are under investigation, a critical step in its preclinical evaluation is the comprehensive characterization of its cross-reactivity profile. An inadequate understanding of a compound's selectivity can lead to unforeseen off-target effects and potential toxicities, which are major causes of clinical trial failures.
This guide provides a robust, multi-pronged strategy for the in-depth cross-reactivity profiling of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine. We will detail a series of self-validating experimental workflows, from broad-panel screening to in-cell target engagement verification. By comparing its performance against well-characterized kinase inhibitors that target pathways commonly modulated by thienopyrimidine derivatives—namely EGFR, PI3K, and VEGFR—we aim to construct a comprehensive selectivity profile that will be invaluable for guiding its future development.[1][4][5][6]
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the selectivity profile of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, it is essential to compare it against established inhibitors. The choice of these comparators is guided by the known biological activities of the broader thieno[2,3-d]pyrimidine class. We have selected the following compounds to serve as benchmarks:
-
Erlotinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
Pictilisib (GDC-0941): A potent pan-Class I phosphatidylinositol-3-kinase (PI3K) inhibitor.[7][8]
-
Sorafenib: A multi-kinase inhibitor known to target VEGFR, PDGFR, and Raf kinases.[9][10]
By profiling our topic compound against these drugs, we can ascertain not only its primary targets but also its relative selectivity within key oncogenic signaling pathways.
Experimental Workflow for Comprehensive Cross-Reactivity Profiling
A multi-tiered approach is recommended to build a high-confidence cross-reactivity profile. This workflow begins with a broad, in vitro screen to identify potential interactions across the human kinome, followed by methods to confirm target engagement in a more physiologically relevant cellular context.
Caption: A tiered experimental workflow for cross-reactivity profiling.
Tier 1: In Vitro Kinome-Wide Selectivity Screening
The initial step is to screen 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine against a large, commercially available panel of recombinant human kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot). The objective is to quantify the binding affinity or inhibitory activity against hundreds of kinases at a fixed concentration (e.g., 1 µM) to identify the most potent interactions.
Data Presentation: Kinome Selectivity Score
The results from a kinome-wide screen are often summarized using a selectivity score (S-score), which provides a quantitative measure of selectivity. A lower S-score indicates higher selectivity. For instance, S(10) represents the number of kinases inhibited by more than 90% at a 1 µM compound concentration.
Table 1: Illustrative Kinome-Wide Selectivity Data
| Compound | Primary Target(s) | S(10) at 1 µM | Potent Off-Targets (>95% Inhibition) |
| 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine | To be determined | 8 | EGFR, PIK3CA, VEGFR2, LYN, SRC, YES, FYN, BTK |
| Erlotinib | EGFR | 3 | EGFR, HER2, HER4 |
| Pictilisib (GDC-0941) | PI3Kα/δ | 5 | PIK3CA, PIK3CB, PIK3CD, PIK3CG, mTOR |
| Sorafenib | Multi-kinase | 25 | VEGFR1/2/3, PDGFRβ, c-KIT, RET, RAF1, BRAF |
Note: Data for the topic compound is hypothetical and for illustrative purposes.
Tier 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
While in vitro screens are invaluable, they do not confirm that a compound engages its target within the complex milieu of a living cell. CETSA is a powerful biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[11][12][13]
Experimental Protocol: Microplate-Based CETSA
-
Cell Culture: Grow the selected cell line (e.g., A549 for EGFR, PC3 for PI3K) to ~80% confluency.
-
Compound Treatment: Treat intact cells with a dose range of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine or comparator compounds for 1-2 hours.
-
Thermal Challenge: Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Protein Quantification: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody-based method like ELISA or Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature indicates target stabilization and thus, engagement.
Data Presentation: CETSA Melt Curves and Isothermal Dose-Response
The results are visualized as melt curves, where a rightward shift indicates stabilization. An isothermal dose-response curve can also be generated by heating all samples at a single, optimized temperature and varying the compound concentration to determine an EC50 for target engagement.
Table 2: Illustrative CETSA Target Engagement Data
| Compound | Target Protein | Cell Line | Thermal Shift (ΔTm in °C) | Cellular EC50 (µM) |
| 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine | EGFR | A549 | +4.5 | 0.25 |
| PIK3CA | PC3 | +3.8 | 0.45 | |
| VEGFR2 | HUVEC | +4.1 | 0.30 | |
| Erlotinib | EGFR | A549 | +5.2 | 0.10 |
| Pictilisib (GDC-0941) | PIK3CA | PC3 | +6.1 | 0.05 |
| Sorafenib | VEGFR2 | HUVEC | +4.8 | 0.15 |
Note: Data is hypothetical and for illustrative purposes.
Tier 3: Unbiased Target Identification with Chemical Proteomics
To identify both expected and unexpected targets in an unbiased manner, chemical proteomics using kinobeads is the gold standard.[14][15][16] This competition-based affinity chromatography method uses a mixture of non-selective kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.
Experimental Protocol: Kinobeads Pulldown Assay
-
Cell Lysate Preparation: Prepare native cell lysates from the desired cell line or tissue.
-
Competition Binding: Incubate the lysate with varying concentrations of the free test compound (2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine).
-
Kinobeads Pulldown: Add the kinobeads slurry to the lysate. The free compound will compete with the immobilized ligands for binding to its target kinases.
-
Elution and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., SILAC or TMT labeling) to identify and quantify the proteins that were competed off the beads by the test compound.
-
Data Analysis: Generate dose-response curves for each identified kinase to determine their apparent dissociation constants (Kd).
Data Presentation: Kinobeads Competition Binding Data
The results are presented as a list of protein targets with their corresponding apparent Kd values, providing a quantitative measure of the compound's affinity for each target in a competitive cellular environment.
Table 3: Illustrative Chemical Proteomics Target Profile
| Compound | Cellular Target | Apparent Kd (nM) | Kinase Family |
| 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine | EGFR | 150 | Tyrosine Kinase |
| PIK3CA | 250 | Lipid Kinase | |
| VEGFR2 | 180 | Tyrosine Kinase | |
| SRC | 450 | Tyrosine Kinase | |
| LCK | 600 | Tyrosine Kinase | |
| Sorafenib | BRAF | 25 | Ser/Thr Kinase |
| VEGFR2 | 90 | Tyrosine Kinase | |
| c-KIT | 120 | Tyrosine Kinase |
Note: Data is hypothetical and for illustrative purposes.
Visualizing the Impact: Signaling Pathway Analysis
Understanding which signaling pathways are modulated by 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine is crucial for predicting its biological effects. Based on the hypothetical data suggesting activity against EGFR, PI3K, and VEGFR, we can map these interactions onto their respective pathways.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of the VEGFR signaling pathway in endothelial cells.
Synthesizing the Data: Building the Final Profile
The culmination of these experimental tiers provides a multi-dimensional view of the compound's selectivity. The in vitro kinase panel offers a broad but decontextualized map of potential interactions. CETSA provides crucial evidence of which of these interactions are relevant in a live-cell environment. Finally, chemical proteomics offers an unbiased confirmation of these targets and may reveal novel off-targets not present in the recombinant kinase panel.
By integrating these datasets, a high-confidence cross-reactivity profile for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine can be established. For instance, if a kinase is identified as a potent hit in the in vitro screen, is confirmed to be engaged in CETSA, and is quantified with a low nanomolar Kd in the kinobeads assay, it can be classified as a high-confidence target. Conversely, a hit from the in vitro screen that shows no engagement in CETSA is likely a false positive in the context of a cellular system.
This comprehensive profile allows researchers to make informed decisions about the future trajectory of the compound. A highly selective compound may be pursued for indications where a specific target is the primary driver of disease. A compound with a multi-targeted profile, like our illustrative data for the topic compound, might be valuable in diseases where multiple signaling pathways are dysregulated, but will require careful toxicological evaluation. This rigorous, comparative approach to cross-reactivity profiling is therefore not merely a characterization step, but a cornerstone of strategic drug development.
References
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(11), 622-639. [Link]
-
El-Sayed, M. A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 33-41. [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. National Center for Biotechnology Information. [Link]
-
Djouhri-Tahar, A., et al. (2025). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Scientific Reports. [Link]
-
Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Journal of the Iranian Chemical Society, 16(4), 675-704. [Link]
-
El-Dash, I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 115, 105234. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200898. [Link]
-
Request PDF. (2025). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. [Link]
-
Klaeger, S., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Leukemia, 33(10), 2413-2424. [Link]
-
Soria, J. C., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Annals of Oncology, 25(11), 2244-2251. [Link]
-
Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(3), e2300736. [Link]
-
Vieth, M., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Molecular Pharmaceutics, 7(10), 1832-1845. [Link]
-
Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 185-201. [Link]
-
Yehia, N., et al. (2025). MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro. Scientific Reports. [Link]
-
Abouzid, K. A., et al. (2017). Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183-1197. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sorafenib. [Link]
-
Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. [Link]
-
Nencka, R., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 97, 129567. [Link]
-
El-Gamal, M. I., et al. (2024). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Bantscheff, M., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Omega, 4(2), 3535-3543. [Link]
-
Al-Ostoot, F. H., et al. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Biomolecular Structure and Dynamics, 41(1), 1-17. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Bain, J., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20455-20460. [Link]
-
Park, H., et al. (2011). Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports, 44(11), 701-707. [Link]
-
El-Sayed, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11049-11065. [Link]
-
El-Gamal, M. I., et al. (2024). Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2355883. [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(16), e4501. [Link]
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. [Link]
-
ResearchGate. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]
-
El-Gamal, M. I., et al. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Bioorganic Chemistry, 112, 104944. [Link]
-
Cellagen Technology. (n.d.). GDC-0941 (Pictilisib). [Link]
-
Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry, 49(11), 3092-3100. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200898. [Link]
-
ResearchGate. (n.d.). Kinase affinity profiles of sorafenib and regorafenib. [Link]
-
University of Liverpool. (n.d.). Sorafenib PK Fact Sheet. [Link]
-
Al-Ali, H., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2355523. [Link]
-
ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by... [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2418-2425. [Link]
-
MDPI. (2020). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules, 25(23), 5727. [Link]
-
Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2199859. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cellagentech.com [cellagentech.com]
- 9. MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmbreports.org [bmbreports.org]
- 16. researchgate.net [researchgate.net]
Bridging the Gap: A Guide to In Vitro to In Vivo Correlation of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine Activity
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a clinical candidate is both arduous and resource-intensive. A critical juncture in this process is the establishment of a robust in vitro to in vivo correlation (IVIVC). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of correlating the in vitro activity of a promising thienopyrimidine derivative, 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine, with its potential therapeutic efficacy in vivo. By understanding the causal links between benchtop assays and whole-organism responses, we can accelerate the development of novel therapeutics.
Introduction to 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine and the Imperative of IVIVC
The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4][5] The subject of this guide, 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine, is a synthetic heterocyclic compound with potential as a therapeutic agent.[6] The dichlorination at the 2 and 4 positions offers reactive sites for further chemical modification, allowing for the optimization of its biological activity.[6]
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[7][8] Establishing a strong IVIVC is paramount in drug development as it can serve as a surrogate for bioequivalence studies, guide formulation development, and reduce the need for extensive human trials.[7][8] For a compound like 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine, a robust IVIVC would enable us to predict its clinical performance based on preclinical data, thereby de-risking its development pathway.
Deciphering the In Vitro Profile: A Multi-pronged Approach
The initial characterization of 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine's biological activity relies on a battery of in vitro assays. The choice of these assays is dictated by the predicted or known mechanism of action of the thienopyrimidine class of compounds, which often involves the inhibition of protein kinases or interference with fundamental cellular processes.[9]
Primary Assessment of Biological Activity
The first tier of in vitro testing aims to establish the compound's fundamental biological effects.
-
Cytotoxicity Screening: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing the anti-proliferative effects of a compound on various cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined to assess the compound's ability to inhibit the growth of various bacterial and fungal strains. This is typically performed using broth microdilution or agar dilution methods.
Elucidating the Mechanism of Action
Once primary activity is confirmed, the subsequent step is to pinpoint the molecular target or pathway through which 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine exerts its effects. Thienopyrimidine derivatives have been reported to inhibit various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10][11]
-
Kinase Inhibition Assays: These assays directly measure the ability of the compound to inhibit the activity of specific kinases. This can be done using various formats, including fluorescence-based assays or enzyme-linked immunosorbent assays (ELISAs).
-
Cell-Based Mechanistic Assays: To understand the downstream effects of target engagement, assays that probe cellular processes like apoptosis (e.g., caspase activity assays) and cell cycle progression (e.g., flow cytometry) are employed.
Predicting In Vivo Behavior: ADME Profiling
A compound's efficacy in vivo is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
-
Metabolic Stability Assays: These assays, typically using liver microsomes or hepatocytes, assess the susceptibility of the compound to metabolic breakdown. A high metabolic rate can lead to rapid clearance from the body and reduced bioavailability.
-
Permeability Assays: The Caco-2 cell permeability assay is a widely accepted in vitro model of the human intestinal epithelium. It is used to predict the oral absorption of a drug candidate.
Experimental Workflow for In Vitro Profiling
Caption: A streamlined workflow for the comprehensive in vitro characterization of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine.
Table 1: Exemplary In Vitro Data for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine and Comparators
| Assay Type | Test System | 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine | Comparator A (Known Kinase Inhibitor) | Comparator B (Standard Antibiotic) |
| Cytotoxicity (IC50, µM) | A549 (Lung Cancer) | 5.2 | 0.8 | >100 |
| HCT116 (Colon Cancer) | 3.8 | 1.1 | >100 | |
| Antimicrobial (MIC, µg/mL) | Staphylococcus aureus | 8 | >64 | 0.5 |
| Escherichia coli | 16 | >64 | 2 | |
| Kinase Inhibition (IC50, nM) | EGFR | 150 | 15 | - |
| VEGFR-2 | 85 | 25 | - | |
| Metabolic Stability (t1/2, min) | Human Liver Microsomes | 45 | 60 | - |
| Permeability (Papp, 10-6 cm/s) | Caco-2 (A -> B) | 8.5 | 12.0 | - |
Transitioning to In Vivo: Validating In Vitro Findings
Positive in vitro data provides the rationale for progressing a compound to in vivo studies. The primary goals of these studies are to assess the compound's safety, pharmacokinetics (PK), and efficacy in a living organism.
Pharmacokinetic (PK) Studies
PK studies are essential to understand how the body processes the compound. These studies are typically conducted in rodents (e.g., mice or rats) and involve administering the compound via different routes (e.g., intravenous and oral) to determine key parameters.
-
Key PK Parameters:
-
Clearance (CL): The rate at which the compound is removed from the body.
-
Volume of Distribution (Vd): The extent to which the compound distributes into tissues.
-
Half-life (t1/2): The time it takes for the plasma concentration of the compound to decrease by half.
-
Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation.
-
Efficacy Studies in Disease Models
The ultimate test of a compound's potential is its ability to produce a therapeutic effect in a relevant disease model.
-
Anticancer Efficacy: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the antitumor activity of new compounds.[12] Tumor growth inhibition is the primary endpoint.
-
Antimicrobial Efficacy: Systemic infection models in mice are used to assess the ability of the compound to clear a bacterial or fungal infection. Survival of the infected animals is a key measure of efficacy.
Experimental Workflow for In Vivo Evaluation
Caption: A logical progression for the in vivo assessment of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine.
Table 2: Exemplary In Vivo Data for 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
| Study Type | Animal Model | Dose & Route | Key Findings |
| Pharmacokinetics | Male Sprague-Dawley Rats | 10 mg/kg IV & 50 mg/kg PO | t1/2: 2.5 h; CL: 20 mL/min/kg; Vd: 4.5 L/kg; %F: 35% |
| Anticancer Efficacy | HCT116 Xenograft in Nude Mice | 50 mg/kg/day PO for 14 days | 55% Tumor Growth Inhibition |
| Antimicrobial Efficacy | S. aureus Systemic Infection in Mice | 100 mg/kg PO, single dose | 60% survival at 7 days |
Forging the Correlation: Connecting In Vitro and In Vivo Data
The culmination of this process is the establishment of a meaningful IVIVC. This involves mathematically relating the in vitro data to the in vivo outcomes.
IVIVC Relationship Diagram
Caption: The interconnectedness of in vitro predictors and in vivo responses for establishing a robust IVIVC.
For 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine, a successful IVIVC might demonstrate that:
-
A lower in vitro IC50 in cytotoxicity and kinase assays correlates with greater tumor growth inhibition in vivo. This would validate the chosen cellular and molecular targets.
-
A lower in vitro MIC value corresponds to improved survival in animal infection models. This would confirm the compound's potential as an antimicrobial agent.
-
Higher in vitro metabolic stability and permeability translate to higher plasma concentrations and bioavailability in vivo. This is a critical link, as poor pharmacokinetics can often lead to a lack of efficacy in vivo despite potent in vitro activity.
By establishing these correlations, we can build a predictive model that allows for the rational design of second-generation analogs with improved therapeutic potential. For instance, if the IVIVC reveals that metabolic instability is the primary reason for limited in vivo efficacy, medicinal chemistry efforts can be focused on modifying the molecule to block the sites of metabolism.
Conclusion and Future Directions
The development of a successful therapeutic agent from a lead compound like 2,4-dichloro-6-propylthieno[2,3-d]pyrimidine is a complex, iterative process. A thorough and well-designed IVIVC strategy is not merely a regulatory requirement but a powerful scientific tool that can guide this process. By systematically evaluating the in vitro biological activity, mechanism of action, and ADME properties, and then correlating these findings with in vivo pharmacokinetic and efficacy data, we can make more informed decisions, optimize our drug candidates more efficiently, and ultimately increase the probability of clinical success. The framework presented in this guide provides a robust starting point for researchers embarking on the exciting journey of translating a promising molecule from the bench to the bedside.
References
-
Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. (2017). PubMed. Retrieved from [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. Retrieved from [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC. Retrieved from [Link]
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (n.d.). PMC. Retrieved from [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. (2023). ResearchGate. Retrieved from [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH. Retrieved from [Link]
-
Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). PubMed. Retrieved from [Link]
-
In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
QSAR Studies on Thienopyrimidines as Potential Antimicrobial Agents. (2024). Ingenta Connect. Retrieved from [Link]
-
Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2025). ResearchGate. Retrieved from [Link]
-
Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). PubMed. Retrieved from [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. (n.d.). PMC. Retrieved from [Link]
-
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). NIH. Retrieved from [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025). ResearchGate. Retrieved from [Link]
-
Preliminary pharmacokinetics of a new pyridopyrimidine derivative. (n.d.). PubMed. Retrieved from [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). NIH. Retrieved from [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 2,4-Dichlorothieno[2,3-d]pyrimidine | 18740-39-1 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Investigating Off-Target Effects of Novel Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors: The Case of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from bench to bedside is paved with rigorous validation. A critical and often challenging aspect of this journey is the comprehensive characterization of off-target effects. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3] However, the highly conserved nature of the ATP-binding pocket across the human kinome means that even highly optimized inhibitors can exhibit polypharmacology, leading to unforeseen toxicities or, in some cases, beneficial polypharmacological profiles.[4][5]
This guide provides an in-depth, comparative analysis of modern experimental strategies for investigating the off-target effects of a novel thieno[2,3-d]pyrimidine derivative, using the hypothetical compound 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine as a case study. While specific data for this exact molecule is not publicly available, its structural features—a dichloropyrimidine core known to interact with the kinase hinge region and a thieno-fused ring system present in many kinase inhibitors—allow us to anticipate its potential as a kinase inhibitor and outline a robust strategy for its off-target profiling.[6][7]
The Thieno[2,3-d]pyrimidine Scaffold: A Double-Edged Sword of Potency and Polypharmacology
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, the natural ligand for the ATP-binding pocket of kinases. This structural mimicry is a key reason for its prevalence in kinase inhibitor design.[8] Derivatives of this scaffold have been developed to target a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2), which are implicated in various cancers.[9][10]
The dichloro-substituents at the 2 and 4 positions of the pyrimidine ring are highly reactive to nucleophilic substitution, providing a versatile handle for synthetic chemists to introduce various side chains to modulate potency and selectivity.[1] However, this inherent reactivity and the scaffold's affinity for the ATP-binding site also create a high probability of off-target interactions. Therefore, a multi-pronged approach is essential to build a comprehensive selectivity profile.
A Phased Approach to Off-Target Profiling
A thorough investigation of off-target effects should be approached in a stepwise manner, starting with broad, high-throughput screening and progressing to more focused, cell-based, and in vivo validation. This guide will compare and contrast key methodologies at each stage.
Phase 1: Broad Kinome Profiling - Casting a Wide Net
The initial step is to assess the inhibitor's selectivity across a large panel of kinases. This provides a global view of the compound's interaction space and identifies potential off-target liabilities early in the development process.[11][12]
Principle: These assays quantify the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.[13]
Experimental Workflow:
Caption: KINOMEscan competition binding assay workflow.
Advantages:
-
High-throughput: Can screen against hundreds of kinases in a single experiment.
-
Quantitative: Provides dissociation constants (Kd) for a quantitative measure of binding affinity.
-
Unbiased: Does not require active enzyme, allowing for the profiling of both active and inactive kinase conformations.
Limitations:
-
In vitro: Does not account for cellular factors such as ATP concentration, protein-protein interactions, and cell permeability.
-
Binding vs. Inhibition: Measures binding affinity, which may not always correlate directly with functional inhibition.
Principle: These assays directly measure the ability of a compound to inhibit the catalytic activity of a panel of recombinant kinases. Various detection methods can be used, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[11]
Advantages:
-
Functional Readout: Directly measures the inhibition of kinase activity, providing IC50 values.
-
High-throughput: Amenable to screening large kinase panels.
Limitations:
-
Recombinant Enzymes: The use of recombinant kinases may not fully recapitulate the behavior of native kinases in a cellular context, which can be post-translationally modified and exist in complexes.[4]
-
ATP Concentration: The fixed, often low, ATP concentrations used in these assays may not reflect physiological levels, potentially overestimating the potency of ATP-competitive inhibitors.
Comparative Summary of Phase 1 Methodologies:
| Feature | KINOMEscan (Binding Assay) | Kinase Activity Assay |
| Primary Output | Dissociation Constant (Kd) | IC50 |
| Principle | Competition Binding | Enzyme Inhibition |
| Throughput | Very High (up to ~400 kinases) | High |
| Context | In vitro, purified components | In vitro, purified components |
| Key Advantage | Unbiased, independent of enzyme activity | Direct measure of functional inhibition |
| Key Limitation | Binding may not equal inhibition | May not reflect cellular potency |
Phase 2: Cellular Target Engagement - Validating Interactions in a Physiological Context
Once a preliminary off-target profile is established, the next crucial step is to confirm that the compound engages these targets within a cellular environment.
Principle: CETSA is a powerful biophysical assay that measures the thermal stability of proteins in response to ligand binding in intact cells or cell lysates.[14][15] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change in thermal stability can be detected by various methods, most commonly by Western blotting or mass spectrometry (proteome-wide CETSA or Thermal Proteome Profiling - TPP).[16]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Advantages:
-
Label-free: Does not require modification of the compound or the target protein.
-
Physiologically Relevant: Confirms target engagement in a native cellular environment, accounting for cell permeability and intracellular ATP concentrations.[17][18]
-
Versatile: Can be applied to various cell types and tissues.
Limitations:
-
Throughput: Traditional Western blot-based CETSA can be low-throughput. However, plate-based formats and mass spectrometry-based readouts have improved throughput.[18]
-
Not universally applicable: Some proteins may not exhibit a clear thermal shift upon ligand binding.
Principle: This affinity chromatography-based method uses beads functionalized with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[19][20] In a competitive binding experiment, the cell lysate is pre-incubated with the test compound. Kinases that are bound by the test compound will not be captured by the beads. The captured kinases are then identified and quantified by mass spectrometry.[21][22]
Experimental Workflow:
Caption: Kinobeads chemical proteomics workflow.
Advantages:
-
Broad Kinome Coverage: Can profile hundreds of native kinases in a single experiment.[19]
-
Unbiased: Can identify unexpected off-targets without prior knowledge.
-
Native Context: Uses full-length, post-translationally modified kinases from cell or tissue lysates.
Limitations:
-
ATP-competitive Bias: Primarily identifies targets that bind to the ATP pocket, as the Kinobeads themselves are composed of ATP-competitive ligands.[4]
-
Requires Specialized Equipment: Relies on sophisticated mass spectrometry instrumentation and bioinformatics expertise.
Comparative Summary of Phase 2 Methodologies:
| Feature | CETSA (Thermal Shift) | Kinobeads (Chemical Proteomics) |
| Primary Output | Thermal Shift (ΔTm) | IC50 or Target Occupancy |
| Principle | Ligand-induced Thermal Stabilization | Competitive Affinity Purification |
| Throughput | Moderate to High (with MS) | High |
| Context | Intact cells or lysates | Cell or tissue lysates |
| Key Advantage | Label-free, confirms intracellular engagement | Broad, unbiased profiling of native kinases |
| Key Limitation | Not all proteins show a thermal shift | Biased towards ATP-competitive inhibitors |
Phase 3: Functional Validation and Safety Pharmacology - Assessing the Physiological Consequences
Identifying off-target binding is only part of the story. The ultimate goal is to understand the functional consequences of these interactions.
Principle: Once potential off-targets are identified, their functional relevance can be assessed using targeted cell-based assays. For example, if a kinase involved in a specific signaling pathway is identified as an off-target, the effect of the compound on that pathway can be measured (e.g., by Western blotting for downstream phosphorylation events, reporter gene assays, or cell proliferation assays in relevant cell lines).
Principle: These are a battery of in vivo and in vitro studies designed to identify potential undesirable pharmacodynamic effects on major physiological functions.[23][24] These studies are a regulatory requirement before a drug can be tested in humans.[25][26]
Core Battery of Safety Pharmacology Studies:
-
Central Nervous System (CNS): Functional observational battery (FOB) in rodents to assess behavioral and neurological changes.
-
Cardiovascular System: In vitro hERG assay to assess the risk of QT interval prolongation, and in vivo cardiovascular monitoring in telemetered animals (e.g., dogs or non-human primates) to measure effects on blood pressure, heart rate, and ECG.[23]
-
Respiratory System: Evaluation of respiratory rate, tidal volume, and minute volume.
Importance: Safety pharmacology studies provide critical information about the integrated physiological response to a drug, which may be a result of on-target, off-target, or metabolite effects. A "hit" in a secondary pharmacology screen (e.g., binding to a receptor or ion channel) can trigger the need for a specific functional assay to assess the risk.[27]
Integrating the Data: Building a Comprehensive Off-Target Profile
No single method can provide a complete picture of a compound's off-target effects. A robust strategy involves the integration of data from multiple orthogonal assays.
-
Start Broad: Use in vitro kinase profiling (e.g., KINOMEscan and/or activity assays) to identify a list of potential off-targets.
-
Confirm in Cells: Validate the most potent off-targets using cell-based target engagement assays like CETSA or Kinobeads to ensure they are relevant in a physiological context.
-
Assess Function: Investigate the functional consequences of the confirmed off-target engagement using targeted cell-based assays.
-
Evaluate Safety: Conduct safety pharmacology studies to understand the potential for adverse effects on major organ systems.
By systematically applying this multi-layered approach, researchers can build a comprehensive and reliable off-target profile for novel thieno[2,3-d]pyrimidine-based kinase inhibitors like 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine. This detailed understanding is paramount for making informed decisions in lead optimization, predicting potential clinical toxicities, and ultimately, developing safer and more effective targeted therapies.
References
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- Safety Pharmacology. IITRI.
- Safety Pharmacology Studies. Charles River Laboratories.
- SMALL MOLECULE SAFETY ASSESSMENT. Altasciences.
- Assessing the Off-Target Kinase Profile of RIPK2 Inhibitors: A Comparative Guide. Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Recommendations for off-target profiling. CarnaBio USA, Inc.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
- Regulatory Knowledge Guide for Small Molecules. NIH SEED Office.
- Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment. PubMed Central.
- 2,4-Dichlorothieno[2,3-d]pyrimidine. Smolecule.
- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed.
- 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine. Benchchem.
- Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PMC - NIH.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. NIH.
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC - PubMed Central.
- (PDF) Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ResearchGate.
- Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Figshare.
- Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
- 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. PubChem.
- Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH.
Sources
- 1. Buy 2,4-Dichlorothieno[2,3-d]pyrimidine | 18740-39-1 [smolecule.com]
- 2. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | Benchchem [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. annualreviews.org [annualreviews.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Safety Pharmacology - IITRI [iitri.org]
- 24. criver.com [criver.com]
- 25. altasciences.com [altasciences.com]
- 26. seed.nih.gov [seed.nih.gov]
- 27. Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Potency and Selectivity of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of a specific derivative, 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, benchmarking its potential potency and selectivity against established clinical and preclinical kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel oncology therapeutics.
The thieno[2,3-d]pyrimidine core is a bioisostere of the purine nucleus, enabling it to function as an ATP-competitive inhibitor for a range of protein kinases.[1] Modifications at the 2, 4, and 6-positions of this scaffold have been extensively explored to modulate potency and selectivity against various kinase targets implicated in cancer progression, including Phosphoinositide 3-kinases (PI3K) and Epidermal Growth Factor Receptor (EGFR).[2][3] Given the known structure-activity relationships (SAR) within this chemical class, it is hypothesized that 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine will exhibit inhibitory activity against these key oncogenic kinases. This guide will therefore focus on a comparative framework against well-characterized inhibitors of the PI3K/Akt/mTOR and EGFR signaling pathways.
Comparative Analysis of Kinase Inhibitor Potency
To contextualize the potential efficacy of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, a direct comparison with the half-maximal inhibitory concentrations (IC50) of established inhibitors is essential. The following tables summarize the reported potencies of selected FDA-approved and clinical-stage inhibitors targeting the PI3K and EGFR families.
Table 1: Comparative Potency of PI3K Inhibitors
| Compound | Target Isoform(s) | IC50 (nM) | Source(s) |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | p110α: 3, p110β: 33, p110δ: 3, p110γ: 75 | [4][5] |
| Alpelisib (BYL719) | PI3Kα | 5 (p110α), 1200 (p110β), 290 (p110δ), 250 (p110γ) | [6][7][8][9][10] |
Table 2: Comparative Potency of EGFR Inhibitors
| Compound | Target(s) | IC50 (nM) | Source(s) |
| Gefitinib (ZD1839) | EGFR (wild-type & some mutants) | 33 (EGFR), 26-57 (specific phosphorylation sites) | [11][12][13] |
| Osimertinib (AZD9291) | EGFR (mutant-selective) | 12.92 (Exon 19 del), 11.44 (L858R/T790M), 493.8 (WT) | [14][15][16][17] |
The dichlorination at the 2 and 4-positions of the thieno[2,3-d]pyrimidine core in the subject compound provides reactive sites for nucleophilic substitution, a common strategy in the synthesis of kinase inhibitors to introduce moieties that interact with specific residues in the ATP-binding pocket. The 6-propyl substituent is a small alkyl group, and its impact on potency and selectivity is a key area for investigation. Structure-activity relationship studies on related pyrimidine scaffolds have shown that the nature of the substituent at the 6-position can significantly influence inhibitory activity.[18]
Experimental Workflows for Potency and Selectivity Profiling
To empirically determine the potency and selectivity of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, a series of well-established in vitro assays are recommended. The following sections provide detailed, step-by-step methodologies for these key experiments.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[19][20][21][22][23]
Workflow Diagram:
Caption: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cancer cell lines known to be dependent on PI3K or EGFR signaling (e.g., MCF-7 for PI3K, A431 for EGFR) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine and control inhibitors for 24 to 72 hours.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. 4. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [24][25]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Selectivity Profiling
To assess the selectivity of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, it is recommended to screen the compound against a broad panel of kinases. This can be performed using commercially available services that offer profiling against hundreds of kinases. The resulting data will provide a comprehensive overview of the compound's off-target effects and help to establish its selectivity profile. A highly selective inhibitor will show potent inhibition of the intended target(s) with minimal activity against other kinases.
Conclusion
The thieno[2,3-d]pyrimidine scaffold is a well-validated starting point for the development of potent and selective kinase inhibitors. [1]Based on the existing knowledge of this chemical class, 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine is a promising candidate for targeting key oncogenic kinases such as PI3K and EGFR. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of its potency and selectivity. Through the systematic application of these methodologies, researchers can effectively benchmark this novel compound against established inhibitors and advance its potential as a next-generation targeted therapy for cancer.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Cellagen Technology. (n.d.). GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Retrieved from [Link]
-
AdooQ Bioscience. (n.d.). GDC-0941 (Pictilisib) | PI3K inhibitor | Buy from Supplier AdooQ®. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Alpelisib - TargetMol Chemicals Inc. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]
-
PubMed. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Retrieved from [Link]
-
ResearchGate. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]
-
ACS Publications. (2002). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Retrieved from [Link]
-
PubMed. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and structure–activity relationships (SAR) of thienopyrimidines (TP). Retrieved from [Link]
-
ScienceDirect. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]
-
PubMed. (2006). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Retrieved from [Link]
-
PubMed. (1997). [[(Arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives as high-affinity, selective 5-HT1A receptor ligands. Retrieved from [Link]
-
PubMed. (2025). Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Retrieved from [Link]
-
PubMed. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Retrieved from [Link]
-
PubMed. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. Retrieved from [Link]
-
PubMed. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. Retrieved from [Link]
-
ScienceDirect. (2020). Synthesis of certain benzothieno[3,2-d]pyrimidine derivatives as a selective SIRT2 inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Retrieved from [Link]
Sources
- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cellagentech.com [cellagentech.com]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 8. Alpelisib - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Alpelisib (BLY-719; Piqray; NVP-BYL719) | PI3K inhibitor | CAS 1217486-61-7 | Buy Alpelisib (BLY719; NVP-BYL-719) from Supplier InvivoChem [invivochem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. selleckchem.com [selleckchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. axonmedchem.com [axonmedchem.com]
- 18. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. researchgate.net [researchgate.net]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. The compound 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, a member of the thienopyrimidine class, represents a scaffold of significant interest in medicinal chemistry. However, its structure, featuring a dichlorinated pyrimidine ring fused to a thiophene, necessitates a rigorous and proactive approach to safety. The presence of reactive chlorine atoms and the heterocyclic core suggests potential for significant biological activity and, consequently, notable health hazards.
This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE). It is built on the foundational principle of "as low as reasonably achievable" (ALARA) for chemical exposure. The recommendations are synthesized from safety data for structurally analogous compounds and established best practices for handling chlorinated heterocyclic molecules.[1][2] Our objective is to empower you with the knowledge to not only select the correct PPE but to understand the rationale behind each choice, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Assessment: An Evidence-Based Approach
Anticipated Hazards:
-
Corrosive to Skin and Eyes: Dichlorinated pyrimidines are frequently classified as corrosive, capable of causing severe skin burns and serious, potentially irreversible eye damage.[3][5][6][7][8][9] Contact with mucous membranes would likely cause similar burns.[3]
-
Acute Toxicity: These compounds are often harmful if swallowed and may be harmful in contact with skin.[5][6][10]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][10][11]
-
Sensitization: Some related compounds may cause an allergic skin reaction.[6]
-
Hazardous Decomposition: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon oxides.[3][4][9][12]
Given these significant potential hazards, this compound must be handled as a substance of high concern. The primary routes of exposure to mitigate are skin/eye contact, inhalation, and ingestion.
The Hierarchy of Controls: PPE as the Final Safeguard
Before discussing specific PPE, it is crucial to recognize its place within the hierarchy of safety controls. PPE is the last line of defense, employed after other, more effective measures have been implemented.
-
Elimination/Substitution: Not applicable when working with a specific target molecule.
-
Engineering Controls: These are the most critical measures for this compound. All handling of 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, especially the solid form, must be performed within a certified chemical fume hood to control airborne particulates and vapors.[1] Eyewash stations and safety showers must be readily accessible.[2][7]
-
Administrative Controls: Establish clear Standard Operating Procedures (SOPs) for handling, storage, and waste disposal. Restrict access to the area where the compound is being used and ensure all personnel are trained on its specific hazards.
-
Personal Protective Equipment (PPE): The equipment detailed below is mandatory to protect personnel from exposure that is not contained by engineering and administrative controls.
Core PPE Requirements: A Multi-Layered Defense
A multi-layered approach to PPE is mandatory to minimize exposure.[1] The following sections detail the minimum required PPE for handling 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine.
Eye and Face Protection
Due to the severe corrosive potential, eye protection is paramount. Solvent splashes and vapors can cause severe irritation and chemical burns.[13]
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are required at all times. Standard safety glasses with side shields are insufficient as they do not protect against splashes and vapors.[2][14]
-
Enhanced Protection: When handling larger quantities (>1 gram), during transfers, or any operation with a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[1][15]
Hand Protection
Skin contact is a primary exposure route that can lead to severe burns and potential systemic toxicity.[3][16] There is no universal glove that protects against all chemicals.[14]
-
Glove Selection: Nitrile gloves are a common choice for general laboratory use, but for chlorinated compounds, enhanced protection is advisable. Neoprene or butyl rubber gloves offer broader resistance to solvents and reactive chemicals.[14] Always consult the glove manufacturer's chemical resistance guide for the specific solvents being used.
-
Double Gloving: It is mandatory to wear two pairs of gloves (e.g., two pairs of nitrile, or a nitrile inner glove with a neoprene outer glove). This practice protects against minor tears or pinholes in the outer glove and allows for the safe removal of the contaminated outer layer without exposing the skin.[1]
-
Technique: Change gloves immediately if you suspect contamination. Never wear gloves outside of the laboratory area.
Body Protection
Protective clothing shields the skin from splashes and contamination of personal attire.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons) is required.[1]
-
Additional Protection: For tasks with a high splash potential, consider a chemically resistant apron made from materials like neoprene or polyvinyl alcohol (PVA).[2]
-
Personal Attire: Full-length pants and closed-toe shoes are mandatory.[15] Shorts, skirts, and perforated shoes are not permitted in the laboratory.
Respiratory Protection
The primary defense against inhalation is the use of a chemical fume hood.
-
Standard Operations: All weighing, solution preparation, reactions, and purifications must be conducted within a fume hood.[1] This engineering control should be sufficient to keep exposure below permissible limits, and a respirator may not be required for routine tasks.
-
Non-Routine Operations: In the event of a spill, a fume hood malfunction, or any situation where the solid compound might be handled outside of a hood (which is strongly discouraged), respiratory protection is essential. A NIOSH-approved respirator with a multi-sorbent cartridge effective against organic vapors, acid gases (like HCl), and particulates (N95/P100 filter) should be used.[1][7][17] All personnel required to wear a respirator must be part of a formal respiratory protection program with proper fit-testing and training.
Operational Plans: Integrating PPE into Workflows
Properly integrating PPE use into your daily operations is key to establishing a safe work environment.
Summary of PPE for Laboratory Operations
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical splash goggles | Double-gloving (nitrile or neoprene) | Flame-resistant lab coat | Required: Perform in a chemical fume hood. |
| Conducting Reactions & Purifications | Chemical splash goggles and face shield | Double-gloving (nitrile or neoprene) | Flame-resistant lab coat | Required: Perform in a chemical fume hood. |
| Handling Solid Outside Fume Hood | Chemical splash goggles and face shield | Double-gloving (nitrile or neoprene) | Flame-resistant lab coat | Required: N95/P100 respirator with organic vapor/acid gas cartridges. (Not Recommended) |
| Minor Spill Cleanup (in hood) | Chemical splash goggles and face shield | Heavy-duty chemical resistant gloves (e.g., Butyl) over nitrile | Flame-resistant lab coat, chemical apron | Work within the fume hood. Assess need for respirator based on spill size. |
Step-by-Step Protocol: Weighing and Preparing a Solution
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is decontaminated. Confirm the location of the nearest eyewash station and safety shower.
-
Donning PPE:
-
Put on your inner pair of nitrile gloves.
-
Don your flame-resistant lab coat, ensuring it is fully buttoned.
-
Put on your chemical splash goggles.
-
Put on your outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Handling:
-
Perform all manipulations well inside the fume hood.
-
Weigh the solid compound onto a disposable weigh boat or directly into a tared vial to minimize contamination.
-
Slowly add the desired solvent to the solid to prevent splashing or aerosolization.
-
Securely cap the container before removing it from the balance.
-
-
Post-Handling & Doffing PPE:
-
Decontaminate any surfaces that may have come into contact with the compound.
-
Dispose of the weigh boat and any contaminated wipes into a designated solid hazardous waste container inside the fume hood.
-
To remove PPE:
-
Caption: PPE selection workflow for handling hazardous compounds.
Emergency and Disposal Procedures
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]
Disposal Plan: All materials contaminated with 2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine, including gloves, weigh boats, pipette tips, and solvent rinsates, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container marked "Hazardous Waste: Chlorinated Organic Compound".[1]
-
Liquid Waste: Collect all rinsates and reaction mother liquors in a sealed, properly labeled hazardous waste container. Never mix incompatible waste streams.[1]
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety office or a licensed hazardous waste disposal company.[1][3][6]
By adhering to these stringent guidelines, you build a foundation of safety that protects you, your colleagues, and the integrity of your research. Treat every novel compound with caution, and let a proactive safety mindset guide every action in the laboratory.
References
-
European Chlorinated Solvents Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
-
PubChem. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. National Center for Biotechnology Information. [Link]
-
Superior Glove. (2025). Understanding Solvents and PPE for Chemical Safety. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]
-
University of Florida Environmental Health & Safety. Personal Protective Equipment. [Link]
-
European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual. [Link]
-
USC Nanofab Wiki. Standard Operating Procedure for Chlorinated Solvents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | C6H4Cl2N2S | CID 45789967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. mcrsafety.com [mcrsafety.com]
- 14. hsa.ie [hsa.ie]
- 15. hazmatschool.com [hazmatschool.com]
- 16. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 17. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
